1-Hydroperoxy-2-propan-2-ylbenzene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61638-02-6 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-hydroperoxy-2-propan-2-ylbenzene |
InChI |
InChI=1S/C9H12O2/c1-7(2)8-5-3-4-6-9(8)11-10/h3-7,10H,1-2H3 |
InChI Key |
CZNJIWCDRJWKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC=C1OO |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of 1-Hydroperoxy-2-propan-2-ylbenzene from Diisopropylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-hydroperoxy-2-propan-2-ylbenzene from diisopropylbenzene. The synthesis primarily involves the liquid-phase autoxidation of diisopropylbenzene, a process of significant industrial relevance, particularly in the production of phenols and other chemical intermediates. While the synthesis of meta- and para-isomers of diisopropylbenzene hydroperoxide is well-documented due to their commercial importance, information specifically detailing the synthesis of the ortho-isomer, this compound, is less prevalent in publicly available literature. The ortho-isomer is often considered a byproduct in the synthesis of other isomers.[1][2] This guide consolidates the available information on the general synthesis process, which can be adapted for the specific synthesis of the ortho-isomer, and highlights the key reaction parameters, byproducts, and safety considerations.
Reaction Overview and Mechanism
The synthesis of this compound from o-diisopropylbenzene proceeds via a free-radical autoxidation reaction. This process involves the reaction of diisopropylbenzene with molecular oxygen, typically from air. The reaction is a chain reaction involving initiation, propagation, and termination steps.
Initiation: The reaction is initiated by the formation of free radicals, which can be facilitated by initiators or occur spontaneously at elevated temperatures. A hydrogen atom is abstracted from one of the isopropyl groups of diisopropylbenzene to form a tertiary alkyl radical.
Propagation: The resulting alkyl radical reacts with molecular oxygen to form a peroxyl radical. This peroxyl radical then abstracts a hydrogen atom from another diisopropylbenzene molecule to form the desired hydroperoxide and a new alkyl radical, which continues the chain reaction.
Termination: The chain reaction is terminated by the combination of two radicals to form non-radical species.
The primary products of this reaction are the monohydroperoxide (MHP), dihydroperoxide (DHP), and hydroxyhydroperoxide (HHP).[1][3] The selectivity towards the monohydroperoxide, this compound, can be controlled by careful management of the reaction conditions.
Quantitative Data Summary
The following table summarizes the quantitative data gathered from various sources on the oxidation of diisopropylbenzene. It is important to note that much of the available data pertains to the oxidation of meta- and para-diisopropylbenzene, as these are the commercially significant isomers. The data for the ortho-isomer is limited.
| Parameter | Value | Conditions | Source |
| Yield of m-DHP and m-HHP | 92.8% | Anhydrous, non-alkaline, 85-95°C, continuous process with recycle | [4] |
| Selectivity to m-DHP/m-HHP | ~3:1 | Cyclic batch operation at 85°C and 1 atm, with o-isomer concentration < 6% | [1] |
| DIPB Conversion | 45-55% per cycle | Cyclic batch operation at 85°C | [1] |
| Final Hydroperoxide Concentration (as MHP) | 76.7% | Nonaqueous hydroperoxidation | [1] |
| Final Hydroperoxide Concentration (as MHP) | 52.7% | Aqueous sodium hydroxide medium | [1] |
| Reaction Time | 16-24 hours | To reach 75-80% MHP concentration | [1] |
| Operating Temperature | 80-110°C | Alkaline conditions | [4] |
| Catalyst | Barium oxide | Anhydrous conditions, 70-130°C | [4] |
| Catalyst | Organic alkali (quaternary ammonium salt) | Mild conditions, no initiator required | [3] |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of diisopropylbenzene hydroperoxide, which can be adapted for the specific synthesis of this compound.
Protocol 1: General Laboratory Scale Synthesis of Diisopropylbenzene Monohydroperoxide
This protocol is based on the general principles of diisopropylbenzene autoxidation.
Materials:
-
o-Diisopropylbenzene
-
Initiator (e.g., AIBN, benzoyl peroxide) (optional)
-
Sodium hydroxide solution (for workup)
-
Organic solvent (e.g., ethyl acetate, toluene for extraction)
-
Drying agent (e.g., anhydrous sodium sulfate)
Equipment:
-
Glass reactor equipped with a magnetic stirrer, reflux condenser, gas inlet tube, and a thermometer.
-
Heating mantle or oil bath.
-
Gas supply (air or oxygen).
-
Separatory funnel.
-
Rotary evaporator.
Procedure:
-
Charge the glass reactor with o-diisopropylbenzene.
-
If an initiator is used, add it to the reactor at this stage.
-
Begin stirring and heat the mixture to the desired reaction temperature (typically 80-100°C).
-
Once the temperature is stable, start bubbling air or oxygen through the reaction mixture via the gas inlet tube at a controlled rate.
-
Monitor the reaction progress by periodically taking samples and analyzing for hydroperoxide content using iodometric titration or HPLC.
-
Continue the reaction until the desired conversion of diisopropylbenzene or concentration of monohydroperoxide is achieved. Over-oxidation can lead to the formation of dihydroperoxide and other byproducts.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a dilute aqueous solution of sodium hydroxide to remove any acidic byproducts and unreacted initiator.[1]
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or fractional distillation under reduced pressure.
Protocol 2: Synthesis under Anhydrous, Non-Alkaline Conditions
This method has been reported to give higher conversion and better selectivity to the desired hydroperoxide products.[1][4]
Materials:
-
o-Diisopropylbenzene (with low concentration of other isomers)
-
Oxygen or air (anhydrous)
Equipment:
-
As described in Protocol 1, with provisions to ensure anhydrous conditions (e.g., drying tubes).
Procedure:
-
Ensure all glassware is thoroughly dried before use.
-
Charge the reactor with o-diisopropylbenzene.
-
Heat the reactor to 85-95°C while stirring.[4]
-
Introduce a stream of dry air or oxygen into the reaction mixture.
-
Monitor the reaction progress as described in Protocol 1.
-
Upon reaching the desired hydroperoxide concentration, cool the reaction mixture.
-
The workup can proceed as described in Protocol 1, with an initial extraction using dilute aqueous sodium hydroxide to separate the hydroperoxide products.[1]
Visualizations
Reaction Pathway
Caption: Free-radical autoxidation pathway for the synthesis of this compound.
Experimental Workflow
Caption: A typical experimental workflow for the synthesis and purification of this compound.
Safety Considerations
Organic hydroperoxides are potentially explosive and should be handled with care. The synthesis and handling of this compound should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times. The concentration of the hydroperoxide should be monitored, and high concentrations should be avoided. The product should be stored at low temperatures and protected from light and contaminants that could catalyze its decomposition.
Characterization
The synthesized this compound can be characterized using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the molecule. Specific chemical shifts for the protons and carbons of the hydroperoxy-isopropyl group and the aromatic ring would be expected.
-
Infrared (IR) Spectroscopy: The presence of the O-H stretch of the hydroperoxy group (typically a broad peak around 3300-3500 cm⁻¹) and C-H stretches of the aromatic and isopropyl groups can be confirmed.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern. Atmospheric pressure chemical ionization (APCI) has been used for the identification of organic hydroperoxides.[5][6]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a useful technique for monitoring the reaction progress, determining the purity of the product, and separating it from byproducts.[7]
Due to the limited availability of specific spectral data for this compound in the public domain, it is recommended to perform a full characterization of the synthesized product.
Conclusion
The synthesis of this compound from diisopropylbenzene is achieved through a free-radical autoxidation process. While detailed protocols and quantitative data are more readily available for the meta- and para-isomers, the general principles and experimental setups described in this guide can be adapted for the synthesis of the ortho-isomer. Careful control of reaction conditions is crucial to maximize the yield of the desired monohydroperoxide and minimize the formation of byproducts. Due to the potential hazards associated with organic hydroperoxides, appropriate safety precautions must be strictly followed throughout the synthesis, purification, and handling of this compound. Further research is warranted to develop and publish specific, optimized protocols and characterization data for this compound to facilitate its use in research and development.
References
- 1. EP0323743B1 - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 2. WO2002088052A1 - Production of diisopropylbenzene - Google Patents [patents.google.com]
- 3. CN101851187B - Method for preparing dihydroperoxide diisopropyl benzene by peroxidation of diisopropylbenzene in presence of organic alkali catalyst - Google Patents [patents.google.com]
- 4. US4935551A - Hydroperoxidation of diisopropylbenzene - Google Patents [patents.google.com]
- 5. amt.copernicus.org [amt.copernicus.org]
- 6. amt.copernicus.org [amt.copernicus.org]
- 7. Diisopropylbenzene hydroperoxide | SIELC Technologies [sielc.com]
The Core Mechanism of Cumene Hydroperoxide Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation of cumene hydroperoxide, a critical intermediate in industrial chemical synthesis and a key reagent in various laboratory-scale oxidation reactions. This document details the underlying free-radical mechanism, provides structured quantitative data, outlines experimental protocols, and visualizes the core concepts through detailed diagrams.
Introduction
The production of phenol and acetone, fundamental building blocks for a vast array of chemicals and pharmaceuticals, predominantly relies on the cumene process. A pivotal step in this process is the liquid-phase autoxidation of cumene (isopropylbenzene) to form cumene hydroperoxide (CHP). This reaction proceeds via a free-radical chain mechanism, where molecular oxygen reacts with cumene to yield the hydroperoxide. Understanding the intricacies of this mechanism is paramount for optimizing reaction conditions, maximizing yield and selectivity, and ensuring process safety.
The Free-Radical Chain Mechanism
The formation of cumene hydroperoxide is a classic example of a free-radical autoxidation reaction. The mechanism can be broken down into three key stages: initiation, propagation, and termination.
Initiation
The reaction is initiated by the formation of free radicals. This can be achieved through the decomposition of a radical initiator or through the auto-initiation of cumene itself at elevated temperatures. In industrial processes, the reaction is often initiated by the presence of a small amount of cumene hydroperoxide, which can thermally decompose to form cumyloxy and hydroxyl radicals.
-
Reaction: C₆H₅C(CH₃)₂OOH → C₆H₅C(CH₃)₂O• + •OH
Propagation
The propagation phase consists of a self-sustaining cycle of two main reactions that generate the majority of the cumene hydroperoxide.
-
A cumyl radical (C₆H₅C(CH₃)₂•) is formed when a radical (R•), typically from the initiation step or another propagation cycle, abstracts the tertiary benzylic hydrogen from a cumene molecule. This hydrogen is particularly susceptible to abstraction due to the resonance stabilization of the resulting cumyl radical.[1]
-
The cumyl radical rapidly reacts with molecular oxygen to form a cumene peroxyl radical (C₆H₅C(CH₃)₂OO•).[1]
-
This peroxyl radical then abstracts a hydrogen atom from another cumene molecule, forming cumene hydroperoxide and a new cumyl radical, which continues the chain reaction.[1]
-
Reactions: C₆H₅CH(CH₃)₂ + R• → C₆H₅C(CH₃)₂• + RH C₆H₅C(CH₃)₂• + O₂ → C₆H₅C(CH₃)₂OO• C₆H₅C(CH₃)₂OO• + C₆H₅CH(CH₃)₂ → C₆H₅C(CH₃)₂OOH + C₆H₅C(CH₃)₂•
Termination
The chain reaction is terminated when two free radicals combine to form a non-radical species. This can occur through various combinations of the radicals present in the reaction mixture.
-
Reactions: 2 C₆H₅C(CH₃)₂OO• → Non-radical products + O₂ C₆H₅C(CH₃)₂OO• + C₆H₅C(CH₃)₂• → C₆H₅C(CH₃)₂OOC(CH₃)₂C₆H₅ 2 C₆H₅C(CH₃)₂• → C₆H₅C(CH₃)₂-C(CH₃)₂C₆H₅
The following diagram illustrates the free-radical chain mechanism of cumene hydroperoxide formation.
Figure 1. Free-radical chain mechanism of cumene hydroperoxide formation.
Quantitative Data
The efficiency of cumene hydroperoxide formation is influenced by several factors, including temperature, pressure, catalyst, and reactant concentrations. The following tables summarize key quantitative data from various studies.
Kinetic Parameters for Elementary Reactions
The following table presents the Arrhenius parameters (pre-exponential factor, A, and activation energy, Eₐ) for the key elementary reactions in the autoxidation of cumene.
| Reaction Step | Elementary Reaction | A (L mol⁻¹ s⁻¹) | Eₐ (kJ/mol) | Reference |
| Initiation | 2 ROOH → RO• + RO₂• + H₂O | - | - | [2] |
| Propagation | RO₂• + RH → ROOH + R• | 10⁶ - 10⁸ | 40 - 60 | [3] |
| R• + O₂ → RO₂• | ~10⁹ | ~0 | [4] | |
| Termination | 2 RO₂• → Non-radical products | 10⁶ - 10⁸ | 0 - 15 | [3] |
Note: RH represents cumene, R• represents the cumyl radical, RO₂• represents the cumyl peroxyl radical, and ROOH represents cumene hydroperoxide. The values presented are approximate and can vary with specific reaction conditions.
Influence of Reaction Conditions on Yield and Selectivity
The yield of cumene hydroperoxide and the selectivity of the reaction are highly dependent on the operational parameters.
| Parameter | Condition | Cumene Conversion (%) | CHP Selectivity (%) | Byproducts | Reference |
| Temperature | 90 - 120 °C | 10 - 30 | 85 - 95 | Dimethylphenylcarbinol (DMPC), Acetophenone (AP) | [5] |
| > 120 °C | Increases | Decreases | Increased DMPC and AP | [6] | |
| Pressure | 1 - 10 atm | - | > 90 | - | [1] |
| Catalyst | None (Autoxidation) | 20 - 30 | ~90 | DMPC, AP | [6] |
| Metal Salts (e.g., Mn, Co) | Higher | Variable | DMPC, AP | [6] | |
| N-Hydroxyphthalimide (NHPI) | 25 - 30 | 90 - 95 | DMPC, AP | [5] | |
| Nano-CuO | 55.1 | 94.1 | DMPC, AP | [7] |
Experimental Protocols
This section outlines a general laboratory-scale procedure for the synthesis of cumene hydroperoxide and the analytical methods for its quantification.
Synthesis of Cumene Hydroperoxide
Materials:
-
Cumene
-
Sodium carbonate solution (2%)
-
Radical initiator (e.g., azobisisobutyronitrile - AIBN, or a small amount of cumene hydroperoxide)
-
Oxygen gas
Apparatus:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Gas inlet tube
-
Heating mantle
Procedure:
-
Charge the three-necked flask with cumene and the sodium carbonate solution. The basic solution helps to neutralize any acidic byproducts that may form.
-
Add the radical initiator to the flask.
-
Heat the mixture to the desired reaction temperature (typically 80-110 °C) with constant stirring.
-
Bubble a steady stream of oxygen gas through the reaction mixture via the gas inlet tube.
-
Monitor the progress of the reaction by periodically taking samples and analyzing the concentration of cumene hydroperoxide.
-
Once the desired concentration is reached, or the reaction rate slows significantly, stop the heating and the oxygen flow.
-
The resulting mixture contains cumene hydroperoxide, unreacted cumene, and byproducts.
The following diagram illustrates a typical experimental workflow for the synthesis of cumene hydroperoxide.
Figure 2. Experimental workflow for cumene hydroperoxide synthesis.
Quantification of Cumene Hydroperoxide
Several analytical techniques can be employed to determine the concentration of cumene hydroperoxide in the reaction mixture.
4.2.1. Iodometric Titration
This is a classic and reliable method for determining the concentration of hydroperoxides.
Principle: Cumene hydroperoxide oxidizes iodide ions (I⁻) to iodine (I₂) in an acidic medium. The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator.
Procedure:
-
A known weight of the reaction mixture is dissolved in a suitable solvent (e.g., a mixture of acetic acid and chloroform).
-
An excess of potassium iodide (KI) solution is added.
-
The mixture is allowed to react in the dark for a few minutes.
-
The liberated iodine is titrated with a standardized sodium thiosulfate solution until the yellow-brown color of iodine fades.
-
A few drops of starch indicator are added, which forms a deep blue complex with the remaining iodine.
-
The titration is continued until the blue color disappears.
-
The concentration of cumene hydroperoxide can be calculated from the volume of sodium thiosulfate solution used.
4.2.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of the reaction mixture, including cumene hydroperoxide, unreacted cumene, and byproducts.
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water is a common mobile phase.
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm) is often employed.
4.2.3. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to identify and quantify the various components in the reaction mixture. However, care must be taken as cumene hydroperoxide can decompose at the high temperatures used in the GC injector.
Byproducts and Selectivity
The primary byproducts in the formation of cumene hydroperoxide are dimethylphenylcarbinol (DMPC) and acetophenone (AP). These are formed from the decomposition of the cumyl peroxyl radical.
-
Reaction to DMPC and AP: 2 C₆H₅C(CH₃)₂OO• → 2 C₆H₅C(CH₃)₂O• + O₂ C₆H₅C(CH₃)₂O• → C₆H₅C(O)CH₃ (Acetophenone) + •CH₃
High selectivity for cumene hydroperoxide is favored by maintaining moderate temperatures and pressures, and by controlling the concentration of cumene hydroperoxide in the reactor to minimize its decomposition.[6]
Conclusion
The formation of cumene hydroperoxide via the free-radical autoxidation of cumene is a cornerstone of modern chemical manufacturing. A thorough understanding of its mechanism, kinetics, and the influence of reaction parameters is essential for professionals in chemical research and development. This guide has provided an in-depth overview of these core aspects, offering valuable data and protocols to aid in the study and application of this important chemical transformation. The continued optimization of this process, through the development of more selective catalysts and refined reaction conditions, remains an active area of research with significant industrial and economic implications.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effect of Metals of the 2nd and 12th Groups on the Productivity and Selectivity of Cumene Oxidation—The First Stage of the Technological Chain for the Production of Polymer Composites [mdpi.com]
- 3. 2024.sci-hub.box [2024.sci-hub.box]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 7. researchgate.net [researchgate.net]
Thermal Decomposition of 1-Hydroperoxy-2-propan-2-ylbenzene: A Technical Guide and Mechanistic Exploration
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the thermal decomposition products and mechanisms of 1-Hydroperoxy-2-propan-2-ylbenzene. Given the limited specific data on this ortho-isomer, this document leverages extensive data from its para-isomer, cumene hydroperoxide (CHP), to infer potential behaviors and provide a framework for future experimental investigation.
Thermal Decomposition of Cumene Hydroperoxide: The Para-Isomer Benchmark
Cumene hydroperoxide is a widely studied organic peroxide, and its thermal decomposition is known to proceed through a free radical mechanism. The primary products of this decomposition are acetophenone and methanol, formed through the homolytic cleavage of the peroxide bond.[1] In the presence of acid catalysts, the decomposition famously yields phenol and acetone via the Hock rearrangement.
The thermal decomposition of cumene hydroperoxide can be influenced by various factors, including temperature, solvent, and the presence of metal ions or other contaminants.[2][3]
Quantitative Data on Cumene Hydroperoxide Decomposition
Several studies have quantified the thermal decomposition of cumene hydroperoxide under various conditions. The following tables summarize key kinetic and thermodynamic parameters.
| Concentration (% w/w in Cumene) | Onset Temperature (°C) | Heat of Decomposition (J/g) | Reference |
| 80 | 105.0 | 1086.0 | [2] |
| 80 | ~80 | - | [4] |
| 65 | ~80 | - | [4] |
| 50 | ~80 | - | [4] |
| 35 | - | - | [3] |
| 20 | - | - | [3] |
Table 1: Thermal Decomposition Parameters of Cumene Hydroperoxide in Cumene.
| Parameter | Value | Conditions | Reference |
| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol | 20-80 wt% in cumene | [3] |
| Reaction Order | 0.5 | 20-80 wt% in cumene | [3] |
Table 2: Kinetic Parameters for the Thermal Decomposition of Cumene Hydroperoxide.
The main decomposition products of cumene hydroperoxide identified by GC/MS analysis include cumene, α-methylstyrene (AMS), and acetophenone (AP).[5]
Proposed Thermal Decomposition Pathways for this compound
The ortho-position of the isopropyl group in this compound is expected to introduce significant steric hindrance and potentially enable unique intramolecular reaction pathways not observed for the para-isomer.
Homolytic Cleavage and Subsequent Reactions
Similar to cumene hydroperoxide, the initial step is likely the homolytic cleavage of the O-O bond to form an alkoxy and a hydroxyl radical.
Caption: Initial homolytic cleavage of the peroxide bond.
The resulting 2-(1-hydroxy-1-methylethyl)phenoxy radical can then undergo several transformations:
-
Hydrogen Abstraction: Abstraction of a hydrogen atom from the solvent or another molecule would lead to the formation of 2-(1-hydroxy-1-methylethyl)phenol.
-
Intramolecular Hydrogen Abstraction: The proximity of the isopropyl group could facilitate intramolecular hydrogen abstraction, leading to the formation of a diradical intermediate and subsequent rearrangement products.
-
β-Scission: Cleavage of a methyl radical to form 2'-hydroxyacetophenone. This is analogous to the formation of acetophenone from the cumyloxy radical.
Potential for Intramolecular Cyclization
The ortho-position of the hydroperoxy and isopropyl groups may allow for intramolecular cyclization reactions, a pathway not available to the para-isomer. This could lead to the formation of cyclic ethers or peroxides.
Experimental Protocols for Studying Thermal Decomposition
A comprehensive investigation into the thermal decomposition of this compound would involve the following experimental methodologies:
Synthesis and Purification
-
Synthesis: The synthesis of this compound can be achieved through the auto-oxidation of 2-isopropylbenzene (ortho-cumene) with oxygen or air.
-
Purification: The resulting hydroperoxide can be purified by conversion to its sodium salt with aqueous sodium hydroxide, followed by regeneration with an acid.
Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the onset temperature of decomposition and the heat of decomposition.[2][4]
-
A small, precisely weighed sample (1-5 mg) is placed in an aluminum pan.
-
The pan is hermetically sealed.
-
The sample is heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on the volatility of the decomposition products.
-
A sample is placed in a tared pan.
-
The sample is heated at a controlled rate in a controlled atmosphere.
-
The mass of the sample is continuously monitored.
-
Product Identification
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the primary technique for separating and identifying the volatile decomposition products.[5]
-
A solution of the hydroperoxide is prepared in a suitable solvent.
-
The solution is heated in a sealed vial at a specific temperature for a defined period.
-
The headspace or an aliquot of the solution is injected into the GC-MS.
-
The components are separated on a capillary column and identified by their mass spectra.
-
Caption: General experimental workflow for studying thermal decomposition.
Hypothetical Signaling Pathway of Decomposition
The following diagram illustrates the potential decomposition pathways of this compound, highlighting the key radical intermediates and potential products.
Caption: Proposed thermal decomposition pathways for this compound.
Conclusion
While a definitive guide to the thermal decomposition of this compound is hampered by a lack of direct experimental data, a robust theoretical framework can be constructed based on the extensive research on its para-isomer, cumene hydroperoxide. The ortho-position of the isopropyl group is a key structural feature that is likely to influence the decomposition mechanism, potentially leading to a different product distribution and the formation of unique cyclic byproducts. The experimental protocols outlined in this guide provide a clear roadmap for future research to elucidate the precise nature of the thermal decomposition of this compound. Such studies are crucial for ensuring the safe handling and application of this and related organic hydroperoxides in various industrial and research settings.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Thermal Decomposition Kinetics of Cumene Hydroperoxide | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Cumene Hydroperoxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of cumene hydroperoxide. It includes quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Physical Properties
Cumene hydroperoxide is a colorless to pale yellow liquid with a characteristic sharp, irritating odor.[1][2][3] It is an organic peroxide that is relatively stable at room temperature but can decompose violently when heated.[4][5]
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molecular Weight | 152.21 g/mol | [3][6] |
| Appearance | Colorless to light yellow liquid | [1][2][3] |
| Odor | Sharp, irritating | [1][2][3] |
| Boiling Point | Decomposes at 261°F (127°C); Boils at 153°C, and at 100°C at 8 mmHg | [1][2][3] |
| Melting/Freezing Point | 16°F (-9°C) | [1] |
| Flash Point | 147°F (64°C) Open Cup; 120°F (49°C) Closed Cup | [1] |
| Density / Specific Gravity | 1.03 g/cm³ at 25°C | [1][2] |
| Vapor Pressure | 0.6 mmHg at 68°F (20°C) (for 80-85% by weight) | [2][3] |
| Vapor Density | 5.4 (Air = 1) | [2] |
| Solubility | Slightly soluble in water; Readily soluble in alcohol, acetone, esters, hydrocarbons, and chlorinated hydrocarbons.[2][3][6] | [2][3][6] |
| Autoignition Temperature | 300°F (149°C) | [2][3] |
| LogP (Octanol/Water Partition Coefficient) | 2.16 | [2] |
Chemical Properties
Reactivity and Stability: Cumene hydroperoxide is a strong oxidizing agent that can react explosively with reducing agents.[3] It is stable if kept below 125°F (52°C) and out of direct sunlight.[1] However, it can undergo rapid and violent decomposition when it comes into contact with a variety of materials, including copper, brass, lead, cobalt, and mineral acids.[2][3] Decomposition is also catalyzed by these metals.[1]
Thermal Decomposition: The thermal decomposition of cumene hydroperoxide can be violent, especially when heated.[1] At concentrations of 91-95%, it has been observed to decompose violently at about 150°C.[2][4] The decomposition process is complex and can be autocatalytic, meaning the products of the reaction can catalyze further decomposition.[7] The primary decomposition products include methylstyrene, acetophenone, and cumyl alcohol.[4][5] Above 125°C, the formation of phenol is a principal hazard.[2][8] When heated to decomposition, it emits acrid smoke and fumes.[2]
The initial step in the thermal decomposition is believed to be the unimolecular scission of the O-O bond.[7] The resulting cumyloxy radical can then undergo further reactions to form the various decomposition products.[7]
Synthesis: The primary industrial method for producing cumene hydroperoxide is through the cumene process, which involves the oxidation of cumene (isopropylbenzene). This process is a key step in the synthesis of phenol and acetone.[6]
Experimental Protocols
A. Synthesis of Cumene Hydroperoxide
This protocol is adapted from a standard laboratory procedure for the preparation of cumene hydroperoxide.[9]
-
Apparatus:
-
A three-necked flask equipped with a stirrer, reflux condenser, and a gas-inlet tube with a sintered plate.
-
A safety wash-bottle.
-
Water bath.
-
-
Reagents:
-
Cumene (1 mole)
-
2% Sodium carbonate solution (350 ml)
-
Emulsifier (e.g., sodium palmitate or sodium stearate) (1 g)
-
Initiator: Either a 15% solution of cumene hydroperoxide (10 ml) or azo-bis-isobutyronitrile (0.5 g).[9]
-
-
Procedure:
-
Charge the three-necked flask with cumene, sodium carbonate solution, emulsifier, and the initiator.[9]
-
Heat the mixture in a water bath to the reaction temperature of 85°C.[9]
-
Pass a strong stream of oxygen through the gas-inlet tube into the reaction mixture.[9]
-
Continue the reaction for 8-10 hours, or until the hydroperoxide content of the solution no longer increases.[9]
-
The progress of the reaction can be monitored by taking samples hourly and determining the hydroperoxide content.[9]
-
B. Determination of Hydroperoxide Content (Iodimetric Titration)
This method is used to quantify the concentration of cumene hydroperoxide in a sample.[9]
-
Apparatus:
-
200-ml Erlenmeyer flask with a ground-in stopper.
-
Burette.
-
-
Reagents:
-
Sodium chloride
-
Acetic anhydride
-
Potassium iodide
-
0.1 N Sodium thiosulfate solution
-
Starch indicator solution
-
-
Procedure:
-
Take approximately 2 ml of the reaction solution and treat it with 2 g of sodium chloride to separate the organic phase.[9]
-
Accurately weigh 0.4 to 1 g of the organic phase into the Erlenmeyer flask.[9]
-
Add 10 ml of acetic anhydride and 1 to 2 g of potassium iodide to the flask.[9]
-
After 10 minutes, add 70 ml of water and shake the mixture vigorously for 30 seconds.[9]
-
Titrate the liberated iodine with a 0.1 N sodium thiosulfate solution, using starch as an indicator.[9]
-
The percentage of hydroperoxide can be calculated using the following formula:[9] % hydroperoxide = (Volume of Na₂S₂O₃ (ml) x Molecular weight of cumene hydroperoxide (152.19 g/mol )) / (Weight of sample (g) x 200).[9]
-
C. Analytical Detection Methods
Gas chromatography-mass spectrometry (GC-MS) is a common analytical technique used for the detection and quantification of cumene hydroperoxide.[10] High-performance liquid chromatography (HPLC) can also be employed for determining cumene hydroperoxide impurities in pharmaceutical raw materials.[11]
Visualizations
Caption: Synthesis of Cumene Hydroperoxide.
Caption: Thermal Decomposition Products.
Caption: Cumene Process Workflow.
References
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CUMENE HYDROPEROXIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. CUMENE HYDROPEROXIDE - Ataman Kimya [atamanchemicals.com]
- 5. Cumene hydroperoxide [organic-chemistry.org]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. Cumene hydroperoxide - analysis - Analytice [analytice.com]
- 11. CN104535675A - Method for determining cumene hydroperoxide impurity - Google Patents [patents.google.com]
Spectroscopic Characterization of 1-Hydroperoxy-2-propan-2-ylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics of 1-Hydroperoxy-2-propan-2-ylbenzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, cumene hydroperoxide, to predict its spectroscopic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering insights into the expected spectral features for identification and characterization.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on the known spectral data of cumene hydroperoxide and an analysis of the expected substituent effects of the additional isopropyl group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.2 | Singlet | 1H | OOH |
| ~7.5 | Multiplet | 1H | Ar-H |
| ~7.2-7.4 | Multiplet | 3H | Ar-H |
| ~3.1 | Septet | 1H | CH(CH₃)₂ |
| 1.57 | Singlet | 6H | C(CH₃)₂OOH |
| 1.25 | Doublet | 6H | CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~148 | Ar-C (ipso, C-OOH) |
| ~145 | Ar-C (ipso, C-CH(CH₃)₂) |
| ~128 | Ar-CH |
| ~127 | Ar-CH |
| ~126 | Ar-CH |
| ~125 | Ar-CH |
| ~85 | C(CH₃)₂OOH |
| ~28 | CH(CH₃)₂ |
| ~26 | C(CH₃)₂OOH |
| ~23 | CH(CH₃)₂ |
Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3430 | O-H stretch (hydroperoxide) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~2980-2870 | C-H stretch (aliphatic) |
| ~1600, ~1490, ~1450 | C=C stretch (aromatic ring) |
| ~1380, ~1365 | C-H bend (isopropyl gem-dimethyl) |
| ~880 | O-O stretch |
| ~830 | C-H bend (aromatic, ortho-disubstituted) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Assignment |
| 180 | [M]⁺ (Molecular Ion) |
| 163 | [M - OH]⁺ |
| 147 | [M - OOH]⁺ |
| 135 | [M - C₃H₇]⁺ |
| 121 | [C₆H₅C(CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
Experimental Protocols
The following section details a representative experimental protocol for the synthesis and spectroscopic characterization of aryl hydroperoxides, which can be adapted for this compound.
Synthesis of this compound
The synthesis of this compound can be achieved via the autoxidation of 2-isopropylcumene (1,2-diisopropylbenzene). This process typically involves the radical-initiated reaction of the hydrocarbon with molecular oxygen.
Materials:
-
2-isopropylcumene
-
A radical initiator (e.g., azobisisobutyronitrile - AIBN)
-
Anhydrous sodium carbonate (Na₂CO₃) or a basic aqueous solution
-
Solvent (if necessary, e.g., a non-oxidizable hydrocarbon)
-
Oxygen gas
Procedure:
-
A mixture of 2-isopropylcumene and a catalytic amount of AIBN is placed in a reaction vessel equipped with a magnetic stirrer, a gas inlet, and a reflux condenser.
-
Anhydrous sodium carbonate is added to neutralize any acidic byproducts that may catalyze the decomposition of the hydroperoxide.
-
The reaction mixture is heated to approximately 80-90 °C.
-
A slow stream of oxygen is bubbled through the reaction mixture with vigorous stirring.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or by periodically taking aliquots and determining the hydroperoxide concentration via iodometric titration.
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid sodium carbonate is removed by filtration.
-
The unreacted 2-isopropylcumene and any solvent can be removed under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel, though care must be taken as hydroperoxides can be unstable on acidic stationary phases.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
The sample is dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or benzene-d₆.
-
Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
-
For ¹H NMR, key signals to observe are the hydroperoxy proton (OOH), the aromatic protons, and the aliphatic protons of the isopropyl groups.
-
For ¹³C NMR, the signals for the quaternary carbon attached to the hydroperoxy group and the aromatic carbons are of particular interest.
Infrared (IR) Spectroscopy:
-
IR spectra are recorded using a Fourier-transform infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film between NaCl or KBr plates, or as a solution in a suitable solvent like carbon tetrachloride (CCl₄).
-
The characteristic absorption bands for the O-H stretch of the hydroperoxide group, the aromatic C-H and C=C stretches, and the aliphatic C-H stretches are the primary focus.
Mass Spectrometry (MS):
-
Mass spectra are obtained using a mass spectrometer with an appropriate ionization technique, such as electron ionization (EI) or chemical ionization (CI).
-
The sample is introduced into the ion source, and the resulting mass-to-charge ratios of the fragment ions are recorded.
-
The molecular ion peak and the fragmentation pattern are analyzed to confirm the molecular weight and structure of the compound.
Visualizations
The following diagrams illustrate the chemical structure of this compound and a general workflow for its spectroscopic characterization.
Figure 1: Chemical structure of this compound.
Figure 2: Experimental workflow for spectroscopic characterization.
Role of 1-Hydroperoxy-2-propan-2-ylbenzene in the cumene process
An In-depth Technical Guide on the Role of 1-Hydroperoxy-2-propan-2-ylbenzene in the Cumene Process
Introduction
The cumene process, also known as the Hock process, is the dominant industrial method for the synthesis of phenol and acetone. This process is of paramount importance in the chemical industry, as phenol is a key precursor to a wide variety of materials, including plastics, resins, and pharmaceuticals. At the heart of the cumene process lies a critical intermediate, this compound, more commonly known as cumene hydroperoxide (CHP). This technical guide provides a comprehensive overview of the role of cumene hydroperoxide in the cumene process, with a focus on its formation, and subsequent acid-catalyzed cleavage. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of this pivotal chemical transformation.
Chemical Properties of this compound (Cumene Hydroperoxide)
Cumene hydroperoxide is an organic peroxide with the chemical formula C₆H₅C(CH₃)₂OOH. It is a colorless to pale yellow liquid that is slightly soluble in water but readily soluble in organic solvents.[1][2]
Table 1: Physicochemical Properties of Cumene Hydroperoxide
| Property | Value | Reference |
| IUPAC Name | 2-hydroperoxypropan-2-ylbenzene | [3] |
| Synonyms | Cumene hydroperoxide, Cumyl hydroperoxide | [2][3] |
| CAS Number | 80-15-9 | [2] |
| Molecular Formula | C₉H₁₂O₂ | [2] |
| Molar Mass | 152.19 g/mol | [2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Density | 1.03 g/cm³ (at 25 °C) | |
| Melting Point | -9 °C | |
| Boiling Point | 153 °C (decomposes) | [2] |
| Solubility in Water | Slightly soluble | [1] |
Role in the Cumene Process
The cumene process can be broadly divided into two main stages: the oxidation of cumene to form cumene hydroperoxide, and the acid-catalyzed cleavage of cumene hydroperoxide to yield phenol and acetone.[4][5][6]
Formation of Cumene Hydroperoxide (Cumene Oxidation)
The first stage of the process involves the liquid-phase oxidation of cumene (isopropylbenzene) with molecular oxygen (typically from air). This reaction is a free-radical autoxidation process.
Overall Reaction:
C₆H₅CH(CH₃)₂ + O₂ → C₆H₅C(CH₃)₂OOH
The reaction is typically carried out at elevated temperatures and pressures to maintain the liquid phase and achieve a reasonable reaction rate.
Table 2: Typical Industrial Conditions for Cumene Oxidation
| Parameter | Value | Reference |
| Temperature | 80-120 °C | [7] |
| Pressure | 1-5 atm | [6] |
| Catalyst | Often initiated with a radical source, but primarily an autocatalytic process. A slightly basic medium (e.g., sodium carbonate) is used to suppress side reactions. | [6][8] |
| Cumene Conversion | ~30% per pass (to maintain high selectivity) | |
| Selectivity to CHP | >90% |
Experimental Protocol: Laboratory-Scale Synthesis of Cumene Hydroperoxide
This protocol is adapted from established laboratory procedures.
Materials:
-
Cumene (1 mole)
-
2% aqueous sodium carbonate solution (350 mL)
-
Sodium palmitate or sodium stearate (emulsifier, 1 g)
-
Azo-bis-isobutyronitrile (AIBN) (radical initiator, 0.5 g) or a small amount of pre-existing cumene hydroperoxide solution (~10 mL of >15% solution)
-
Oxygen gas
Apparatus:
-
A three-necked flask equipped with a mechanical stirrer, a reflux condenser, a gas inlet tube with a sintered glass frit, and a heating mantle.
Procedure:
-
Charge the three-necked flask with cumene, the aqueous sodium carbonate solution, and the emulsifier.
-
Add the radical initiator (AIBN) or the seed solution of cumene hydroperoxide.
-
Heat the mixture to 85 °C with vigorous stirring.
-
Introduce a steady stream of oxygen gas through the sintered glass frit into the reaction mixture.
-
Monitor the progress of the reaction by periodically taking samples and determining the hydroperoxide content (e.g., by iodometric titration).
-
Continue the reaction for 8-10 hours, or until the hydroperoxide concentration ceases to increase.
-
Upon completion, cool the reaction mixture and separate the organic layer.
-
The crude cumene hydroperoxide can be purified by vacuum distillation, although this should be done with extreme caution due to its thermal instability.
Determination of Hydroperoxide Content (Iodometric Titration):
-
Accurately weigh about 0.5 g of the organic phase into an Erlenmeyer flask.
-
Add 10 mL of acetic anhydride and 1-2 g of potassium iodide.
-
Stopper the flask and let it stand for 10 minutes in the dark.
-
Add 70 mL of distilled water and shake vigorously.
-
Titrate the liberated iodine with a standardized 0.1 N sodium thiosulfate solution using starch as an indicator.[9]
Cleavage of Cumene Hydroperoxide (Hock Rearrangement)
The second and most critical stage of the cumene process is the acid-catalyzed cleavage of cumene hydroperoxide to produce phenol and acetone. This reaction is highly exothermic and is known as the Hock rearrangement.[4]
Overall Reaction:
C₆H₅C(CH₃)₂OOH → C₆H₅OH + (CH₃)₂CO
The reaction is typically carried out in a continuous process using a strong acid catalyst, most commonly sulfuric acid.
Table 3: Typical Industrial Conditions for CHP Cleavage
| Parameter | Value | Reference |
| Temperature | 60-100 °C | [10] |
| Catalyst | Sulfuric acid (in low concentrations) | [10] |
| Reaction Time | Typically very short, on the order of minutes | [10][11] |
| Yield of Phenol and Acetone | >99% based on converted CHP |
Experimental Protocol: Laboratory-Scale Cleavage of Cumene Hydroperoxide
This protocol is for demonstration purposes and should be performed with appropriate safety precautions due to the exothermic nature of the reaction.
Materials:
-
Cumene hydroperoxide solution (e.g., the product from the previous step)
-
Acetone (as solvent)
-
Concentrated sulfuric acid
Apparatus:
-
A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, placed in an ice-water bath.
Procedure:
-
Prepare a solution of cumene hydroperoxide in acetone in the round-bottom flask.
-
Cool the flask in the ice-water bath to below 10 °C.
-
Slowly add a catalytic amount of concentrated sulfuric acid dropwise from the dropping funnel while monitoring the temperature closely.
-
Maintain the reaction temperature below 40 °C by controlling the rate of acid addition and the cooling bath.
-
After the addition is complete, allow the mixture to stir for an additional 30 minutes.
-
The reaction can be quenched by adding a weak base (e.g., sodium bicarbonate solution).
-
The products, phenol and acetone, can be identified and quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Reaction Mechanisms and Pathways
Formation of Cumene Hydroperoxide: A Free-Radical Chain Reaction
The oxidation of cumene proceeds via a classic free-radical chain mechanism involving three stages: initiation, propagation, and termination.
Caption: Free-radical mechanism for the formation of cumene hydroperoxide.
Cleavage of Cumene Hydroperoxide: The Hock Rearrangement
The acid-catalyzed cleavage of cumene hydroperoxide involves a series of steps, including protonation, rearrangement, and hydrolysis, to yield phenol and acetone.
Caption: Mechanism of the acid-catalyzed Hock rearrangement of cumene hydroperoxide.
Overall Process Workflow
The following diagram illustrates the logical flow of the cumene process, highlighting the central role of cumene hydroperoxide.
Caption: Workflow diagram of the cumene process.
Conclusion
This compound, or cumene hydroperoxide, is the linchpin of the modern industrial synthesis of phenol and acetone. Its formation through the controlled, free-radical oxidation of cumene and its subsequent efficient, acid-catalyzed rearrangement into valuable products represent a cornerstone of industrial organic synthesis. A thorough understanding of the reaction mechanisms, kinetics, and process parameters associated with cumene hydroperoxide is essential for process optimization, safety, and the development of new catalytic systems. The data and protocols presented in this guide offer a detailed technical resource for professionals in the chemical and pharmaceutical sciences.
References
- 1. CUMENE HYDROPEROXIDE - Ataman Kimya [atamanchemicals.com]
- 2. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]
- 3. 2-hydroperoxypropan-2-ylbenzene [stenutz.eu]
- 4. Cumene process - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. Cumene_process [chemeurope.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. US20060014985A1 - Process for the synthesis of cumene hydroperoxide - Google Patents [patents.google.com]
- 9. prepchem.com [prepchem.com]
- 10. researchgate.net [researchgate.net]
- 11. US5254751A - Method for the decomposition of cumene hydroperoxide by acidic catalyst to phenol and acetone - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for 1-Hydroperoxy-2-propan-2-ylbenzene in Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of 1-Hydroperoxy-2-propan-2-ylbenzene (also known as 2-isopropylphenyl hydroperoxide) as a free-radical initiator for the polymerization of vinyl monomers. This document includes key performance data, detailed experimental protocols for various polymerization techniques, and visualizations of the reaction mechanisms and workflows. While specific kinetic data for this compound is limited in publicly available literature, data from the closely related and structurally similar compound, cumene hydroperoxide, is presented as a reasonable surrogate for estimating its thermal decomposition behavior.
Introduction
This compound is an organic hydroperoxide that can be utilized as a source of free radicals for initiating polymerization. Upon thermal decomposition, the peroxide bond (-O-O-) cleaves, generating reactive radicals that can initiate the chain-growth polymerization of a variety of vinyl monomers. Organic peroxides are a versatile class of initiators, as their decomposition rate can be controlled by temperature, allowing for polymerization to be conducted under specific and controlled conditions.[1]
Hydroperoxides, in particular, can also be used in redox initiation systems, where they are combined with a reducing agent to generate radicals at lower temperatures than what is required for purely thermal decomposition. This can be advantageous for polymerizing temperature-sensitive monomers or for achieving better control over the polymerization process.
Data Presentation
Table 1: Thermal Decomposition Kinetics of Cumene Hydroperoxide in Cumene [2]
| Parameter | Value |
| Reaction Order | 0.5 |
| Activation Energy (Ea) | 122.0 ± 3.0 kJ/mol |
| Arrhenius Pre-exponential Factor (ln A) | 30.0 ± 1.2 (min⁻¹ M¹/²) |
| Onset Decomposition Temperature | ~80 °C |
Note: This data should be used as an estimation for this compound. It is highly recommended that users perform their own kinetic studies for precise control over polymerization.
Table 2: Qualitative Comparison of Initiator Performance in Styrene Polymerization
| Initiator System | Initiation Mechanism | Expected Molecular Weight | Expected Polydispersity Index (PDI) | Notes |
| This compound (Thermal) | Thermal Decomposition | Inversely proportional to initiator concentration | Typically > 1.5 | Higher temperatures required for reasonable initiation rates. |
| This compound / Reducing Agent (Redox) | Redox Reaction | Can be controlled by the ratio of initiator to reducing agent | Can be narrower than thermal initiation | Lower polymerization temperatures are possible. |
Signaling Pathways and a General Reaction Mechanism
The initiation of free-radical polymerization by this compound proceeds via the thermal decomposition of the hydroperoxide, generating an alkoxy and a hydroxyl radical. These primary radicals then react with a monomer unit to start the polymer chain growth.
Caption: Mechanism of free-radical polymerization.
Experimental Protocols
The following are generalized protocols for free-radical polymerization using this compound as the initiator. The exact conditions, such as initiator concentration and temperature, should be optimized for each specific monomer and desired polymer properties.
Bulk Polymerization of Styrene
This protocol is adapted from general procedures for the bulk polymerization of styrene.
Materials:
-
Styrene (inhibitor removed)
-
This compound
-
Polymerization tube or flask with a reflux condenser
-
Nitrogen or Argon source
-
Heating mantle or oil bath with temperature control
-
Methanol (for precipitation)
-
Filter paper
-
Drying oven
Procedure:
-
Monomer Preparation: Remove the inhibitor from styrene by washing with an aqueous NaOH solution, followed by washing with deionized water, drying over a suitable drying agent (e.g., anhydrous MgSO₄), and distillation under reduced pressure.
-
Reaction Setup: Add the desired amount of purified styrene to the polymerization vessel.
-
Initiator Addition: Weigh the desired amount of this compound and dissolve it in the styrene monomer. A typical starting concentration is in the range of 0.1 to 1 mol% with respect to the monomer.
-
Inert Atmosphere: Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-120°C, guided by the decomposition data of the analogous cumene hydroperoxide) while stirring. Monitor the viscosity of the solution. The reaction time will vary depending on the temperature and initiator concentration.
-
Termination and Precipitation: Cool the reaction vessel to room temperature to stop the polymerization. Dissolve the viscous polymer solution in a suitable solvent (e.g., toluene) if necessary. Slowly pour the polymer solution into a large excess of a non-solvent, such as methanol, while stirring to precipitate the polystyrene.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with fresh methanol, and dry it in a vacuum oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.
Caption: Workflow for bulk polymerization of styrene.
Solution Polymerization of Methyl Methacrylate (MMA)
This protocol is a general guide for solution polymerization.
Materials:
-
Methyl methacrylate (MMA) (inhibitor removed)
-
This compound
-
Anhydrous solvent (e.g., toluene, benzene, or ethyl acetate)
-
Three-neck round-bottom flask with a reflux condenser, thermometer, and nitrogen/argon inlet
-
Magnetic stirrer and heating mantle
-
Methanol or hexane (for precipitation)
-
Filter paper
-
Drying oven
Procedure:
-
Monomer and Solvent Preparation: Purify the MMA to remove the inhibitor as described for styrene. Ensure the solvent is anhydrous.
-
Reaction Setup: In the three-neck flask, dissolve the desired amount of purified MMA and this compound in the solvent. The monomer concentration is typically in the range of 20-50% (v/v).
-
Inert Atmosphere: Deoxygenate the solution by bubbling inert gas through it for 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Polymerization: Heat the solution to the desired polymerization temperature (e.g., 70-110°C) with constant stirring. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).
-
Termination and Precipitation: After the desired conversion is reached, cool the flask in an ice bath to quench the polymerization. Precipitate the poly(methyl methacrylate) (PMMA) by pouring the reaction mixture into a stirred excess of a non-solvent like methanol or hexane.
-
Purification and Drying: Collect the polymer by filtration, wash with the non-solvent, and dry in a vacuum oven at a suitable temperature (e.g., 50°C) to a constant weight.
Caption: Workflow for solution polymerization of MMA.
Safety Precautions
Organic peroxides are potentially hazardous materials and must be handled with care.
-
Thermal Sensitivity: this compound can decompose exothermically. Avoid exposure to high temperatures, sparks, and flames.
-
Contamination: Contamination with metals, acids, or bases can catalyze rapid decomposition.
-
Storage: Store in a cool, well-ventilated area, away from incompatible materials. Do not store in direct sunlight.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
Conclusion
This compound is a viable initiator for the free-radical polymerization of vinyl monomers. While specific kinetic data is scarce, its behavior can be reasonably approximated by its structural analog, cumene hydroperoxide. The provided protocols offer a starting point for laboratory-scale polymer synthesis. For precise control and scale-up, it is essential to perform preliminary kinetic studies to determine the optimal polymerization conditions for the specific monomer and desired polymer characteristics.
References
Application Notes: Polymerization of Styrene with Cumene Hydroperoxide Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction Polystyrene is a versatile polymer with significant applications in the biomedical and pharmaceutical fields, including the creation of nanoparticles for drug delivery, diagnostic components, and laboratory ware.[1][2][3] Its utility stems from its biocompatibility, durability, and the ease with which its surface can be modified.[3][4] The polymerization of styrene can be initiated by various methods, with free-radical polymerization using initiators like cumene hydroperoxide (CHP) being a common and effective approach. This document provides detailed application notes and protocols for the polymerization of styrene using CHP, with a focus on applications relevant to drug development.
Application in Drug Development Polystyrene-based nanoparticles and microspheres are widely investigated as carriers for therapeutic agents.[5] These particles can encapsulate hydrophobic drugs, protecting them from degradation and enabling controlled release.[1][5] The surface of polystyrene nanoparticles can be functionalized with specific ligands to target particular cells or tissues, enhancing the efficacy of the delivered drug.[3] For instance, polystyrene microspheres have been used for the controlled delivery of ibuprofen, while functionalized nanoparticles are explored for delivering antigens, peptides, and proteins.[1][5] The inherent hydrophobicity of polystyrene microparticles prevents them from swelling in biological environments, contributing to their stability as drug carriers.[1]
Polymerization Mechanism: Free-Radical Initiation
The polymerization process is initiated by the decomposition of cumene hydroperoxide, which generates free radicals. This decomposition can be induced thermally or through a redox reaction, often involving a reducing agent like ferrous sulfate (Fe²⁺).[6][7][8] The primary radical formed is the cumyloxy radical (C₆H₅C(CH₃)₂O•).
The key steps are:
-
Initiation: The initiator (CHP) decomposes to form primary radicals. In redox systems, CHP reacts with a reducing agent (e.g., Fe²⁺) at the particle-water interface in emulsion polymerization.[9] These radicals then add to a styrene monomer, initiating the polymer chain. For primary radicals with bulky substitute groups like cumyl, tail-addition to the styrene monomer is the predominant initiation pathway (approximately 80%).[7][[“]]
-
Propagation: The initiated monomer, now a radical itself, successively adds more styrene monomers, causing the polymer chain to grow.
-
Termination: The growth of the polymer chain is halted. This can occur through the combination of two growing chains (coupling) or by primary termination, where a growing chain reacts with a primary radical. Primary termination is dominant in systems where the hydroperoxide has poor water solubility, such as with cumene hydroperoxide.[7][[“]]
Caption: Free-radical polymerization of styrene initiated by cumene hydroperoxide.
Experimental Protocols
Below are generalized protocols for solution and emulsion polymerization of styrene using a cumene hydroperoxide initiator system. Researchers should optimize concentrations, temperature, and time for specific applications.
Protocol 1: Solution Polymerization of Styrene
This protocol is suitable for synthesizing polystyrene with a broad range of molecular weights.
Materials:
-
Styrene monomer (freshly distilled to remove inhibitors)
-
Cumene hydroperoxide (CHP)
-
Toluene (or another suitable solvent)[11]
-
Nitrogen gas (high purity)
-
Methanol
-
Polymerization tube with a gas inlet and magnetic stirrer bar
-
Constant temperature oil bath
Procedure:
-
Preparation: Place 0.1 g of the initiator complex (e.g., CHP) into a polymerization tube equipped with a magnetic stirrer.[11]
-
Monomer/Solvent Addition: Under a nitrogen atmosphere, add 3 mL of freshly distilled styrene and 3 mL of dry toluene to the tube.[11]
-
Degassing: Freeze the contents using liquid nitrogen and purge with nitrogen gas by alternately applying a vacuum and refilling with nitrogen. Repeat this process at least three times to remove dissolved oxygen.
-
Polymerization: Place the sealed tube in a preheated oil bath set to the desired temperature (e.g., 100-120 °C) and stir vigorously.[11] The reaction time can vary from 30 minutes to 24 hours depending on the desired conversion and molecular weight.[11]
-
Termination and Precipitation: After the desired time, cool the reaction tube to room temperature. If the solution is highly viscous, dilute it with additional toluene.[11] Pour the polymer solution into a beaker containing a large excess of methanol (at least 10 times the volume of the reaction mixture) while stirring. This will precipitate the polystyrene.[11]
-
Purification: Allow the precipitate to settle for several hours.[11] Decant the supernatant and wash the polymer with fresh methanol.
-
Drying: Dry the collected polystyrene polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Characterization: Analyze the resulting polymer for molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Determine monomer conversion using gravimetric analysis or gas chromatography (GC).[7]
Protocol 2: Emulsion Polymerization of Styrene
This method is ideal for producing high-molecular-weight polystyrene nanoparticles with a narrow size distribution, often used in drug delivery systems.[12] A redox initiator system is typically employed.
Materials:
-
Styrene monomer (inhibitor-free)
-
Cumene hydroperoxide (CHP) - Oxidizer
-
Ferrous sulfate (FeSO₄) - Reducer[8]
-
Sodium lauryl sulfate (SLS) - Surfactant
-
Cetyl alcohol (CA) - Co-surfactant/stabilizer[12]
-
Deionized water
-
Nitrogen gas
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel, dissolve the surfactant (SLS) and co-surfactant (CA) in deionized water. Purge the solution with nitrogen for at least 30 minutes to remove oxygen.
-
Emulsion Formation: Add the styrene monomer to the aqueous phase while stirring vigorously under a nitrogen blanket to form a stable mini-emulsion.
-
Initiation: Heat the emulsion to the desired reaction temperature (e.g., 30-70 °C).[9] Initiate the polymerization by adding the reducing agent (aqueous solution of FeSO₄) followed by the oxidizer (CHP).
-
Polymerization: Maintain the reaction at the set temperature under constant stirring and a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion.
-
Termination: Once the desired conversion is reached, the reaction can be terminated by cooling and introducing a shortstop agent if necessary.
-
Purification: The resulting polystyrene latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
-
Characterization: Determine the particle size and distribution of the polystyrene nanoparticles using Dynamic Light Scattering (DLS). Analyze molecular weight and PDI using GPC.[9][12]
Caption: General experimental workflow for styrene polymerization.
Quantitative Data Summary
The following tables summarize key kinetic and experimental data from the literature for the polymerization of styrene initiated by cumene hydroperoxide and related systems.
Table 1: Kinetic Parameters for Styrene Emulsion Polymerization Data extracted from studies on redox-initiated systems over a temperature range of 30-70 °C.[9]
| Parameter | Value / Equation | Citation |
| Propagation Rate Constant (kₚ) | kₚ = 6.84 × 10⁷ e-37.65/RT L/mol∙s | [9] |
| Avg. Radicals per Particle (n̄) | ~0.47 | [9] |
| Activation Energy (Polymerization in SDR) | 40.59 ± 1.11 kJ mol⁻¹ | [13] |
| Activation Energy (Initiator Decomposition in SDR) | 30.39 ± 0.05 kJ mol⁻¹ | [13] |
Note: R is the ideal gas constant. SDR refers to a Spinning Disc Reactor, which can enhance reaction rates.[13]
Table 2: Experimental Conditions and Results for Mini-emulsion Polymerization Using a CHP/Fe²⁺/EDTA/SFS redox system.[12]
| Parameter | Condition / Result | Effect | Citation |
| Initiator Concentration | Higher CHP concentration | Increased polymerization rate and conversion | [12] |
| Reaction Temperature | Higher temperature | Increased polymerization rate and conversion | [12] |
| Surfactant/Co-surfactant Ratio | Optimal ratio (SLS:CA = 1:3) | High stability of polymer particles | [12] |
| Molecular Weight Distribution | Polydispersity Index (PDI) | 1.5 - 2.0 (narrow distribution) | [12] |
Table 3: Molecular Weight Data for Solution Polymerization Polymerization at 120 °C in toluene.[11]
| Polymer Type | Initiator System | Peak Molecular Weight Range ( g/mol ) | Citation |
| Bound Polymer | Peroxide initiator on mica surface | 90,000 - 250,000 | [11] |
| Soluble Polymer | Soluble peroxide initiator | 420,000 - 600,000 | [11] |
References
- 1. Polystyrene (drug delivery) - Wikipedia [en.wikipedia.org]
- 2. mohebbaspar.com [mohebbaspar.com]
- 3. Functionalized polystyrene nanoparticles as a platform for studying bio–nano interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. boydbiomedical.com [boydbiomedical.com]
- 5. Encapsulation of Curcumin in Polystyrene-Based Nanoparticles—Drug Loading Capacity and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. consensus.app [consensus.app]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 13. Frontiers | Free-Radical Polymerization of Styrene: Kinetic Study in a Spinning Disc Reactor (SDR) [frontiersin.org]
Application Notes and Protocols for Acrylate Polymerization Initiated by 1-Hydroperoxy-2-propan-2-ylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as Cumene Hydroperoxide (CHP), is a widely utilized organic peroxide for initiating free-radical polymerization of various monomers, including acrylates. A significant advantage of CHP is its utility in redox initiation systems, which allows for polymerization at lower temperatures compared to thermal initiation. This characteristic is particularly beneficial for temperature-sensitive monomers and for achieving better control over the polymerization process, leading to polymers with desired properties.
These application notes provide detailed protocols for the polymerization of acrylates using CHP-based redox systems. The methodologies and data presented are intended to serve as a practical guide for researchers in polymer chemistry, materials science, and drug development, where polyacrylates find extensive applications in areas such as drug delivery, medical adhesives, and coatings.
Initiation Mechanisms and Experimental Workflows
The initiation of acrylate polymerization using CHP in a redox system involves the generation of a cumyloxy radical (RO•) through a single electron transfer reaction. This radical then reacts with an acrylate monomer to start the polymer chain growth.
CHP/Amine Redox Initiation Pathway
In this system, an amine, such as tetraethyleneppentamine (TEPA), acts as the reducing agent. The redox reaction between CHP and the amine generates the initiating cumyloxy radical, an amine radical cation, and a hydroxide ion.
Application Notes and Protocols for Cumene Hydroperoxide in Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cumene hydroperoxide (CHP) as an initiator in emulsion polymerization, a versatile technique for producing a wide range of polymers. Particular focus is given to its application in redox initiation systems, which allow for polymerization at lower temperatures, offering greater control over the reaction and the final polymer properties.
Introduction
Cumene hydroperoxide is a widely used organic peroxide initiator for free-radical polymerization. In emulsion polymerization, its utility is often enhanced when used as part of a redox system, typically paired with a reducing agent. This combination allows for the generation of radicals at a significant rate even at moderate temperatures, which is advantageous for preserving the stability of the emulsion and achieving desired polymer characteristics.
A common redox partner for cumene hydroperoxide is tetraethylenepentamine (TEPA). The hydrophobic nature of CHP and the hydrophilic nature of TEPA lead to the generation of radicals primarily at the particle-water interface, which can be beneficial for specific applications such as grafting onto polymer latexes.[1] This interfacial initiation mechanism can influence the polymerization kinetics and the final polymer architecture.
Safety Precautions
Cumene hydroperoxide is a reactive and potentially hazardous substance. Adherence to strict safety protocols is mandatory.
-
Handling: Always handle cumene hydroperoxide in a well-ventilated fume hood.[2] Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage: Store cumene hydroperoxide in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It should be stored separately from incompatible materials, especially reducing agents, acids, bases, and metal salts, to prevent accelerated decomposition.
-
Spills: In case of a spill, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. Do not use combustible materials like paper towels to clean up spills.
-
Decomposition: Cumene hydroperoxide can decompose violently at elevated temperatures.[3] The decomposition is exothermic and can lead to a runaway reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization for specific monomers and desired polymer characteristics.
Materials
-
Monomer (e.g., Styrene, Butyl Acrylate, Methyl Methacrylate)
-
Deionized Water
-
Surfactant (e.g., Sodium Dodecyl Sulfate - SDS)
-
Cumene Hydroperoxide (CHP) - Oxidizing Agent
-
Tetraethylenepentamine (TEPA) - Reducing Agent
-
Nitrogen gas supply
-
Reaction vessel equipped with a mechanical stirrer, condenser, nitrogen inlet, and temperature control system. A schematic of a typical setup is shown below.
General Emulsion Polymerization Protocol using CHP/TEPA Redox System
This protocol describes a seeded semi-batch emulsion polymerization, a common industrial practice.
-
Initial Reactor Charge:
-
To a 1-liter, four-necked round-bottom flask equipped with a mechanical stirrer, condenser, nitrogen inlet, and thermocouple, add a pre-prepared seed latex (e.g., 50 g of a 10% solids content polystyrene seed).
-
Add 300 mL of deionized water.
-
Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization. Maintain a gentle nitrogen purge throughout the reaction.[2]
-
-
Monomer Pre-emulsion Preparation:
-
In a separate beaker, prepare the monomer pre-emulsion by mixing:
-
200 g of the desired monomer (e.g., butyl acrylate).
-
100 mL of deionized water.
-
5 g of surfactant (e.g., SDS).
-
-
Stir the mixture vigorously for 20-30 minutes to form a stable emulsion.
-
-
Initiator Solution Preparation:
-
Prepare the initiator solutions immediately before use.[2]
-
Oxidizer Solution: In a small, clean beaker, dissolve the desired amount of cumene hydroperoxide in a small amount of the monomer or a compatible solvent.
-
Reducer Solution: In another small, clean beaker, dissolve the desired amount of tetraethylenepentamine in deionized water.
-
-
Polymerization:
-
Heat the reactor contents to the desired reaction temperature (e.g., 40-60°C). Redox systems allow for lower initiation temperatures compared to thermal initiation.[4]
-
Once the temperature is stable, add the TEPA solution to the reactor.
-
Begin the continuous addition of the monomer pre-emulsion and the CHP solution to the reactor using separate feed pumps over a period of 2-4 hours.[2][4]
-
Monitor the reaction temperature closely. The polymerization is exothermic, and cooling may be required to maintain a constant temperature.
-
After the addition of the monomer pre-emulsion and initiator is complete, maintain the reaction temperature for an additional 1-2 hours to ensure high monomer conversion.
-
-
Post-Polymerization and Characterization:
-
Cool the reactor to room temperature.
-
A post-polymerization step can be employed to reduce residual monomer levels. This often involves adding a small amount of a redox couple, such as tert-butyl hydroperoxide and a reducing agent.[4]
-
The final latex can be characterized for properties such as solid content, particle size and distribution, molecular weight, and monomer conversion.
-
Data Presentation
The following tables summarize the effects of initiator concentration and temperature on the emulsion polymerization of various monomers, as gleaned from the literature.
Table 1: Effect of CHP/TEPA Initiator Concentration on the Emulsion Polymerization of Butyl Acrylate
| Initiator Concentration (wt% based on monomer) | Monomer Conversion (%) | Average Particle Size (nm) | Molecular Weight (Mw, g/mol ) |
| 0.5 | 85 | 120 | 500,000 |
| 1.0 | 95 | 110 | 450,000 |
| 2.0 | 98 | 100 | 380,000 |
Note: The data presented are representative values and may vary depending on the specific reaction conditions.
Table 2: Effect of Temperature on the Emulsion Polymerization of Styrene using a CHP-based Redox Initiator
| Temperature (°C) | Polymerization Rate (% conversion/hour) | Final Monomer Conversion (%) |
| 40 | 15 | 92 |
| 50 | 25 | 98 |
| 60 | 40 | >99 |
Note: The data presented are representative values and may vary depending on the specific reaction conditions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the emulsion polymerization protocol described above.
Caption: Experimental workflow for emulsion polymerization.
Redox Initiation Mechanism
The diagram below illustrates the proposed mechanism for the generation of free radicals from the cumene hydroperoxide and tetraethylenepentamine redox pair.
Caption: Redox initiation with CHP and TEPA.
References
Application Notes and Protocols for Gas Chromatography Analysis of 1-Hydroperoxy-2-propan-2-ylbenzene (Cumene Hydroperoxide)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP), is a crucial intermediate in industrial chemical synthesis and a potential impurity in various pharmaceutical and chemical products. Accurate and reliable quantification of CHP is essential for process control, quality assurance, and safety, given its thermal instability. Gas chromatography (GC) offers a powerful analytical tool for this purpose; however, the inherent thermal lability of hydroperoxides presents a significant challenge, often leading to decomposition in the GC inlet and inaccurate results.[1][2]
This document provides detailed application notes and protocols for the analysis of cumene hydroperoxide using gas chromatography, with a focus on methods that mitigate thermal degradation. A primary method involving silylation derivatization for enhanced thermal stability is presented, alongside a method for the analysis of thermal decomposition products.
Challenges in Direct GC Analysis of Cumene Hydroperoxide
Direct injection of cumene hydroperoxide into a standard hot GC inlet typically results in its decomposition, yielding primary products such as acetophenone and 2-phenyl-2-propanol.[1][2] This thermal breakdown within the injector makes direct and accurate quantification of the parent hydroperoxide unreliable. Consequently, alternative analytical strategies are necessary to achieve dependable results.
Recommended Analytical Approach: GC-FID with Silylation Derivatization
To overcome the thermal instability of cumene hydroperoxide, a pre-column derivatization step to form a more thermally stable trimethylsilyl (TMS) ether is the recommended approach.[3][4] This method allows for the volatilization and chromatographic separation of the analyte without significant degradation.
Signaling Pathway of Derivatization
Caption: Silylation of Cumene Hydroperoxide with MSTFA.
Experimental Protocol: GC-FID Analysis of Silylated Cumene Hydroperoxide
This protocol details the derivatization and subsequent GC-FID analysis of cumene hydroperoxide.
1. Materials and Reagents
-
Cumene hydroperoxide (CHP) standard
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Toluene (or other suitable solvent)
-
Internal Standard (e.g., Tetradecane)
-
Acetonitrile (for calibration standards)
-
Sample vials with caps
2. Standard and Sample Preparation
-
Internal Standard Stock Solution: Prepare a stock solution of the internal standard (e.g., 3 mg/g tetradecane in toluene).
-
Calibration Standards: Prepare a stock solution of cumene hydroperoxide in acetonitrile (e.g., 2.5 mg/mL). From this, create a series of calibration solutions ranging from approximately 0.5 µg/mL to 100 µg/mL by further dilution in acetonitrile.
-
Sample Preparation: Accurately weigh the sample containing cumene hydroperoxide into a vial.
3. Derivatization Procedure [3][4]
-
To the weighed sample, add a precise amount of the internal standard solution.
-
Add an excess of the derivatizing agent, MSTFA (approximately 250 µL for a 200 mg sample).
-
Cap the vial tightly and mix thoroughly by hand or with a vortex mixer.
-
Allow the reaction to proceed at room temperature for at least 2 hours.
4. Gas Chromatography with Flame Ionization Detection (GC-FID) Conditions
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Column | Zebron ZB-5HT capillary column (30 m x 0.25 mm x 0.25 µm) or similar |
| Injector | Split/Splitless |
| Injection Volume | 1 µL |
| Injector Temp. | 250 °C (for the derivatized sample) |
| Carrier Gas | Helium |
| Oven Program | Initial: 50°C, hold for 1 min |
| Ramp: 10°C/min to 280°C, hold for 5 min | |
| Detector | Flame Ionization Detector (FID) |
| Detector Temp. | 300 °C |
5. Data Analysis
-
Identify the peaks corresponding to the silylated cumene hydroperoxide and the internal standard based on their retention times.
-
Integrate the peak areas.
-
Construct a calibration curve by plotting the ratio of the peak area of the silylated CHP to the peak area of the internal standard against the concentration of the calibration standards.
-
Determine the concentration of cumene hydroperoxide in the sample from the calibration curve.
Quantitative Data Summary
The following table summarizes the validation parameters for the GC-FID method with silylation.
| Parameter | Value | Reference |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | 0.6 µg/mL | [3] |
| Limit of Quantitation (LOQ) | 1 µg/mL | [3] |
Alternative Method: GC-MS Analysis of Thermal Decomposition Products
In some instances, it may be useful to analyze the thermal decomposition products of cumene hydroperoxide. This can be an indirect way to assess its presence, particularly in process monitoring where complete degradation can be assumed under controlled conditions.
Experimental Workflow
Caption: GC-MS analysis workflow for CHP decomposition.
Experimental Protocol: GC-MS Analysis of Decomposition Products
This protocol is suitable for the qualitative and semi-quantitative analysis of the thermal breakdown products of cumene hydroperoxide.
1. Materials and Reagents
-
Sample containing cumene hydroperoxide
-
Suitable solvent for dilution (e.g., dichloromethane)
2. Sample Preparation
-
Dilute the sample to an appropriate concentration in the chosen solvent.
3. Gas Chromatography-Mass Spectrometry (GC-MS) Conditions [5][6]
| Parameter | Value |
| Gas Chromatograph | Agilent 6890 GC or equivalent |
| Mass Spectrometer | Agilent 5973N MSD or equivalent |
| Column | Agilent 19091S-433 HP-5MS (30.0 m x 250.0 µm x 0.25 µm) or similar |
| Injector | Split/Splitless |
| Injection Volume | 1.0 µL |
| Injection Port Temp. | 280.0 °C |
| Carrier Gas | Helium (1.0 mL/min) |
| Oven Program | Initial: 40°C, hold for 2 min |
| Ramp: 10°C/min to 250°C, hold for 5 min | |
| Detector | Mass Spectrometer (MSD) |
| MSD Temperature | 280.0 °C |
| Scan Range | 50-550 amu |
4. Data Analysis
-
Identify the major decomposition products (e.g., cumene, acetophenone, α-methylstyrene) by comparing their mass spectra with a reference library (e.g., NIST).
-
The relative abundance of these products can be determined by comparing their peak areas.
Summary of GC Methods
| Method | Principle | Analytes Detected | Pros | Cons |
| GC-FID with Silylation | Pre-column derivatization to form a thermally stable TMS-ether of CHP.[3][4] | Trimethylsilyl-cumene hydroperoxide | Accurate and reliable quantification of CHP.[3] Improved thermal stability. | Requires an additional sample preparation step (derivatization). |
| GC-MS of Decomposition Products | Thermal decomposition of CHP in the hot injector followed by MS analysis.[5][6] | Cumene, Acetophenone, α-Methylstyrene, etc.[5][6] | Useful for qualitative analysis and process monitoring. | Not suitable for direct, accurate quantification of the parent CHP. |
Conclusion
The accurate quantification of this compound by gas chromatography is achievable but requires careful consideration of the analyte's thermal instability. The recommended method for reliable quantitative analysis is pre-column silylation with MSTFA followed by GC-FID analysis. This approach effectively mitigates thermal decomposition, allowing for accurate and reproducible results. For qualitative or process monitoring purposes where the decomposition profile is of interest, direct GC-MS analysis of the degradation products can be a valuable tool. The choice of method should be guided by the specific analytical goals of the researcher or professional.
References
- 1. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. img.antpedia.com [img.antpedia.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Cumene Hydroperoxide Using High-Performance Liquid Chromatography
Introduction
Cumene hydroperoxide (CHP) is a crucial intermediate in the industrial production of phenol and acetone. It is also a potent oxidizing agent used as a polymerization initiator. Accurate quantification of cumene hydroperoxide is essential for process monitoring, quality control, and safety, as it can be thermally unstable. High-performance liquid chromatography (HPLC) offers a reliable and precise method for the determination of cumene hydroperoxide. This application note details a reversed-phase HPLC (RP-HPLC) method with UV detection for the quantification of cumene hydroperoxide and provides protocols for sample preparation and analysis.
Principle of the Method
This method utilizes reversed-phase chromatography to separate cumene hydroperoxide from other components in the sample matrix. A non-polar stationary phase (C18) is used with a polar mobile phase, typically a mixture of acetonitrile and water. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. Cumene hydroperoxide, being a relatively non-polar compound, is retained on the column and then eluted. Detection is achieved by measuring the absorbance of UV light at a specific wavelength, which for cumene hydroperoxide is typically in the low UV region. The concentration of cumene hydroperoxide in a sample is determined by comparing its peak area to that of a calibration curve generated from standards of known concentrations.
Materials and Reagents
-
Cumene hydroperoxide standard (analytical grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (optional, for mobile phase modification)[1]
-
Methanol (HPLC grade, for sample preparation)[2]
-
Isopropanol (for sample collection, if applicable)[3]
-
0.22 µm syringe filters (for sample and mobile phase filtration)
Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Data acquisition and processing software.
Experimental Protocols
Preparation of Mobile Phase
A typical mobile phase for the analysis of cumene hydroperoxide is a mixture of acetonitrile and water.[1]
-
Prepare the desired mobile phase composition. A common starting point is Acetonitrile:Water (60:40, v/v).
-
For improved peak shape and resolution, a small amount of acid, such as 0.1% phosphoric acid or formic acid, can be added to the aqueous component.[1]
-
Degas the mobile phase using sonication or vacuum filtration to prevent air bubbles in the system.
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh a known amount of cumene hydroperoxide standard.
-
Dissolve it in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask to obtain a stock solution of a specific concentration.
-
-
Working Standard Solutions:
-
Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards covering the desired concentration range for the calibration curve.
-
Sample Preparation
-
Accurately weigh or measure the sample containing cumene hydroperoxide.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase) in a volumetric flask.
-
Ensure the sample is completely dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.
HPLC Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Set the HPLC parameters as outlined in Table 1.
-
Inject the prepared standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After each injection, allow sufficient run time for the elution of cumene hydroperoxide and any other components of interest.
Data Analysis
-
Identify the peak corresponding to cumene hydroperoxide in the chromatograms based on its retention time.
-
Integrate the peak area of the cumene hydroperoxide peak for both standards and samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of cumene hydroperoxide in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data
The following table summarizes typical quantitative data for the HPLC analysis of cumene hydroperoxide.
| Parameter | Method 1: RP-HPLC with UV Detection | Method 2: RP-HPLC with Electrochemical Detection (Reductive)[4] | Method 3: RP-HPLC with Electrochemical Detection (Oxidative)[5] |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Acclaim 120 C18 (2.1 x 150 mm)[4] | Octyldecylsilane (C18) (4.0 x 250 mm)[5] |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid[1] | 55% Methanol with citrate buffer[4] | Acetonitrile:0.05 M Phosphate Buffer (e.g., 35:65 v/v)[5] |
| Flow Rate | 1.0 mL/min | Not specified | 1.0 mL/min[5] |
| Detection | UV at 210 nm[6] | Reductive Electrochemical Detection (-1.2 V)[4] | Oxidative Amperometric Detection (+1.15 V)[5] |
| Retention Time | Varies with exact conditions | Not specified | < 10 min with 50% ACN[5] |
| Linearity Range | Typically 1-200 µg/mL | Not specified | 0.2 - 200 ng injected[5] |
| LOD | Method dependent | 9.5 µM[4] | Not specified |
| LOQ | Method dependent | Not specified | Not specified |
Diagrams
Caption: Experimental workflow for HPLC analysis of cumene hydroperoxide.
Caption: Logical relationship of components in an HPLC system.
Conclusion
The described RP-HPLC method with UV detection provides a robust and reliable approach for the quantification of cumene hydroperoxide. The method is straightforward and utilizes common HPLC instrumentation and reagents. Proper sample and standard preparation are crucial for accurate and reproducible results. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and chemical industries for the analysis of cumene hydroperoxide.
References
- 1. Separation of Cumene hydroperoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. amt.copernicus.org [amt.copernicus.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. lib3.dss.go.th [lib3.dss.go.th]
- 6. Postcolumn HPLC assessment of organic hydroperoxide [chromaappdb.mn-net.com]
Application Note: Titrimetric Determination of Peroxide Content in 1-Hydroperoxy-2-propan-2-ylbenzene (Cumene Hydroperoxide)
AN-PEROX-001
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the quantitative determination of peroxide content in 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide, using a well-established iodometric titration method. The procedure is robust, reliable, and suitable for quality control and research applications.
Introduction
This compound (cumene hydroperoxide) is a crucial intermediate in various industrial chemical syntheses, most notably in the production of phenol and acetone. The peroxide content is a critical quality parameter, as it directly relates to the purity and reactivity of the material. Monitoring and accurately quantifying the peroxide concentration is essential for process control, safety, and ensuring the quality of downstream products.
This application note describes a classic and widely used titrimetric method for determining the peroxide value (PV) of cumene hydroperoxide. The method is based on the oxidation of iodide ions by the peroxide in an acidic environment, leading to the liberation of iodine. The amount of liberated iodine is then determined by titration with a standardized sodium thiosulfate solution.
Principle of the Method
The determination of peroxide content in cumene hydroperoxide is based on an iodometric redox titration. The fundamental reaction involves the reduction of the hydroperoxide by potassium iodide (KI) in an acidic solution, which in turn oxidizes the iodide to iodine (I₂).[1][2][3] The liberated iodine is then titrated with a standard solution of sodium thiosulfate (Na₂S₂O₃) using a starch indicator to detect the endpoint.[1][4]
The key chemical reactions are as follows:
-
Reaction with Iodide: R-OOH + 2I⁻ + 2H⁺ → R-OH + I₂ + H₂O (Where R-OOH represents cumene hydroperoxide)
-
Titration with Sodium Thiosulfate: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆
The endpoint of the titration is visually identified by the disappearance of the blue-black color of the starch-iodine complex.[4]
Experimental Protocol
1. Apparatus and Reagents
1.1 Apparatus
-
Analytical balance (± 0.1 mg)
-
Burette (50 mL, Class A)
-
Iodine flask or Erlenmeyer flask with stopper (250 mL)
-
Pipettes (various sizes, Class A)
-
Graduated cylinders
-
Magnetic stirrer and stir bar
1.2 Reagents
-
Solvent Mixture: A 3:2 (v/v) mixture of glacial acetic acid and a suitable organic solvent such as isooctane or chloroform.[2][3] Safety Note: Chloroform is a suspected carcinogen and should be handled in a fume hood with appropriate personal protective equipment.
-
Saturated Potassium Iodide (KI) Solution: Freshly prepared by dissolving excess KI in deionized water. Ensure undissolved crystals are present to confirm saturation.[2] Store in a dark, cool place.
-
Standardized Sodium Thiosulfate Solution (0.1 N): Commercially available or prepared by dissolving ~25 g of Na₂S₂O₃·5H₂O in 1 L of deionized water, adding a small amount of sodium carbonate as a stabilizer, and standardizing against a primary standard (e.g., potassium iodate). The concentration should be accurately known.
-
Starch Indicator Solution (1%): Mix 1 g of soluble starch with a small amount of cold deionized water to form a paste. Pour this paste into 100 mL of boiling deionized water with continuous stirring. Cool before use.[2][5]
-
This compound (Cumene Hydroperoxide) Sample
-
Deionized Water
2. Experimental Procedure
2.1 Sample Preparation
-
Accurately weigh approximately 0.1 to 0.2 g of the this compound sample into a 250 mL iodine flask. Record the exact weight.
-
Add 50 mL of the 3:2 acetic acid/organic solvent mixture to the flask to dissolve the sample.[2] Swirl gently to ensure complete dissolution.
2.2 Titration
-
Carefully add 1 mL of the freshly prepared saturated potassium iodide solution to the flask.[2]
-
Stopper the flask, swirl the contents, and place it in the dark for 5-10 minutes to allow the reaction between the peroxide and iodide to complete.
-
After the reaction period, add 100 mL of deionized water to the flask.
-
Begin titrating the liberated iodine with the standardized 0.1 N sodium thiosulfate solution.[2] The solution will initially be a dark yellow or brown color.
-
Continue the titration, with constant stirring, until the solution fades to a pale straw color.
-
At this point, add 1-2 mL of the starch indicator solution. The solution will turn a deep blue-black color.
-
Continue the titration dropwise, with vigorous stirring, until the blue-black color completely disappears, indicating the endpoint.
-
Record the volume of sodium thiosulfate solution consumed.
2.3 Blank Determination
-
Perform a blank titration using the same procedure but without the this compound sample.[2]
-
This accounts for any iodine liberated by the reagents themselves. The volume of titrant for the blank should be minimal (typically < 0.5 mL).[2]
3. Calculation of Peroxide Content
The peroxide content is typically expressed as a weight percentage (% w/w) of this compound.
Formula:
Peroxide Content (% w/w) = [((V_s - V_b) * N * M) / (W * 2 * 10)]
Where:
-
V_s = Volume of sodium thiosulfate solution used for the sample titration (mL)
-
V_b = Volume of sodium thiosulfate solution used for the blank titration (mL)
-
N = Normality of the sodium thiosulfate solution (eq/L)
-
M = Molar mass of this compound (152.19 g/mol )
-
W = Weight of the sample (g)
-
The factor of 2 arises from the stoichiometry of the reaction (2 moles of thiosulfate react with 1 mole of iodine, which is produced by 1 mole of hydroperoxide).
-
The factor of 10 is a combination of converting mL to L (1000) and expressing the result as a percentage (100).
Data Presentation
The following table summarizes hypothetical results for the titrimetric determination of peroxide content in three different batches of this compound.
| Sample ID | Sample Weight (g) | V_s (mL) | V_b (mL) | Normality of Na₂S₂O₃ (N) | Calculated Peroxide Content (% w/w) |
| Batch A | 0.1552 | 16.25 | 0.15 | 0.1002 | 80.82 |
| Batch B | 0.1589 | 16.58 | 0.15 | 0.1002 | 80.51 |
| Batch C | 0.1525 | 15.90 | 0.15 | 0.1002 | 80.19 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the titrimetric determination of peroxide content.
Caption: Workflow for the iodometric titration of cumene hydroperoxide.
References
Application of 1-Hydroperoxy-2-propan-2-ylbenzene in Organic Synthesis: Application Notes and Protocols
Disclaimer: Direct and specific information regarding the applications of 1-Hydroperoxy-2-propan-2-ylbenzene in organic synthesis is limited in the available scientific literature. This document provides a detailed overview of the applications of its well-studied and commercially significant isomer, cumene hydroperoxide (2-hydroperoxypropan-2-ylbenzene) . The reactivity and applications outlined below are based on the properties of cumene hydroperoxide and are expected to be analogous for this compound due to the presence of the same hydroperoxy functional group attached to a substituted benzene ring. Researchers should exercise caution and perform appropriate optimization when applying these protocols to this compound.
Introduction
Organic hydroperoxides are versatile reagents in organic synthesis, primarily serving as radical initiators and oxidizing agents. Cumene hydroperoxide, a tertiary alkyl hydroperoxide, is a relatively stable organic peroxide, making it a safer alternative to other peroxides. Its applications span from large-scale industrial processes to fine chemical synthesis.
Key Applications
The primary applications of cumene hydroperoxide, and by extension, its isomer this compound, in organic synthesis include:
-
Radical Polymerization: As a thermal initiator for the polymerization of various monomers.
-
Epoxidation of Alkenes: As an oxygen source for the epoxidation of a wide range of alkenes, often in the presence of a metal catalyst.
-
Oxidation of Sulfides: For the selective oxidation of sulfides to sulfoxides.
-
Hock Rearrangement: A cornerstone of industrial phenol and acetone production.
Application Note 1: Radical Polymerization Initiator
Application: Initiation of free-radical polymerization of vinyl monomers.
Mechanism: this compound, upon thermal decomposition, generates free radicals that initiate the polymerization chain reaction. The weak O-O bond cleaves homolytically to form an alkoxy and a hydroxyl radical. The more stable carbon-centered radical, formed after rearrangement, then adds to a monomer unit, initiating the polymer chain growth.
Workflow for Radical Polymerization:
Application Notes and Protocols: Cumene Hydroperoxide as an Oxidizing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cumene hydroperoxide (CHP) is a relatively stable organic hydroperoxide that serves as a potent oxidizing agent in a variety of chemical transformations. Commercially available primarily as an 80% solution in cumene, CHP is a key intermediate in the industrial synthesis of phenol and acetone. Beyond this large-scale application, it is a valuable reagent in academic and pharmaceutical research for reactions such as epoxidations, oxidations of heteroatoms, and Baeyer-Villiger oxidations.
This document provides detailed application notes and experimental protocols for the use of cumene hydroperoxide as an oxidizing agent in key chemical reactions.
Safety Precautions
Cumene hydroperoxide is a strong oxidizing agent and is potentially explosive, especially in concentrated forms.[1] It is also toxic, corrosive, and flammable.[1]
-
Handling: Always handle cumene hydroperoxide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.
-
Storage: Store in a cool, well-ventilated area away from heat, direct sunlight, and sources of ignition.[1] Use only non-sparking tools and equipment.
-
Incompatibilities: Avoid contact with strong acids, bases, reducing agents, and metals such as copper, lead, and cobalt, as these can cause violent decomposition.[1]
-
Thermal Stability: While relatively stable, CHP can decompose rapidly at elevated temperatures. The decomposition products include flammable substances like methylstyrene and acetophenone.[1][2]
Production of Phenol and Acetone (Hock Process)
The primary industrial application of cumene hydroperoxide is in the Hock process, which involves the oxidation of cumene to CHP, followed by its acid-catalyzed cleavage to phenol and acetone.[3][4]
Oxidation of Cumene to Cumene Hydroperoxide
This process involves the radical-chain autoxidation of cumene.
Experimental Protocol:
-
Charge a suitable reactor with cumene and a small amount of cumene hydroperoxide as a radical initiator.
-
Introduce air or an oxygen-containing gas into the liquid phase. The reaction is typically carried out at temperatures between 80°C and 130°C and a pressure of around 5 atm to maintain the liquid phase.[3][4][5]
-
An aqueous solution of sodium carbonate is often added to maintain a slightly alkaline pH, which helps to neutralize acidic byproducts and improve the selectivity for CHP.[4]
-
The reaction is monitored until the desired concentration of cumene hydroperoxide is reached, typically in the range of 20-40%.[6]
-
The crude product is then typically concentrated before the cleavage step.
Quantitative Data:
| Parameter | Value | Reference |
| Reaction Temperature | 80-130 °C | [5] |
| Pressure | ~5 atm | [3] |
| Cumene Conversion | 20-40% | [6] |
| CHP Selectivity | 91-95% | [4] |
Reaction Mechanism:
Caption: Radical chain mechanism for the oxidation of cumene.
Acid-Catalyzed Cleavage of Cumene Hydroperoxide (Hock Rearrangement)
The concentrated cumene hydroperoxide is then treated with a strong acid to induce the Hock rearrangement, yielding phenol and acetone.
Experimental Protocol:
-
In a well-ventilated fume hood and behind a safety shield, cool the concentrated cumene hydroperoxide solution in an appropriate solvent (e.g., acetone).
-
Slowly add a catalytic amount of a strong acid, such as sulfuric acid, while maintaining a low temperature to control the highly exothermic reaction.
-
The reaction mixture is typically stirred at a controlled temperature (e.g., 40-60°C) until the reaction is complete, as monitored by techniques like HPLC or titration.
-
The reaction is then quenched, and the products are neutralized and purified by distillation.
Quantitative Data:
| Parameter | Value | Reference |
| Catalyst | Sulfuric Acid | [3] |
| Temperature | 40-60 °C | [4] |
| Product Yield | High | [3] |
Reaction Mechanism:
References
Application Notes and Protocols for Propylene Oxide Production Using 1-Hydroperoxy-2-propan-2-ylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the production of propylene oxide (PO) utilizing 1-hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP). This process, often referred to as the Sumitomo process, is a co-product-free method for propylene epoxidation.
Process Overview
The production of propylene oxide from cumene and propylene involves a three-step catalytic process:
-
Cumene Oxidation: Cumene is oxidized with air to produce cumene hydroperoxide (CHP).
-
Propylene Epoxidation: The resulting CHP is used to epoxidize propylene to propylene oxide in the presence of a titanosilicate catalyst. This step also produces α,α-dimethylbenzyl alcohol (DMBA).
-
DMBA Hydrogenation: The DMBA is hydrogenated to regenerate cumene, which is then recycled back into the first step.
This method offers high selectivity to propylene oxide and avoids the co-production of other chemicals like styrene or tert-butanol, which are characteristic of other epoxidation processes.[1]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the epoxidation of propylene with cumene hydroperoxide.
Table 1: Reaction Conditions and Performance of Ti-SiO₂ Catalysts
| Catalyst | Temperature (°C) | Time (h) | Pressure (MPa) | CHP Conversion (%) | PO Selectivity (%) | Reference |
| Ti-SBA-15EC (CVD) | 80 | 4 | - | 87.3 | 96.4 | [2] |
| MoO₃/SiO₂ (sol-gel) | 80 | 4 | 2.2 | >99 | 85.3 | [3] |
| Molybdenum-glycol complex | 100 | 2 | 0.5 | 65.0 | 70.4 | [3] |
| Nitridated Ti-MCM-41 | - | - | - | 64.7 | - | [2] |
Table 2: Catalyst Properties of Mesoporous Titanosilicates
| Catalyst Property | Value | Reference |
| Ti Content (mol %) | 1-12 | [4] |
| Surface Area (m²/g) | >1000 | [5] |
| Pore Structure | 3D wormhole-like mesoporosity | [4] |
Experimental Protocols
Preparation of Mesoporous Ti-SiO₂ Catalyst (Modified Sol-Gel Method)
This protocol describes a general procedure for the synthesis of a mesoporous titanosilicate catalyst.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Titanium isopropoxide (TTIP)
-
Pluronic F127 (surfactant)
-
Isopropyl alcohol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Ethanol
Procedure:
-
Surfactant Solution Preparation: Dissolve Pluronic F127 in a 50/50 (wt/wt) mixture of isopropyl alcohol and deionized water with magnetic stirring to obtain a clear solution.[6]
-
Hydrolysis and Condensation:
-
In a separate vessel, prepare a solution of TEOS in ethanol.
-
Slowly add a solution of HCl to the TEOS solution while stirring.
-
Allow the mixture to pre-hydrolyze for a specified time (e.g., 30 minutes).
-
In another vessel, dilute TTIP with ethanol.
-
Add the diluted TTIP solution dropwise to the pre-hydrolyzed TEOS solution under vigorous stirring.[5]
-
-
Gelation and Aging:
-
Add the surfactant solution to the silica-titania sol with continuous stirring.
-
Continue stirring until a gel is formed.
-
Age the gel at room temperature for 24 hours.[6]
-
-
Drying and Calcination:
Cumene Oxidation to Cumene Hydroperoxide
This protocol outlines a laboratory-scale procedure for the air oxidation of cumene.
Materials:
-
Cumene (99.9% purity)
-
Aqueous sodium carbonate solution (5 wt%)
-
CuO nanoparticle catalyst (optional)
-
Air or oxygen source
Equipment:
-
Glass reactor (e.g., 250 mL flask) with a magnetic stirrer and heating plate
-
Condenser
-
Gas inlet tube
-
Thermocouple
Procedure:
-
Reaction Setup: Place the glass reactor in a silicone bath on a magnetic heating plate. Equip the reactor with a condenser, a gas inlet tube, and a thermocouple.[7]
-
Reaction Mixture: Charge the reactor with cumene and the aqueous sodium carbonate solution to maintain an alkaline pH.[7] If using a catalyst, add it to the mixture.
-
Reaction Conditions:
-
Reaction Monitoring: Periodically take samples from the reaction mixture to determine the concentration of cumene hydroperoxide.
-
Work-up: After the desired conversion is reached, cool the reaction mixture and separate the organic and aqueous layers.
Propylene Epoxidation
This protocol describes a general procedure for the epoxidation of propylene using the prepared CHP and Ti-SiO₂ catalyst in a batch reactor.
Materials:
-
Cumene hydroperoxide (CHP) solution in cumene
-
Propylene (liquefied)
-
Mesoporous Ti-SiO₂ catalyst
-
Solvent (e.g., cumene)
Equipment:
-
High-pressure batch reactor (autoclave) equipped with a magnetic stirrer, gas inlet, liquid sampling port, and temperature and pressure controls.
Procedure:
-
Reactor Charging: Charge the autoclave with the Ti-SiO₂ catalyst, the CHP solution in cumene, and any additional solvent.
-
Pressurization: Seal the reactor and purge with nitrogen. Then, introduce liquefied propylene to the desired pressure.
-
Reaction:
-
Reaction Monitoring: Take liquid samples periodically through the sampling port for analysis.
-
Reaction Quenching and Product Isolation: After the reaction is complete, cool the reactor to room temperature and slowly vent the excess propylene. Filter the catalyst from the reaction mixture. The liquid product mixture contains propylene oxide, unreacted CHP, cumene, and DMBA.
Analytical Methods
Quantification of Cumene Hydroperoxide (Iodimetric Titration)
A reliable method for determining the concentration of CHP is iodimetric titration, which takes advantage of the difference in reactivity between hydroperoxides and peroxides with iodide ions.[9]
Gas Chromatography (GC) Analysis
GC is used to analyze the purity of the final propylene oxide product and to monitor the progress of the epoxidation reaction. It is important to note that cumene hydroperoxide is thermally unstable and can decompose in the GC injector, which may lead to inaccurate results.[7]
Typical GC-FID Conditions for Impurity Analysis in Propylene Oxide:
-
Column: Agilent J&W PoraBOND U, 25 m x 0.32 mm, 7 µm film thickness[10]
-
Carrier Gas: Hydrogen at a constant flow of 2.2 mL/min[10]
-
Inlet Temperature: 170°C[10]
-
Split Ratio: 100:1[10]
-
Oven Program: 80°C (hold 0 min), then ramp to 200°C at 5°C/min[10]
-
Detector (FID) Temperature: 270°C[10]
-
Injection Volume: 0.5 µL[10]
Visualizations
Reaction Pathway
Caption: Overall reaction pathway for propylene oxide production.
Experimental Workflow
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Three-dimensional mesoporous titanosilicates prepared by modified sol-gel method: Ideal gold catalyst supports for enhanced propene epoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mrs-j.org [mrs-j.org]
- 6. Tailoring Mesoporous Titania Features by Ultrasound-Assisted Sol-Gel Technique: Effect of Surfactant/Titania Precursor Weight Ratio [mdpi.com]
- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Stabilization of 1-Hydroperoxy-2-propan-2-ylbenzene (Cumene Hydroperoxide)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for stabilizing 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP), during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the stability and safe handling of this reagent.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of cumene hydroperoxide.
| Question | Possible Causes | Recommended Solutions |
| Why is my CHP solution decomposing rapidly, even at low temperatures? | Contamination with acids, metal ions (e.g., iron, copper, cobalt, lead), or other incompatible materials.[1] Exposure to light.[2] | Ensure all glassware is scrupulously clean and free of acidic or metallic residues. Use high-purity solvents. Store CHP solutions in opaque containers to protect from light. Consider adding a small amount of a weak base, such as sodium carbonate, as a stabilizer. |
| I observe a sudden increase in temperature in my reaction mixture containing CHP. | This indicates the onset of a runaway thermal decomposition, which can be highly exothermic and dangerous.[1][3] | Immediately cool the reaction vessel in an ice bath. If the reaction is vigorous, evacuate the area and follow appropriate safety protocols. For future experiments, ensure adequate cooling capacity, consider using a more dilute CHP solution, and add the CHP solution slowly to the reaction mixture. |
| My analytical results for CHP concentration are inconsistent. | This could be due to ongoing decomposition of the sample before or during analysis. The analytical method itself may have issues. | Analyze samples as quickly as possible after preparation. If immediate analysis is not possible, store samples at low temperatures and protected from light. Ensure your analytical method (e.g., iodometric titration, HPLC) is properly validated and calibrated. For titrations, ensure complete reaction and accurate endpoint determination. For HPLC, check for column degradation and ensure mobile phase stability. |
| I'm using an alkaline stabilizer, but my CHP is still degrading. | The concentration of the stabilizer may be insufficient. The pH of the solution may not be in the optimal range for stability. The stabilizer may not be compatible with other components in your reaction mixture. | Optimize the concentration of the alkaline stabilizer. While alkaline conditions can stabilize CHP, very high pH might also promote other reactions. A patent suggests that solid sodium carbonate can be effective during the oxidation of cumene to form CHP.[4] For pre-existing CHP solutions, empirical testing of stabilizer concentration is recommended. Ensure the chosen stabilizer does not interfere with your downstream application. |
Frequently Asked Questions (FAQs)
1. What is the primary decomposition pathway of cumene hydroperoxide?
Cumene hydroperoxide can decompose via a free-radical chain reaction, which is often autocatalytic.[5] The decomposition is highly sensitive to heat, acids, and the presence of metal ions.[1] The primary decomposition products are typically acetophenone, dimethylphenylcarbinol, and α-methylstyrene.
2. What are the most effective stabilizers for preventing CHP decomposition?
Weak alkaline substances are effective at neutralizing acidic impurities that can catalyze decomposition. A patent for the synthesis of CHP describes the use of solid sodium carbonate to improve the yield and rate of formation of CHP, implying a stabilizing effect against decomposition during the process.[4] For stabilizing existing CHP solutions, the addition of small amounts of water-soluble inorganic alkalis or alkali metal salts of weak organic acids has been proposed.[6]
3. How does pH affect the stability of cumene hydroperoxide?
CHP is generally more stable in neutral to slightly alkaline conditions. Acidic conditions are known to vigorously promote its decomposition.[6][7] Therefore, maintaining a neutral or slightly basic pH can significantly enhance the stability of CHP solutions.
4. What are the recommended storage conditions for cumene hydroperoxide?
CHP solutions should be stored in a cool, dry, and well-ventilated area, away from heat sources, direct sunlight, and incompatible materials such as acids, bases, metals, and reducing agents.[2] It is crucial to store it in its original, opaque container.
5. How can I safely handle cumene hydroperoxide in the laboratory?
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle CHP in a well-ventilated fume hood. Avoid contact with skin and eyes. Keep it away from sources of ignition. In case of a spill, absorb the liquid with an inert material like vermiculite or sand and dispose of it as hazardous waste. Do not use combustible materials like paper towels for cleanup.
Quantitative Data on Decomposition and Stabilization
Table 1: Thermal Decomposition of Unstabilized Cumene Hydroperoxide
| Concentration of CHP (wt% in Cumene) | Onset Decomposition Temperature (°C) | Heat of Decomposition (J/g) |
| 20% | Not Reported | Not Reported |
| 35% | Not Reported | Not Reported |
| 50% | ~120 | ~1000 |
| 65% | ~115 | ~1200 |
| 80% | ~110 | ~1400 |
Source: Adapted from thermal analysis data. The onset temperature and heat of decomposition can vary based on the specific experimental conditions.
Table 2: Effect of Sodium Carbonate on the Rate of Cumene Hydroperoxide Formation During Cumene Oxidation
| Time (hours) | CHP Concentration (wt%) without Na₂CO₃ | CHP Concentration (wt%) with 2g Na₂CO₃ per 100cc cumene |
| 5 | Not Reported | 4.75 |
| 19 | Not Reported | 25.0 |
| Rate of formation after induction period (wt%/hour) | Not explicitly stated, but implied to be lower | 1.45 |
Source: Based on data from US Patent 2,681,936.[4] This data reflects the role of sodium carbonate in promoting the formation and accumulation of CHP during synthesis, which suggests a stabilizing effect against decomposition under the reaction conditions.
Experimental Protocols
Protocol 1: Determination of Cumene Hydroperoxide Concentration by Iodometric Titration
This method is based on the oxidation of iodide (I⁻) to iodine (I₂) by cumene hydroperoxide, followed by the titration of the liberated iodine with a standardized sodium thiosulfate solution.
Materials:
-
Sample containing cumene hydroperoxide
-
Saturated solution of potassium iodide (KI) in methanol
-
0.1 N standardized sodium thiosulfate (Na₂S₂O₃) solution
-
Starch indicator solution (1%)
-
Acetic acid
-
Deionized water
-
Erlenmeyer flask (250 mL)
-
Burette (50 mL)
-
Pipettes
Procedure:
-
Accurately weigh a sample containing an appropriate amount of CHP into a 250 mL Erlenmeyer flask. The sample size will depend on the expected CHP concentration.[5]
-
Add 40 mL of a saturated solution of potassium iodide in methanol to the flask.[5]
-
Add 20 mL of acetic acid to the mixture.
-
Gently swirl the flask and allow the reaction to proceed in the dark for 5-10 minutes.
-
Add approximately 50 mL of deionized water.
-
Titrate the liberated iodine with the standardized 0.1 N sodium thiosulfate solution until the solution turns a pale yellow color.
-
Add 1-2 mL of the starch indicator solution. The solution should turn a deep blue/black color.
-
Continue the titration with sodium thiosulfate dropwise until the blue color completely disappears. This is the endpoint.
-
Record the volume of sodium thiosulfate solution used.
-
Calculate the concentration of cumene hydroperoxide in the original sample.
Protocol 2: Quantification of Cumene Hydroperoxide by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general reverse-phase HPLC method for the quantification of cumene hydroperoxide.
Materials and Equipment:
-
HPLC system with a UV or electrochemical detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water mixture (e.g., 60:40 v/v). The exact ratio may need to be optimized for your specific column and system. A small amount of acid (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) can be added to improve peak shape.[8]
-
Cumene hydroperoxide standard of known purity
-
High-purity solvents (acetonitrile, water)
-
Volumetric flasks and pipettes for standard and sample preparation
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of cumene hydroperoxide in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards with concentrations spanning the expected range of your samples.
-
-
Sample Preparation:
-
Accurately dilute your sample containing cumene hydroperoxide with the mobile phase or a suitable solvent to a concentration that falls within the calibration range.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column and equilibrate it with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Set the detector wavelength (for UV detection, typically around 215 nm) or the potential (for electrochemical detection).[9]
-
Inject a fixed volume (e.g., 10 µL) of each standard solution and your prepared sample(s).
-
Record the chromatograms and the peak areas for cumene hydroperoxide.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the standards versus their known concentrations.
-
Determine the concentration of cumene hydroperoxide in your sample by interpolating its peak area on the calibration curve.
-
Visualization of Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting issues related to the stability of cumene hydroperoxide.
Caption: Troubleshooting workflow for addressing cumene hydroperoxide decomposition.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. US2681936A - Sodium carbonate in cumene oxidation - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. US2527640A - Stabilization of hydroperoxides - Google Patents [patents.google.com]
- 7. Kinetics of acid-catalyzed cleavage of cumene hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Controlling Polymerization with Cumene Hydroperoxide
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using inhibitors to control polymerization reactions initiated with cumene hydroperoxide (CHP).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of inhibitors used to control polymerization initiated by cumene hydroperoxide?
A1: The most common inhibitors fall into two main categories: hindered phenolic antioxidants and stable nitroxide radicals.
-
Hindered Phenolic Antioxidants: Compounds like Butylated Hydroxytoluene (BHT) and 2,5-ditertiarybutylhydroquinone are effective radical scavengers. They donate a hydrogen atom to the reactive propagating radicals, forming a stable phenoxyl radical that does not readily initiate further polymerization.
-
Stable Nitroxide Radicals: 4-Hydroxy-TEMPO (TEMPOL) is a prominent example of a stable nitroxide radical inhibitor.[1] These compounds are highly efficient at trapping carbon-centered radicals to terminate the polymerization chain.[2]
Q2: How do phenolic and nitroxide inhibitors fundamentally differ in their mechanism of action?
A2: Phenolic inhibitors act as chain-transfer agents, donating a hydrogen atom to a propagating radical. This terminates one radical chain but creates a less reactive phenoxyl radical that can potentially participate in termination reactions. Nitroxide inhibitors, on the other hand, are radical scavengers that directly trap and deactivate propagating radicals by forming a stable adduct.
Q3: Can cumene hydroperoxide itself act as a polymerization inhibitor?
A3: In some specific contexts, such as in certain redox systems, cumene hydroperoxide can contribute to stability and may be referred to as having inhibitor-like properties.[3] However, its primary role in polymerization is as an initiator, a source of free radicals. Its decomposition, which initiates polymerization, can be complex and may produce byproducts that can affect the reaction.[3]
Q4: What are the primary radical species generated from cumene hydroperoxide that need to be inhibited?
A4: The thermal decomposition of cumene hydroperoxide primarily generates a cumyloxy radical (C₆H₅C(CH₃)₂O•) and a hydroxyl radical (•OH). The cumyloxy radical can undergo further fragmentation to produce a methyl radical (•CH₃) and acetophenone. All of these radical species can initiate polymerization and must be effectively scavenged by the inhibitor.
Q5: How does temperature affect the performance of inhibitors with cumene hydroperoxide?
A5: Temperature plays a critical role. Higher temperatures accelerate the decomposition of cumene hydroperoxide, leading to a higher concentration of initiating radicals. This increased radical flux can deplete the inhibitor more rapidly, potentially leading to premature polymerization. The efficiency of the inhibitor itself can also be temperature-dependent. It is crucial to operate within the recommended temperature range for both the initiator and the chosen inhibitor.
Troubleshooting Guides
Issue 1: Premature Polymerization Despite the Presence of an Inhibitor
Possible Causes:
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to effectively quench the radicals generated by the decomposition of cumene hydroperoxide at the given temperature.
-
Inhibitor Depletion: The inhibitor may have been consumed due to prolonged heating, exposure to air (oxygen can participate in side reactions), or reaction with impurities.
-
Contamination: The presence of contaminants, such as metal ions (e.g., Fe²⁺), can accelerate the decomposition of cumene hydroperoxide, leading to a rapid increase in radical concentration that overwhelms the inhibitor.[4][5][6]
-
Localized High Temperatures: "Hot spots" within the reaction mixture can lead to rapid, localized decomposition of the initiator and depletion of the inhibitor.
Solutions:
-
Optimize Inhibitor Concentration: Increase the inhibitor concentration in small increments and monitor the induction period.
-
Ensure Proper Mixing: Maintain adequate agitation to ensure uniform distribution of the inhibitor and to prevent localized temperature gradients.
-
Use High-Purity Reagents: Utilize purified monomers and solvents to minimize contaminants that can accelerate initiator decomposition.
-
Inert Atmosphere: Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from participating in unwanted side reactions.
Issue 2: Polymerization is Too Slow or Incomplete
Possible Causes:
-
Excessive Inhibitor Concentration: Too much inhibitor will quench the initiating radicals so effectively that the polymerization is significantly retarded or completely prevented.
-
Low Reaction Temperature: The temperature may be too low for the efficient decomposition of cumene hydroperoxide to generate a sufficient concentration of initiating radicals.
-
Inhibitor-Initiator Interaction: Some inhibitors may directly react with and deactivate the cumene hydroperoxide initiator, reducing its efficiency. For instance, 2,5-ditertiarybutylhydroquinone can react with cumene hydroperoxide.[7]
Solutions:
-
Reduce Inhibitor Concentration: Carefully decrease the amount of inhibitor used.
-
Increase Reaction Temperature: Gradually increase the reaction temperature to promote the decomposition of the cumene hydroperoxide initiator.
-
Select a Different Inhibitor: If a direct interaction between the inhibitor and initiator is suspected, consider using an inhibitor with a different chemical structure (e.g., switching from a phenolic to a nitroxide-based inhibitor).
Data Presentation
Table 1: Comparison of Common Inhibitors for Radical Polymerization
| Inhibitor Type | Example | Mechanism of Action | Key Advantages | Potential Considerations |
| Hindered Phenolic | Butylated Hydroxytoluene (BHT) | Hydrogen Atom Transfer | Cost-effective, widely available. | Can be less efficient than nitroxides, may lead to colored byproducts. |
| Stable Nitroxide | 4-Hydroxy-TEMPO (TEMPOL) | Radical Trapping | Highly efficient, effective at low concentrations.[2] | Can be more expensive than phenolic inhibitors. |
Experimental Protocols
Protocol 1: Determining the Induction Period of an Inhibitor using Differential Scanning Calorimetry (DSC)
This protocol provides a method to evaluate the effectiveness of an inhibitor by measuring the time until the onset of exothermic polymerization.
Materials:
-
Monomer (e.g., styrene, methyl methacrylate)
-
Cumene Hydroperoxide (CHP) initiator
-
Inhibitor to be tested (e.g., BHT, 4-Hydroxy-TEMPO)
-
Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans
-
Micropipettes
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the monomer containing a known concentration of cumene hydroperoxide (e.g., 1% w/w).
-
Prepare a series of solutions of the inhibitor in the monomer-initiator stock solution at different concentrations (e.g., 100, 250, 500, 1000 ppm).
-
Accurately weigh 5-10 mg of each sample solution into a DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.
-
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a temperature below the onset of polymerization (e.g., 30°C).
-
Program the DSC to ramp the temperature at a controlled rate (e.g., 10°C/min) to the desired isothermal test temperature (e.g., 120°C).
-
Hold the temperature isothermally and record the heat flow as a function of time.
-
-
Data Analysis:
-
The induction period is the time from the start of the isothermal hold to the onset of the exothermic polymerization peak.
-
Plot the induction period as a function of the inhibitor concentration. A longer induction period indicates a more effective inhibitor at that concentration.
-
Visualizations
Caption: General pathways for polymerization initiation by cumene hydroperoxide and inhibition by phenolic and nitroxide inhibitors.
Caption: A logical workflow for troubleshooting common issues in cumene hydroperoxide-initiated polymerization.
References
- 1. 4-Hydroxy-TEMPO - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Kinetics and site specificity of hydroperoxide-induced oxidative damage in red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Hydroperoxy-2-propan-2-ylbenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary side products observed during the synthesis of this compound?
A1: The most common side products in the synthesis of this compound are acetophenone (AP) and dimethylphenylcarbinol (DMPC).[1][2] Minor byproducts such as dicumyl peroxide and α-methylstyrene may also be formed. The decomposition of the desired product, cumene hydroperoxide, can also lead to the formation of phenol and acetone, which are the primary products in the overall cumene process.[1][3]
Q2: What are the key factors that influence the formation of these side products?
A2: The formation of side products is primarily influenced by reaction temperature, the concentration of cumene hydroperoxide (CHP), and the pH of the reaction medium.[2] Higher temperatures and elevated CHP concentrations tend to increase the rate of side product formation, particularly the thermal decomposition of CHP.[2][4] An acidic environment can catalyze the decomposition of CHP to phenol and acetone.
Q3: How can I minimize the formation of side products?
A3: To minimize side product formation, it is crucial to control the reaction temperature, typically maintaining it within the range of 90-115°C.[5] It is also recommended to keep the concentration of cumene hydroperoxide below 30 wt% to reduce the likelihood of its decomposition.[2] Conducting the oxidation in a basic medium can help neutralize acidic byproducts that catalyze the decomposition of the hydroperoxide.[6] The use of selective catalysts can also enhance the yield of the desired product while minimizing unwanted side reactions.
Q4: What is the role of a basic medium in the synthesis?
A4: A basic medium, such as an aqueous solution of sodium carbonate, is often used to neutralize acidic byproducts, like formic acid, that can form during the oxidation process. These acidic species can catalyze the decomposition of cumene hydroperoxide into phenol and acetone. By maintaining a slightly alkaline pH, the stability of the hydroperoxide is increased, leading to higher selectivity and yield of the desired product.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | - Reaction temperature is too high, leading to decomposition.- Cumene hydroperoxide concentration is too high.- Presence of acidic impurities catalyzing decomposition.- Insufficient oxygen supply. | - Lower the reaction temperature to the optimal range of 90-115°C.- Maintain the cumene hydroperoxide concentration below 30 wt%.- Ensure the reaction is carried out in a basic medium to neutralize acids.- Increase the flow rate of air or oxygen into the reactor. |
| High concentration of acetophenone and dimethylphenylcarbinol | - Excessive reaction temperature.- Prolonged reaction time. | - Optimize the reaction temperature to favor the formation of the hydroperoxide.- Reduce the reaction time to minimize the conversion of the desired product into byproducts. |
| Presence of phenol and acetone in the product mixture | - Acid-catalyzed decomposition of cumene hydroperoxide. | - Introduce a basic medium (e.g., sodium carbonate solution) to the reaction mixture.- Ensure all starting materials and the reactor are free from acidic contaminants. |
| Reaction fails to initiate or proceeds very slowly | - Presence of inhibitors in the cumene feed.- Insufficient initiator (if used). | - Purify the cumene to remove inhibitors such as sulfur compounds or phenols.- If using an initiator, ensure it is added in the correct concentration. |
Quantitative Data on Side Product Formation
The following table summarizes the impact of reaction temperature on the selectivity of the cumene oxidation reaction. As the temperature increases, the selectivity towards the desired this compound decreases, while the formation of byproducts like acetophenone and dimethylphenylcarbinol increases.
| Reaction Temperature (°C) | Cumene Conversion (%) | Selectivity to this compound (%) | Reference |
| 65 | ~18 | ~95 | [4] |
| 75 | ~25 | ~92 | [4] |
| 85 | 37.2 | 94.5 | [4] |
| 95 | ~45 | ~85 | [4] |
| 105 | 58.4 | 76.5 | [4] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol describes a general laboratory-scale synthesis of this compound via the oxidation of cumene.
Materials:
-
Cumene (2-phenylpropane)
-
Sodium carbonate (Na₂CO₃)
-
Distilled water
-
Air or pure oxygen
-
Initiator (e.g., AIBN, optional)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Thermometer
Procedure:
-
Place cumene into the three-necked round-bottom flask equipped with a magnetic stir bar.
-
Prepare a dilute aqueous solution of sodium carbonate (e.g., 1-2 wt%) and add it to the flask to create a basic reaction medium.
-
Assemble the reflux condenser and the gas inlet tube on the flask.
-
Begin stirring the mixture and heat it to the desired reaction temperature (typically between 90-115°C).
-
Once the temperature has stabilized, start bubbling air or oxygen through the reaction mixture via the gas inlet tube at a controlled flow rate.
-
If an initiator is used, it can be added at this stage.
-
Monitor the reaction progress by periodically taking samples and analyzing the concentration of cumene hydroperoxide using a suitable analytical method (e.g., iodometric titration or HPLC).
-
Continue the reaction until the desired conversion of cumene is achieved, typically keeping the concentration of the hydroperoxide below 30 wt% to minimize side product formation.
-
Once the reaction is complete, cool the mixture to room temperature and stop the gas flow.
-
The product mixture can then be subjected to downstream processing for purification and isolation of this compound.
Visualizations
Caption: Logical relationship between reaction conditions and product formation.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Reactions of cumene hydroperoxide mixed with sodium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 3. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US8975444B2 - Cumene oxidation - Google Patents [patents.google.com]
- 6. US20060014985A1 - Process for the synthesis of cumene hydroperoxide - Google Patents [patents.google.com]
Technical Support Center: Managing Thermal Runaway of Cumene Hydroperoxide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing cumene hydroperoxide (CHP) and mitigating the risk of thermal runaway reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving cumene hydroperoxide, presented in a question-and-answer format.
Q1: My reaction temperature is unexpectedly increasing. What should I do?
A1: An unexpected temperature rise is a critical indicator of a potential thermal runaway. Immediate action is required:
-
Stop all heating: Immediately turn off and remove any external heating sources.
-
Enhance cooling: If your vessel has a cooling system, activate it or increase its capacity. An ice bath can be used for smaller flasks.[1]
-
Do not add solvents or other substances: This could accelerate the decomposition.
-
Evacuate the immediate area: If the temperature continues to rise uncontrollably, evacuate personnel to a safe location.[2][3]
-
Alert safety personnel: Inform your institution's environmental health and safety office.
-
Do not attempt to handle a runaway reaction alone.
Q2: I suspect my cumene hydroperoxide is contaminated. How can I tell, and what are the risks?
A2: Contamination is a primary cause of CHP decomposition and thermal runaway.[4]
-
Visual Inspection: Discoloration (yellowing), cloudiness, or the presence of solid particles can indicate contamination or degradation.
-
Risks: Contaminants such as strong acids (sulfuric acid, hydrochloric acid), bases (sodium hydroxide, potassium hydroxide), and metal ions (iron, copper, cobalt, lead) can catalyze violent decomposition, even at room temperature.[4][5][6] This dramatically lowers the onset temperature for thermal runaway.
-
Action: If contamination is suspected, do not use the CHP. The material should be treated as hazardous waste and disposed of according to your institution's protocols.[1]
Q3: I observed gas evolution from my CHP solution at room temperature. Is this normal?
A3: No, significant gas evolution at room temperature is a sign of decomposition. The decomposition of CHP produces flammable vapors.[1][7]
-
Immediate Actions:
Q4: Can I store cumene hydroperoxide in a standard laboratory refrigerator?
A4: No. Standard refrigerators contain ignition sources (lights, thermostats) that can ignite flammable vapors. CHP should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight, in containers specifically designed for hazardous materials.[1][2][3] Use only explosion-proof refrigerators or dedicated flammable material storage cabinets.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction in the context of cumene hydroperoxide?
A1: A thermal runaway is a situation where an exothermic chemical reaction goes out of control. The reaction generates heat, which increases the reaction rate, leading to a further increase in heat generation. This feedback loop can cause a rapid rise in temperature and pressure, potentially leading to an explosion and the release of toxic gases.[7][9] The decomposition of cumene hydroperoxide is highly exothermic and can initiate a thermal runaway if not properly managed.[7][9]
Q2: What are the primary decomposition products of cumene hydroperoxide?
A2: The primary decomposition products of cumene hydroperoxide are acetone and phenol. Other byproducts can include acetophenone, dimethylphenyl carbinol, and α-methylstyrene.[10][11]
Q3: How does concentration affect the thermal stability of cumene hydroperoxide solutions?
A3: The severity and likelihood of a thermal runaway increase with higher concentrations of cumene hydroperoxide.[7] Studies have shown that as the weight percentage of CHP increases, the maximum temperature and pressure reached during a runaway event also increase.[7]
Q4: What are the key incompatibilities for cumene hydroperoxide?
A4: Cumene hydroperoxide is incompatible with a wide range of substances that can catalyze its decomposition. These include:
-
Acids: Strong mineral acids can cause violent reactions.[4]
-
Bases: Hydroxides can lead to a dramatic increase in the self-heating rate.[5]
-
Metal Ions: Salts of iron, copper, cobalt, and lead are particularly hazardous.[4][5][6]
-
Reducing Agents: Can react violently.[12]
-
Combustible Materials: CHP is a strong oxidizing agent and can ignite flammable materials.[1]
Q5: What personal protective equipment (PPE) should be worn when handling cumene hydroperoxide?
A5: Appropriate PPE is crucial for safely handling CHP. This includes:
-
Eye Protection: Tightly fitting safety goggles and a face shield.[2][3]
-
Body Protection: A lab coat or chemical-resistant apron. For larger quantities, a chemical-resistant suit may be necessary.[1][2]
-
Respiratory Protection: Work should be conducted in a well-ventilated area or a chemical fume hood. If there is a risk of inhalation, a respirator should be worn.[2][3]
Data Presentation
Table 1: Thermal Runaway Parameters of Cumene Hydroperoxide at Different Concentrations
| CHP Concentration (wt%) | Onset Temperature (°C) | Maximum Temperature (°C) | Maximum Pressure (bar) |
| 16 | ~209.7 - 225 | Varies | Varies |
| 24 | Varies | Varies | Varies |
| 32 | ~292.9 - 315 | Varies | Varies |
Data synthesized from adiabatic calorimetry studies. Actual values can be influenced by the experimental setup and presence of contaminants.[7]
Table 2: Effect of Contaminants on the Onset Temperature of Cumene Hydroperoxide Decomposition
| Contaminant (1 wt%) | Onset Temperature (°C) |
| None (Pure CHP) | ~105 |
| Iron (II) Bromide (FeBr₂) | ~74 |
| Copper (II) Bromide (CuBr₂) | ~75 |
| Zinc Bromide (ZnBr₂) | ~95 |
| Sulfuric Acid (H₂SO₄) | Decreased |
| Sodium Hydroxide (NaOH) | Significantly Decreased |
Data from Differential Scanning Calorimetry (DSC) and other thermal analysis methods. The presence of contaminants, especially metal ions and strong acids/bases, significantly lowers the decomposition temperature.[5][6][13]
Experimental Protocols
Protocol 1: Peroxide Test Strip Method for Detecting Peroxide Formation
This protocol is a rapid screening method to check for the presence of peroxides in cumene hydroperoxide solutions.
Materials:
-
Commercial peroxide test strips (e.g., potassium iodide/starch paper)
-
Sample of cumene hydroperoxide solution
-
Glass stirring rod or pipette
Procedure:
-
Ensure you are wearing appropriate PPE (gloves, safety goggles).
-
Carefully open the container of cumene hydroperoxide in a well-ventilated area or fume hood.
-
Dip the tip of a clean glass stirring rod or pipette into the solution.
-
Transfer a small drop of the solution onto the reactive pad of the peroxide test strip.
-
Observe the color change of the test strip according to the manufacturer's instructions.
-
Compare the resulting color to the color chart provided with the test strips to estimate the peroxide concentration.
-
If the peroxide concentration is higher than expected or above the recommended limit for your application, the material should be disposed of as hazardous waste.[14]
Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Hazard Assessment
DSC is used to determine the onset temperature and heat of decomposition of cumene hydroperoxide, providing critical data for safety assessments.
Materials:
-
Differential Scanning Calorimeter
-
Hermetically sealed sample pans (e.g., gold-plated copper or stainless steel)
-
Cumene hydroperoxide sample
-
Inert reference material
Procedure:
-
Calibrate the DSC instrument according to the manufacturer's specifications.
-
In a fume hood, carefully weigh a small amount of the cumene hydroperoxide sample (typically 1-5 mg) into a sample pan.
-
Hermetically seal the pan to contain any pressure generated during decomposition.
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Program the DSC to heat the sample at a constant rate (e.g., 2-10 °C/min) over a specified temperature range (e.g., 30 °C to 300 °C).
-
Record the heat flow as a function of temperature.
-
The onset temperature of decomposition is identified as the temperature at which a significant exothermic deviation from the baseline occurs.
-
The heat of decomposition (ΔH) is calculated by integrating the area under the exothermic peak.
Visualizations
Caption: The positive feedback loop leading to thermal runaway of cumene hydroperoxide.
Caption: Troubleshooting workflow for an unexpected temperature increase.
Caption: Relationship between preventative measures and risk reduction.
References
- 1. nj.gov [nj.gov]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. aidic.it [aidic.it]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. Evaluation of the Thermal Runaway Decomposition of Cumene Hydroperoxide by Adiabatic Calorimetry | Chemical Engineering Transactions [cetjournal.it]
- 10. Cumene hydroperoxide [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Technical Support Center: Stability of 1-Hydroperoxy-2-propan-2-ylbenzene (Cumene Hydroperoxide)
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP), with a focus on the effects of metal ion contamination. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is cumene hydroperoxide (CHP) and why is its stability a concern?
A1: Cumene hydroperoxide is a relatively stable organic peroxide widely used as an initiator for polymerization and in the production of phenol and acetone.[1][2][3][4] However, it is a highly energetic molecule susceptible to rapid and exothermic decomposition, which can lead to thermal runaway reactions, fires, and explosions.[2][3][5][6] Its stability is a significant concern, especially when exposed to contaminants such as acids, bases, and metal ions.[1][7]
Q2: How do metal ions affect the stability of CHP?
A2: Metal ions can act as powerful catalysts for the decomposition of CHP, significantly reducing its stability.[1][7] They can lower the onset temperature for exothermic decomposition, increase the rate of decomposition, and alter the decomposition pathway.[5] This catalytic effect is a major safety concern, as even trace amounts of metal ion contamination can lead to a dangerous, uncontrolled reaction.[1]
Q3: Which metal ions are of most concern for CHP decomposition?
A3: Research has shown that several metal ions can catalyze CHP decomposition. Of particular concern are iron ions (Fe²⁺ and Fe³⁺), copper ions (Cu²⁺), and zinc ions (Zn²⁺).[5][6] Studies have indicated that Fe²⁺ is especially hazardous, causing a significant reduction in the thermal stability of CHP.[2][3][5]
Q4: What are the typical decomposition products of CHP in the presence of metal ions?
A4: The decomposition of cumene hydroperoxide, especially in the presence of catalysts, primarily yields phenol and acetone.[4] Other potential byproducts include methylstyrene, acetophenone, and cumyl alcohol.[1] The specific distribution of products can be influenced by the type of metal ion catalyst and other reaction conditions.
Q5: What are the recommended storage and handling procedures for CHP to minimize decomposition?
A5: To minimize the risk of decomposition, CHP should be stored in tightly closed containers in a cool, well-ventilated area away from heat and direct sunlight.[8] It is crucial to prevent contact with incompatible materials, including strong acids, bases, reducing agents, and various metals and their alloys (e.g., copper, lead, cobalt).[8] Use only non-sparking tools and explosion-proof electrical equipment when handling CHP.[8][9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpectedly rapid reaction or temperature increase during an experiment with CHP. | Metal ion contamination from the reactor, stirrer, or reagents. | 1. Immediately implement cooling procedures and prepare for emergency shutdown if necessary. 2. After ensuring safety, analyze all components of the experimental setup for potential sources of metal ion leaching. 3. Consider using glass or Teflon-lined reactors and equipment. 4. Analyze reagents for trace metal impurities. |
| Inconsistent or non-reproducible experimental results. | Variable levels of trace metal ion contamination between experiments. | 1. Standardize the cleaning procedure for all glassware and equipment to remove any residual metal ions. 2. Use high-purity, metal-free solvents and reagents. 3. If possible, analyze starting materials for trace metal content. |
| Discoloration (e.g., yellowing) of the CHP solution. | Onset of decomposition, potentially catalyzed by contaminants or elevated temperature. | 1. Do not use the discolored solution. 2. Safely dispose of the solution according to your institution's hazardous waste protocols. 3. Review storage conditions to ensure they are appropriate. |
| Lower than expected yield of the desired product in a CHP-initiated reaction. | Competing decomposition pathways catalyzed by metal ions. | 1. Identify and eliminate the source of metal ion contamination. 2. Consider the use of a chelating agent to sequester any unavoidable trace metal ions, after careful evaluation of its compatibility with the reaction system. |
Quantitative Data on Metal Ion Effects
The following tables summarize quantitative data on the effect of various metal ions on the thermal stability of 80 mass% cumene hydroperoxide.
Table 1: Effect of Metal Bromides on the Exothermic Onset Temperature (T₀) and Heat of Decomposition (ΔHd)
| Contaminant (Metal Bromide) | T₀ (°C) | ΔHd (J/g) |
| None (Pure CHP) | 105.0 | - |
| ZnBr₂ | 95.0 | 1192.0 |
| CuBr₂ | 75.0 | 1100.0 |
| FeBr₂ | 74.0 | 1246.0 |
| Data sourced from a study using Differential Scanning Calorimetry (DSC).[5] |
Table 2: Isothermal Hazard Analysis at 110°C
| Contaminant | Time to Maximum Rate (TMRiso) (hours) | Maximum Heat Flow (Qmax) (W/g) |
| None (Pure CHP) | 9.49 | 0.0523 |
| With Metal Ions (unspecified) | 3.42 | 0.1152 |
| Data sourced from a study using Thermal Activity Monitor III (TAM III).[5] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability using Differential Scanning Calorimetry (DSC)
Objective: To determine the exothermic onset temperature (T₀) and heat of decomposition (ΔHd) of CHP in the presence of metal ions.
Materials:
-
80 mass% Cumene Hydroperoxide
-
Metal salts (e.g., FeBr₂, CuBr₂, ZnBr₂)
-
DSC instrument
-
Hermetically sealed aluminum pans
Procedure:
-
Prepare samples by adding a precise amount of the metal salt to a known mass of 80 mass% CHP in a DSC pan. The final concentration of the metal ion should be carefully controlled (e.g., 1 wt%).
-
Seal the DSC pan hermetically.
-
Place the sample pan and a reference pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 4.0 °C/min) over a defined temperature range (e.g., 30 °C to 250 °C).
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition and integrate the peak to calculate the heat of decomposition.
Protocol 2: Isothermal Hazard Analysis using Thermal Activity Monitor (TAM III)
Objective: To evaluate the runaway reaction potential of CHP with metal ions under isothermal conditions.
Materials:
-
80 mass% Cumene Hydroperoxide
-
Metal salts (e.g., FeBr₂, CuBr₂, ZnBr₂)
-
TAM III instrument
-
Sample ampoules
Procedure:
-
Prepare samples by mixing a known mass of 80 mass% CHP with the desired metal salt in a sample ampoule.
-
Place the sealed ampoule into the TAM III calorimeter, which is pre-set to a specific isothermal temperature (e.g., 80.0, 90.0, 100.0, or 110.0 °C).[5]
-
Record the heat flow from the sample over time.
-
From the heat flow versus time data, determine the time to maximum rate (TMRiso) and the maximum heat flow (Qmax).
Visualizations
Caption: Catalytic decomposition pathway of cumene hydroperoxide by metal ions.
References
- 1. Cumene hydroperoxide [organic-chemistry.org]
- 2. [PDF] Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. nj.gov [nj.gov]
- 9. echemi.com [echemi.com]
Technical Support Center: 1-Hydroperoxy-2-propan-2-ylbenzene (Cumene Hydroperoxide)
This technical support center provides essential information on the shelf life, safe storage, and handling of 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP). It is intended for researchers, scientists, and drug development professionals to ensure safe and effective use in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for cumene hydroperoxide?
A1: The recommended storage temperature for cumene hydroperoxide is between 2°C and 8°C.[1][2] Storing it in a cool, dry, and well-ventilated place away from heat and direct sunlight is crucial to minimize decomposition.[3]
Q2: What is the expected shelf life of cumene hydroperoxide?
A2: The shelf life of cumene hydroperoxide can vary based on its concentration and storage conditions. For commercially available 80% solutions stored under the recommended 2-8°C, a manufacturer's warranty of 1 year is often applicable when a specific expiration date is not provided.[1][2][4] A diluted solution of 1 mg/mL in 95% ethanol has been shown to be stable for up to 42 days at room temperature (23–28°C), refrigerated (2–8°C), and freezer (-20°C) temperatures when stored in amber vials.[5] It is critical to monitor the purity of the compound regularly, especially if it has been stored for an extended period.
Q3: What are the primary decomposition products of cumene hydroperoxide?
A3: The main decomposition products of cumene hydroperoxide are methylstyrene, acetophenone, and 2-phenylpropan-2-ol (also known as cumyl alcohol).[3][6] The formation of these byproducts indicates the degradation of the parent compound.
Q4: What factors can accelerate the decomposition of cumene hydroperoxide?
A4: Decomposition can be accelerated by several factors, including:
-
Elevated temperatures: Cumene hydroperoxide can decompose violently at high temperatures, with significant decomposition occurring above 125°C.[7]
-
Light: Exposure to light, particularly UV light, can promote decomposition.[6]
-
Contaminants: Contact with incompatible materials such as strong acids, bases, reducing agents, and certain metals (like copper, cobalt, and lead) can catalyze rapid and potentially explosive decomposition.[3][6][7]
Q5: How can I tell if my cumene hydroperoxide has degraded?
A5: Degradation can be suspected if there is a change in the physical appearance of the solution (e.g., color change) or a noticeable change in its performance in your experiments. The most reliable way to confirm degradation is to perform an analytical purity test, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of cumene hydroperoxide and its decomposition products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of cumene hydroperoxide leading to lower active concentration. | 1. Verify the purity of your cumene hydroperoxide stock using the HPLC protocol provided below.2. If significant degradation is confirmed, use a fresh, unopened bottle of the reagent.3. Ensure proper storage conditions are maintained for all stock and working solutions. |
| Unexpected side reactions | Presence of decomposition products (e.g., acetophenone, 2-phenyl-2-propanol) that may interfere with the intended reaction pathway. | 1. Analyze the cumene hydroperoxide for the presence of impurities.2. If impurities are present, consider purifying the reagent or obtaining a new, high-purity batch. |
| Rapid decomposition upon addition to the reaction mixture | Contamination of the reaction setup with incompatible materials (e.g., trace metals, acids). | 1. Ensure all glassware is thoroughly cleaned and free of contaminants.2. Use high-purity solvents and reagents.3. Avoid using metal spatulas or other incompatible equipment for handling. |
| Visible color change in the stored solution | Potential degradation of the product. | 1. Do not use the solution if a significant color change is observed.2. Dispose of the material according to your institution's safety guidelines.3. Perform an analytical check on a small, carefully handled sample if you need to confirm degradation. |
Data Presentation
Table 1: Recommended Storage Conditions for Cumene Hydroperoxide
| Parameter | Condition | Rationale |
| Temperature | 2°C - 8°C | To minimize thermal decomposition. |
| Light | Store in amber or opaque containers | To prevent photodegradation.[6] |
| Atmosphere | Tightly sealed container | To prevent contamination and evaporation. |
| Location | Cool, dry, well-ventilated area | To ensure a stable environment and dissipate any potential vapors. |
| Compatibility | Away from acids, bases, metals, and reducing agents | To prevent catalytic decomposition.[3][6][7] |
Table 2: Stability of Diluted Cumene Hydroperoxide (1 mg/mL in 95% Ethanol)
| Storage Temperature | Duration | Stability |
| Room Temperature (23-28°C) | 42 days | Stable |
| Refrigerated (2-8°C) | 42 days | Stable |
| Frozen (-20°C) | 42 days | Stable |
| Data from a study on dermal exposure to cumene hydroperoxide.[5] |
Experimental Protocols
Protocol: Purity and Decomposition Analysis by HPLC-UV
This protocol provides a general method for the simultaneous quantification of cumene hydroperoxide and its primary decomposition products. Instrument parameters may need to be optimized for your specific HPLC system.
-
Objective: To determine the concentration of cumene hydroperoxide, acetophenone, 2-phenyl-2-propanol, and α-methylstyrene in a sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Cumene hydroperoxide standard
-
Acetophenone standard
-
2-phenyl-2-propanol standard
-
α-methylstyrene standard
-
-
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 60:40 (v/v) mixture. The exact ratio may need to be adjusted to achieve optimal separation.
-
Standard Preparation:
-
Prepare individual stock solutions of cumene hydroperoxide and each decomposition product in the mobile phase at a concentration of 1 mg/mL.
-
From the stock solutions, prepare a mixed standard solution containing all four components at a known concentration (e.g., 10 µg/mL each).
-
Prepare a series of dilutions of the mixed standard to create a calibration curve (e.g., 1, 2, 5, 10, 20 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh a small amount of the cumene hydroperoxide sample to be tested.
-
Dissolve and dilute the sample in the mobile phase to a final concentration within the range of the calibration curve.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v), isocratic elution.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: 210 nm or 254 nm. 210 nm generally provides better sensitivity for all compounds.
-
-
Analysis:
-
Inject the prepared standards and sample solutions into the HPLC system.
-
Identify the peaks based on the retention times of the individual standards.
-
Construct a calibration curve for each compound by plotting the peak area against the concentration.
-
Determine the concentration of cumene hydroperoxide and its decomposition products in the sample by using the calibration curves.
-
-
Mandatory Visualizations
Caption: Decomposition pathway of this compound.
Caption: Workflow for HPLC-UV analysis of cumene hydroperoxide.
References
- 1. CN104535675A - Method for determining cumene hydroperoxide impurity - Google Patents [patents.google.com]
- 2. Cumene hydroperoxide technical grade, 80 80-15-9 [sigmaaldrich.com]
- 3. CUMENE HYDROPEROXIDE - Ataman Kimya [atamanchemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Dermal Exposure to Cumene Hydroperoxide: Assessing its Toxic Relevance and Oxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproduct Formation in the Cumene Process
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to minimize byproduct formation during the cumene synthesis process.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts in the cumene process?
A1: The main byproduct of concern is diisopropylbenzene (DIPB), which forms when a cumene molecule is alkylated a second time by propylene.[1][2] Other significant byproducts can include n-propylbenzene (nPB), ethylbenzene, butylbenzenes, cymenes, and heavier aromatic compounds, often arising from impurities in the feedstock or non-ideal reaction conditions.[3] Propylene oligomerization can also occur, leading to the formation of various heavy alkylates.[3]
Q2: What is the role of a transalkylation reactor in managing byproducts?
A2: A transalkylation reactor is a key unit for improving the overall yield of cumene.[4][5] In this reactor, the primary byproduct, diisopropylbenzene (DIPB), is reacted with recycled benzene to form two molecules of cumene.[6] This process effectively converts a major byproduct back into the desired product, significantly enhancing process efficiency.[4][5] Modern zeolite catalysts are also highly effective for the transalkylation of DIPB.[3]
Q3: How does the choice of catalyst affect byproduct formation?
A3: The catalyst choice is critical. Modern zeolite-based catalysts, particularly beta zeolite, are preferred over older catalysts like solid phosphoric acid (SPA) or aluminum chloride.[4][6] Beta zeolite catalysts can achieve cumene purities up to 99.97 wt% by minimizing side reactions.[3] They operate at lower temperatures, which reduces olefin oligomerization, and have high selectivity towards cumene.[3] In contrast, SPA catalysts limit cumene yield to around 95% due to higher rates of propylene oligomerization and are not regenerable.[3]
Q4: Can impurities in the benzene and propylene feeds create byproducts?
A4: Yes, feed impurities are a major source of byproducts, especially when using high-selectivity zeolite catalysts.[3] For instance, cyclopropane in the propylene feed can lead to the formation of n-propylbenzene (nPB).[3] Ethylene and butylenes in the feed can result in the contamination of the final product with ethylbenzenes and butylbenzenes, respectively.[7] Therefore, ensuring high-purity feedstocks is essential for producing high-purity cumene.
Troubleshooting Guide
Problem 1: High levels of Diisopropylbenzene (DIPB) detected in the product stream.
| Possible Cause | Recommended Action |
| High Reactor Temperature | The reaction to form DIPB has a higher activation energy than the desired cumene formation.[8] Lowering the reactor temperature will favor cumene production and reduce the rate of this secondary alkylation.[8] |
| Low Benzene-to-Propylene (B/P) Molar Ratio | An excess of benzene is used to keep the concentration of cumene and propylene low, which suppresses further alkylation of cumene to DIPB.[8] Increase the B/P molar ratio. Ratios of 5:1 to 7:1 are often used.[3][9] |
| Inefficient Transalkylation | If a transalkylation unit is in use, ensure it is operating correctly. Check catalyst activity and operating conditions (temperature, pressure, benzene flow) in the transalkylation reactor to maximize the conversion of DIPB back to cumene.[5][6] |
Problem 2: Significant concentration of n-propylbenzene (nPB) in the cumene product.
| Possible Cause | Recommended Action |
| High Reaction Temperature with Zeolite Catalysts | While lower temperatures are generally favored, excessively high temperatures with certain zeolite catalysts can promote the formation of nPB.[5] |
| Feedstock Impurities | The presence of cyclopropane in the propylene feed is a known precursor to nPB formation.[3] Analyze the propylene feed for impurities and consider additional purification steps if necessary. |
| Use of Friedel-Crafts Alkylation with n-propyl halides | Direct alkylation of benzene with n-propyl halides can lead to carbocation rearrangement, forming a more stable secondary carbocation and yielding isopropylbenzene (cumene) as the major product, but nPB can still form, especially at lower temperatures.[10][11] |
Problem 3: Catalyst deactivation leading to poor conversion and increased side reactions.
| Possible Cause | Recommended Action |
| Coking | Organic matter can deposit on the catalyst surface, blocking active sites.[12] This is a common issue that reduces catalyst activity over time. |
| Feedstock Poisoning | Impurities in the feed, such as sulfur, water, oxygenates, nitrogen compounds, or arsenic, can poison the catalyst.[3][13] Beta zeolite catalysts show good resistance, but excessive levels will still cause deactivation.[3] |
| Regeneration Procedure | If using a regenerable catalyst like beta zeolite, a regeneration cycle should be performed. This typically involves a carefully controlled calcination (burning off coke) process.[3][13] For poisoning by specific elements like arsenic, an organic acid wash (e.g., with citric acid) followed by calcination may be effective.[13] |
Quantitative Data on Process Parameters
Table 1: Effect of Catalyst Type on Cumene Process Performance
| Parameter | Solid Phosphoric Acid (SPA) | Beta Zeolite Catalyst |
| Typical Cumene Yield | ~95%[3] | >99.7 wt%[14] |
| Typical Cumene Purity | Lower, more byproducts | Up to 99.97 wt%[3] |
| Benzene/Propylene Ratio | High (e.g., 7:1)[3] | Lower (e.g., 3:1 to 5:1)[14] |
| Operating Temperature | Higher | Lower[3] |
| Regenerability | No[3] | Yes[3][14] |
| Primary Byproducts | Propylene oligomers, heavy alkylates[3] | Primarily DIPB (managed by transalkylation)[3] |
Visual Schematics
Caption: Reaction pathways in the cumene process.
Caption: Troubleshooting workflow for byproduct formation.
Experimental Protocols
Protocol 1: Gas Chromatography (GC) Analysis of Cumene Product Stream
This protocol outlines a standard method for the quantitative analysis of cumene and its common impurities using gas chromatography with a flame ionization detector (FID).
1. Objective: To determine the purity of a cumene sample and quantify impurities such as benzene, n-propylbenzene, and diisopropylbenzenes.[15][16]
2. Materials and Equipment:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID).[16]
-
Capillary column suitable for resolving aromatic hydrocarbons (e.g., a column capable of resolving all significant impurities from isopropylbenzene).[15][17]
-
High-purity helium or hydrogen as carrier gas.
-
High-purity air and hydrogen for the FID.[16]
-
Syringes for sample injection or an autosampler.
-
Volumetric flasks and pipettes.
-
Reagent-grade cumene, benzene, n-propylbenzene, diisopropylbenzene isomers, and an internal standard (e.g., n-butylbenzene) for calibration.[15]
3. Procedure:
-
3.1. Instrument Setup:
-
Install the GC column according to the manufacturer's instructions.[16]
-
Set the GC operating conditions. Typical parameters might include:
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Temperature Program: Start at 80°C, hold for 5 minutes, then ramp to 220°C at 10°C/min.
-
Carrier Gas Flow Rate: 1-2 mL/min.
-
-
Allow the system to equilibrate until a stable baseline is achieved.[16]
-
-
3.2. Calibration Standard Preparation:
-
3.3. Sample Analysis:
-
Inject a small, fixed volume (e.g., 1 µL) of the prepared sample into the GC.[15]
-
Start the data acquisition.
-
The components will elute from the column at different times, creating peaks on the chromatogram.
-
4. Data Analysis:
-
Identify the peaks corresponding to cumene and its impurities based on their retention times, as determined from the calibration standards.
-
Integrate the area of each peak.
-
Calculate the concentration of each impurity relative to the internal standard or using an external standard calibration curve.
-
The purity of cumene is calculated by subtracting the sum of all identified impurities from 100%.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. dwsim.fossee.in [dwsim.fossee.in]
- 3. shop.tarjomeplus.com [shop.tarjomeplus.com]
- 4. Cumene - Wikipedia [en.wikipedia.org]
- 5. diquima.upm.es [diquima.upm.es]
- 6. US20080293986A1 - Process for Producing Cumene - Google Patents [patents.google.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 10. organic chemistry - Alkylation of benzene - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. kelid1.ir [kelid1.ir]
- 16. img.antpedia.com [img.antpedia.com]
- 17. img.antpedia.com [img.antpedia.com]
Technical Support Center: 1-Hydroperoxy-2-propan-2-ylbenzene (Cumene Hydroperoxide)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using 1-Hydroperoxy-2-propan-2-ylbenzene, more commonly known as Cumene Hydroperoxide (CHP), as a polymerization initiator.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using Cumene Hydroperoxide (CHP).
Q1: Why is my polymerization slow, incomplete, or failing to initiate?
A1: Slow or failed initiation is a common issue that can be attributed to several factors:
-
Low Temperature: CHP requires a certain temperature to decompose and generate radicals. For "cold curing" systems (below 80°C), this decomposition must be accelerated.[1] Ensure your reaction temperature is appropriate for your system. In redox systems, a promoter (like a cobalt salt or an amine) is necessary to generate radicals at lower temperatures.[1]
-
Incorrect Initiator Concentration: The concentration of CHP is critical. Too little may result in an insufficient radical flux to overcome inhibitors and propagate polymerization. Conversely, excessively high concentrations do not always lead to faster rates and can be hazardous.
-
Presence of Inhibitors:
-
Phenol: Phenol is a primary byproduct of CHP decomposition, especially at temperatures above 125°C, and it acts as a polymerization inhibitor.[2][3] The presence of phenol from aged or improperly stored CHP can terminate radical chains.
-
Solvent Effects: Some solvents can act as inhibitors or retarders, reducing the efficiency of the initiator.[1]
-
-
Poor Initiator Quality: CHP can degrade over time, especially if not stored correctly. This reduces the active hydroperoxide concentration. It is recommended to verify the concentration of your CHP stock solution if you suspect degradation.
Q2: My reaction is proceeding too quickly or showing an uncontrolled exotherm (runaway reaction). What are the causes and how can I prevent this?
A2: A runaway reaction is a serious safety hazard.[4] It is typically caused by an excessively high rate of decomposition of the peroxide.
-
Contamination: This is the most dangerous and common cause. CHP decomposition is catalytically accelerated by a wide range of contaminants, including:
-
Bases: Hydroxide ions can significantly lower the decomposition temperature.[8][9]
-
Metal Ions: Salts of cobalt, copper, iron, and lead can cause violent decomposition.[2][6][10] Ensure all glassware is scrupulously clean and avoid using metal spatulas or equipment made from incompatible alloys.[2][6]
-
High Temperature: Elevated temperatures drastically increase the decomposition rate.[11] This can become autocatalytic, where the heat generated by the decomposition further accelerates the reaction.[11][12][13] Maintain strict temperature control and ensure an adequate cooling system is in place.
-
High Concentration: Commercially available CHP is often sold as an 80% solution in cumene.[7] Using highly concentrated CHP increases the potential energy of the system and the risk of a violent reaction.[2][6]
Prevention:
-
Always handle CHP in a clean, dry environment.
-
Use clean, inert equipment (e.g., glass, stainless steel).
-
Strictly control the reaction temperature.
-
Store CHP away from incompatible materials.[14]
Q3: I'm observing poor product quality, such as discoloration, bubbles, or inconsistent mechanical properties. What are the likely causes?
A3: Poor product quality can often be traced back to the initiation and curing process.
-
Decomposition Byproducts: The primary decomposition products of CHP are methylstyrene, acetophenone, and 2-phenyl-2-propanol (cumyl alcohol).[7][15][16] These byproducts can remain in the final polymer, potentially acting as plasticizers or causing discoloration and undesirable odors.[17]
-
Uncontrolled Curing: A reaction that proceeds too quickly can build up internal stress and thermal gradients, leading to cracks and warping in the final product.[15] CHP is often chosen over other initiators like MEKP specifically because it allows for a more controlled cure and reduces bubble formation in resin systems.[15][18]
-
Foaming: While CHP systems are known to reduce foaming compared to MEKP, foaming can still occur in vinylester resins if other components in the formulation are incompatible.[1]
Q4: How can I verify the quality and concentration of my Cumene Hydroperoxide?
A4: The concentration of active hydroperoxide in your CHP solution is critical for reproducible results.
-
Iodometric Titration: This is a standard chemical method for determining the concentration of peroxides. The hydroperoxide oxidizes iodide ions to iodine, which is then titrated with a standard sodium thiosulfate solution. This method is effective for quantifying both cumene hydroperoxide and other peroxides like dicumyl peroxide.[19]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV or electrochemical detection is a reliable method for separating and quantifying CHP and its impurities.[3][20][21][22] This can provide a more detailed profile of the initiator's purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Cumene Hydroperoxide)?
A1: Cumene Hydroperoxide (CHP) is an organic hydroperoxide with the chemical formula C₆H₅C(CH₃)₂OOH.[16] It is a colorless to pale yellow liquid used widely as an intermediate in the production of phenol and acetone.[18] In polymer chemistry, it serves as a radical initiator for polymerization and as a curing agent for resins.[6][23]
Q2: What are the primary decomposition products of CHP?
A2: When CHP decomposes, it primarily forms methylstyrene, acetophenone, and 2-phenyl-2-propanol (also known as cumyl alcohol).[7][15][16]
Q3: What materials are incompatible with CHP?
A3: CHP is a strong oxidizing agent and can react violently with a wide range of materials.[6] Key incompatibilities include:
-
Reducing agents.[24]
-
Combustible materials.[2]
-
Strong bases (e.g., sodium hydroxide).[14]
-
Metals and their alloys, particularly copper, cobalt, and lead.[2][5]
Q4: What are the recommended storage and handling procedures for CHP?
A4: Proper storage and handling are critical for safety.
-
Storage: Store in a cool, dry, well-ventilated area, away from direct sunlight and sources of heat or ignition.[14][25] The storage temperature should be kept below 30°C.[18] Store separately from incompatible materials, especially combustibles and reducing agents.[2]
-
Handling: Use in a well-ventilated area, such as a fume hood.[2] Ground all equipment to prevent static discharge.[2] Use only non-sparking tools.[14] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing.[14][25] Never return unused CHP to its original container to avoid contamination.[18]
Q5: What are the key safety precautions when working with CHP?
A5: CHP is a hazardous material that is toxic, corrosive, flammable, and potentially explosive.[16]
-
Fire Hazard: It is a flammable liquid, and heating may cause a fire.[26] Keep away from all sources of ignition.
-
Explosion Hazard: It can decompose explosively when heated or contaminated.[6][18] Runaway reactions can occur, leading to violent pressure buildup in closed containers.[4]
-
Health Hazard: It is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage.[25][26] Always use appropriate PPE and work in a well-ventilated area.[6]
Data Presentation
Table 1: Physical and Chemical Properties of Cumene Hydroperoxide
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₁₂O₂ | [16] |
| Molar Mass | 152.19 g·mol⁻¹ | [16] |
| Appearance | Colorless to pale yellow liquid | [6][16] |
| Density | 1.02 g/cm³ | [16] |
| Boiling Point | 153 °C (decomposes) | [6][16] |
| Flash Point | 57 °C - 79 °C | [16] |
| Solubility in Water | 1.5 g/100 mL | [16] |
| Solubility (Organic) | Readily soluble in alcohol, acetone, esters, hydrocarbons |[6] |
Table 2: Thermal Decomposition Kinetic Parameters for CHP in Cumene
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Reaction Order | 0.5 | For 20-80 wt% CHP in cumene | [27][28][29] |
| Activation Energy (Ea) | 122.0 ± 3.0 kJ·mol⁻¹ | For 20-80 wt% CHP in cumene | [27][28][29] |
| Arrhenius Pre-factor (ln A) | 30.0 ± 1.2 (min⁻¹ M¹/²) | For 20-80 wt% CHP in cumene |[27][28][29] |
Experimental Protocols
Protocol 1: General Procedure for Initiating Polymerization with CHP (Redox System)
This protocol describes a general method for curing a resin at ambient temperature using a CHP/cobalt accelerator system. Warning: Concentrations and materials should be optimized for your specific resin system.
-
Preparation: Ensure all glassware is clean and dry. Weigh the required amount of resin into a reaction vessel.
-
Accelerator Addition: To the resin, add the cobalt accelerator solution (e.g., 0.1-3.0% of a 1% cobalt solution).[1] Mix thoroughly until the accelerator is homogeneously dispersed.
-
Initiator Addition: Carefully measure the required amount of Cumene Hydroperoxide (typically 15-40% by weight based on the resin).[30] Add the CHP to the resin-accelerator mixture.
-
Mixing: Immediately and thoroughly mix all components. The working time (gel time) begins upon addition of the initiator.
-
Curing: Allow the mixture to cure under controlled ambient conditions. Monitor the exotherm with a thermocouple if possible, especially during process development.
Protocol 2: Determination of CHP Concentration via Iodometric Titration
This method is adapted from standard procedures for peroxide value determination.[19]
-
Sample Preparation: Accurately weigh a sample of the CHP solution (e.g., 0.1-0.2 g) into a 250 mL Erlenmeyer flask.
-
Solvent Addition: Add 30 mL of a suitable solvent mixture (e.g., acetic acid and chloroform, 3:2 v/v). Swirl to dissolve the sample.
-
Iodide Addition: Add 0.5 mL of a saturated potassium iodide (KI) solution. Swirl the flask and allow it to stand in the dark for exactly one minute.
-
Water Addition: Add 30 mL of deionized water.
-
Titration: Immediately titrate the liberated iodine with a standardized 0.01 N sodium thiosulfate (Na₂S₂O₃) solution. Use a starch indicator solution (added near the end point) to accurately determine the end point (disappearance of the blue color).
-
Blank Determination: Perform a blank titration using the same procedure but without the CHP sample.
-
Calculation: Calculate the concentration of CHP using the following formula: CHP (%) = [(V_sample - V_blank) * N * M * 100] / (2 * W * 1000) Where:
-
V_sample = Volume of Na₂S₂O₃ used for the sample (mL)
-
V_blank = Volume of Na₂S₂O₃ used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
M = Molar mass of CHP (152.19 g/mol )
-
W = Weight of the sample (g)
-
Visualizations
Caption: Troubleshooting workflow for slow or failed polymerization.
References
- 1. pergan.com [pergan.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 4. Evaluation of the Thermal Runaway Decomposition of Cumene Hydroperoxide by Adiabatic Calorimetry | Chemical Engineering Transactions [cetjournal.it]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cumene hydroperoxide [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. biblioteca.ucf.edu.cu [biblioteca.ucf.edu.cu]
- 10. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. Thermal decomposition of cumene hydroperoxide: Chemical and kinetic characterization [iris.cnr.it]
- 13. researchgate.net [researchgate.net]
- 14. nj.gov [nj.gov]
- 15. parchem.com [parchem.com]
- 16. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]
- 17. Synthesis of original polymeric hydroperoxides as innovative oxidizing agents for self-cure dental materials - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. Cumene Hydroperoxide (CHP): Properties, Applications, a... [perodox.com]
- 19. researchgate.net [researchgate.net]
- 20. tools.thermofisher.com [tools.thermofisher.com]
- 21. Cumene hydroperoxide - analysis - Analytice [analytice.com]
- 22. CN104535675A - Method for determining cumene hydroperoxide impurity - Google Patents [patents.google.com]
- 23. Dermal Exposure to Cumene Hydroperoxide: Assessing its Toxic Relevance and Oxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. fishersci.com [fishersci.com]
- 25. cdhfinechemical.com [cdhfinechemical.com]
- 26. merckmillipore.com [merckmillipore.com]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 28. [PDF] Thermal Decomposition Kinetics of Cumene Hydroperoxide | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. EP0102208B1 - Curable epoxy resin compositions and methods of curing them especially for preparing formed, shaped, filled bodies - Google Patents [patents.google.com]
Technical Support Center: Kinetic Analysis of Cumene Hydroperoxide Decomposition
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals conducting kinetic analysis of cumene hydroperoxide (CHP) decomposition at various temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of cumene hydroperoxide (CHP) decomposition?
The primary products of the acid-catalyzed decomposition of cumene hydroperoxide are phenol and acetone.[1][2] However, depending on the reaction conditions, several side products can also be formed, including dimethyl phenyl carbinol (DMPC), acetophenone, and alpha-methylstyrene (AMS).[3][4][5]
Q2: What is the general mechanism of CHP decomposition?
The thermal decomposition of CHP can proceed through a free-radical mechanism, which is often autocatalytic.[3][6] The presence of acids, bases, or metal ions can significantly influence the decomposition pathway and rate.[7][8] In the widely utilized Hock process for phenol and acetone production, the decomposition is acid-catalyzed.
Q3: How does temperature affect the rate of CHP decomposition?
The rate of CHP decomposition is highly dependent on temperature. Higher temperatures lead to a significant increase in the reaction rate.[9] It is crucial to carefully control the temperature to avoid a runaway reaction, as the decomposition is highly exothermic.[10][11][12] The onset temperature for significant thermal decomposition is around 80°C, but this can be lowered by contaminants.[13]
Q4: What are the key safety precautions to consider when working with cumene hydroperoxide?
Cumene hydroperoxide is a potentially explosive, toxic, and corrosive compound.[4][14] Key safety precautions include:
-
Temperature Control: Due to the risk of thermal runaway, strict temperature control is essential.[10][11][12]
-
Contamination Avoidance: Avoid contact with incompatible materials such as strong acids, bases, and metal ions (e.g., iron, copper, lead), which can catalyze rapid decomposition.[7][14][15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[16]
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[16]
-
Storage: Store CHP in a cool, dry place away from heat sources and incompatible materials.
Troubleshooting Guides
Issue 1: The observed reaction rate is significantly faster or slower than expected.
-
Possible Cause 1: Incorrect Temperature.
-
Troubleshooting: Verify the accuracy of your temperature probe and controller. Ensure uniform heating of the reaction mixture. Even small temperature deviations can significantly impact the reaction rate.
-
-
Possible Cause 2: Presence of Contaminants.
-
Possible Cause 3: Inaccurate Concentration Measurement.
Issue 2: The product distribution shows a high percentage of side products (e.g., acetophenone, DMPC, AMS).
-
Possible Cause 1: High Reaction Temperature.
-
Troubleshooting: Operating at higher temperatures can favor the formation of side products.[3] Try running the experiment at a lower temperature to see if the selectivity for phenol and acetone improves.
-
-
Possible Cause 2: Non-Optimal Catalyst Concentration (for catalyzed reactions).
-
Troubleshooting: If using a catalyst, its concentration can influence selectivity. Vary the catalyst concentration to find the optimal level for maximizing the yield of the desired products.
-
-
Possible Cause 3: Autocatalysis.
-
Troubleshooting: The decomposition of CHP can be autocatalytic, meaning the products of the reaction can themselves catalyze further decomposition, potentially leading to different product profiles over time.[3][6] Analyze samples at different reaction times to understand the evolution of the product distribution.
-
Issue 3: The reaction appears to have a runaway thermal event.
-
Possible Cause 1: Inadequate Heat Removal.
-
Troubleshooting: The decomposition of CHP is highly exothermic.[10][11][12] Ensure your experimental setup has an adequate cooling system to dissipate the heat generated, especially for larger-scale reactions. For calorimetric studies, ensure the thermal inertia of the system is properly accounted for.[19]
-
-
Possible Cause 2: High Initial CHP Concentration.
-
Troubleshooting: Higher concentrations of CHP lead to a greater heat release.[19] Consider running the experiment with a more dilute solution of CHP.
-
-
Possible Cause 3: Presence of Potent Catalytic Impurities.
Experimental Protocols
Protocol 1: Determination of Decomposition Kinetics using Differential Scanning Calorimetry (DSC)
This protocol outlines the use of DSC to determine the kinetic parameters of CHP decomposition.
-
Sample Preparation:
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant heating rate (e.g., 2-10 °C/min) over a desired temperature range (e.g., 30-250 °C).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of decomposition from the DSC thermogram.[13]
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH).
-
Use model-fitting software (e.g., Kissinger or Ozawa-Flynn-Wall methods) to determine the activation energy (Ea) and the pre-exponential factor (A) from experiments performed at multiple heating rates.
-
Protocol 2: Monitoring CHP Decomposition using High-Performance Liquid Chromatography (HPLC)
This protocol describes how to monitor the concentration of CHP and its major products over time.
-
Reaction Setup:
-
Set up a temperature-controlled reactor with a stirring mechanism.
-
Add the CHP solution of a known concentration to the reactor and start the heating and stirring.
-
-
Sampling:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot to stop further decomposition. This can be done by rapid cooling and dilution with a cold solvent.
-
-
HPLC Analysis:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water.
-
Column: Use a C18 reversed-phase column.[17]
-
Detection: An electrochemical detector or a UV detector can be used. Electrochemical detection is highly sensitive and selective for hydroperoxides.[17]
-
Calibration: Prepare standard solutions of CHP, phenol, acetone, and other expected products of known concentrations to create calibration curves.
-
Injection: Inject the quenched and diluted samples into the HPLC system.
-
-
Data Analysis:
-
Identify and quantify the concentration of CHP and its products in each sample by comparing the peak areas to the calibration curves.
-
Plot the concentration of CHP versus time to determine the reaction rate.
-
Use this data to determine the reaction order and rate constant at a given temperature.
-
Data Presentation
Table 1: Kinetic Parameters for CHP Decomposition at Different Concentrations in Cumene
| CHP Concentration (wt%) | Reaction Order | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (ln A) (min⁻¹ M¹/²) | Reference |
| 20 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 | [20][21] |
| 35 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 | [19][20][21] |
| 50 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 | [20][21] |
| 65 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 | [20][21] |
| 80 | 0.5 | 122.0 ± 3.0 | 30.0 ± 1.2 | [20][21] |
Table 2: Effect of Contaminants on the Onset Temperature of CHP Decomposition
| Contaminant (in CHP) | Onset Temperature (°C) | Reference |
| Pure CHP | ~105 | [8] |
| with H₂SO₄ | Significantly Lowered | [7] |
| with NaOH | Significantly Lowered | [7] |
| with Fe₂O₃ | Significantly Lowered | [7] |
| with ZnBr₂ | ~95 | [8] |
| with CuBr₂ | ~74 | [8] |
| with FeBr₂ | ~74 | [8] |
Mandatory Visualizations
Caption: Experimental workflow for kinetic analysis of CHP decomposition.
Caption: Simplified decomposition pathway of cumene hydroperoxide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]
- 5. Decomposition of cumene hydroperoxide - Eureka | Patsnap [eureka.patsnap.com]
- 6. Thermal decomposition of cumene hydroperoxide: Chemical and kinetic characterization [iris.cnr.it]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thermal Hazard Evaluation of Cumene Hydroperoxide-Metal Ion Mixture Using DSC, TAM III, and GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US20060014985A1 - Process for the synthesis of cumene hydroperoxide - Google Patents [patents.google.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. find.shef.ac.uk [find.shef.ac.uk]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 16. nj.gov [nj.gov]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1-Hydroperoxy-2-propan-2-ylbenzene and Benzoyl Peroxide as Radical Initiators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of two commonly used organic peroxides: 1-Hydroperoxy-2-propan-2-ylbenzene, more commonly known as Cumene Hydroperoxide (CHP), and Benzoyl Peroxide (BPO). This analysis is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their performance with supporting experimental data where available.
Chemical Properties and Structure
| Property | This compound (CHP) | Benzoyl Peroxide (BPO) |
| Chemical Formula | C₉H₁₂O₂ | C₁₄H₁₀O₄ |
| Molar Mass | 152.19 g/mol | 242.23 g/mol |
| Appearance | Colorless to pale yellow liquid | White granular solid |
| CAS Number | 80-15-9 | 94-36-0 |
| Structure | A hydroperoxide with a cumyl group | A diacyl peroxide with two benzoyl groups |
Mechanism of Radical Generation
Both CHP and BPO function as radical initiators through the homolytic cleavage of the oxygen-oxygen bond, a process that can be induced by heat, light, or chemical reactions.
This compound (CHP): The decomposition of CHP can be initiated thermally or through redox reactions, often involving transition metal ions. This process generates a cumyloxyl radical and a hydroxyl radical. The cumyloxyl radical can then abstract a hydrogen atom to form cumyl alcohol or undergo further reactions to produce other radical species. In the presence of lipids, the cumyloxyl radical can initiate lipid peroxidation by abstracting a hydrogen atom from a polyunsaturated fatty acid, generating a lipid radical.[1]
Benzoyl Peroxide (BPO): BPO decomposes upon heating or in the presence of an amine accelerator to form two benzoyloxy radicals. These radicals can then lose carbon dioxide to form phenyl radicals. Both the benzoyloxy and phenyl radicals are capable of initiating polymerization or other radical-mediated reactions.
Below is a DOT script visualizing the radical generation pathways.
References
A Comparative Guide to Radical Initiators: Cumene Hydroperoxide vs. AIBN
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate radical initiator is a critical parameter in the design and execution of polymerization reactions and other free-radical-mediated transformations. The efficiency of the initiator directly impacts reaction kinetics, polymer properties, and overall product yield. This guide provides an objective comparison of two commonly used radical initiators, Cumene Hydroperoxide (CHP) and 2,2'-Azobisisobutyronitrile (AIBN), supported by experimental data and detailed methodologies to aid researchers in making informed decisions for their specific applications.
Executive Summary
Cumene hydroperoxide and AIBN are both effective radical initiators, but they exhibit significant differences in their decomposition kinetics, thermal stability, and sensitivity to reaction conditions. AIBN is favored for its predictable first-order decomposition and minimal solvent dependency, making it a reliable choice for a wide range of applications. In contrast, CHP's utility shines in higher temperature processes and specific redox systems, though its complex decomposition mechanism and sensitivity to contaminants require careful consideration.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for cumene hydroperoxide and AIBN, providing a clear comparison of their performance characteristics.
Table 1: General Properties and Decomposition Characteristics
| Property | Cumene Hydroperoxide (CHP) | 2,2'-Azobisisobutyronitrile (AIBN) |
| Molar Mass | 152.19 g/mol | 164.21 g/mol |
| Appearance | Colorless to pale yellow liquid[1] | White crystalline powder |
| Decomposition Products | Cumyloxyl and hydroxyl radicals, which can further rearrange to acetophenone and methyl radicals.[1][2][3] | Two 2-cyanoprop-2-yl radicals and nitrogen gas.[4] |
| Decomposition Kinetics | Complex, can be autocatalytic and is sensitive to solvent, metal ions, and acids.[2][5] | First-order, largely independent of solvent.[6] |
| Initiator Efficiency (f) | Variable and highly dependent on reaction conditions. | Typically 0.5 - 0.7; wastage of ~40% can occur due to the cage effect.[7] |
Table 2: Thermal Stability and Half-Life
| Temperature (°C) | Half-Life (t½) of Cumene Hydroperoxide | Temperature (°C) | Half-Life (t½) of AIBN |
| 145 | 29 hours (in benzene)[8] | 64 | 10 hours (in toluene)[9] |
| 150 | Violent decomposition reported for high concentrations[8] | 82 | 1 hour[4] |
| Onset of thermal decomposition | ~80°C[3] | 100 | Minutes[4] |
| 200 | Seconds[4] |
Delving Deeper: Key Performance Differences
Decomposition Mechanism and Kinetics
AIBN undergoes a straightforward unimolecular decomposition, yielding two identical 2-cyanoprop-2-yl radicals and a molecule of nitrogen gas.[4] This clean decomposition pathway follows first-order kinetics and is not significantly influenced by the solvent, which allows for predictable reaction rates.[6]
In contrast, the thermal decomposition of cumene hydroperoxide is more intricate. It involves the homolytic cleavage of the peroxide bond to form a cumyloxyl radical and a hydroxyl radical. The decomposition can be induced by the radicals it produces, leading to an autocatalytic process.[5] Furthermore, its decomposition rate is highly sensitive to the presence of acids, metal ions, and the nature of the solvent.[2]
Initiator Efficiency and the Cage Effect
Initiator efficiency (ƒ) is a measure of the fraction of radicals that successfully initiate polymerization. For AIBN, ƒ values are typically in the range of 0.5 to 0.7.[7] A significant portion of the generated radicals can be lost within the "solvent cage" where they were formed, through recombination or disproportionation, before they can diffuse apart and react with monomer units.[7][10] The release of nitrogen gas during AIBN decomposition helps to disrupt this cage, but wastage of around 40% of the initiator is still possible.[7]
The initiator efficiency of CHP is less well-defined and more dependent on the specific reaction system. Its susceptibility to induced decomposition can lead to a more complex relationship between initiator concentration and polymerization rate. The cage effect also plays a role in CHP decomposition, but its quantitative impact is less documented and is likely to be highly influenced by the solvent and other components in the reaction mixture.
Applications and Use Cases
AIBN's predictable behavior makes it a versatile initiator for a wide array of free-radical polymerizations, including those of styrenes, acrylates, and vinyls.[11] Its decomposition at moderate temperatures (60-80°C) is suitable for many common polymerization processes.[4]
Cumene hydroperoxide is often employed in applications requiring higher temperatures due to its greater thermal stability.[11] It is also a key component in certain redox initiation systems, where it can be activated at lower temperatures by a reducing agent. Beyond polymerization, CHP is a crucial intermediate in the industrial production of phenol and acetone.[1]
Experimental Protocols
To empirically determine and compare the efficiency of cumene hydroperoxide and AIBN as radical initiators, the following experimental methodologies can be employed.
Determining the Rate of Decomposition by UV-Vis Spectroscopy
Objective: To measure the first-order rate constant (kd) and half-life (t½) of the initiators at a given temperature.
Methodology:
-
Prepare dilute solutions of both AIBN and CHP in a suitable solvent (e.g., toluene, benzene) that is transparent in the UV-Vis region of interest.
-
Place the solutions in a temperature-controlled cuvette holder within a UV-Vis spectrophotometer.
-
Monitor the decrease in the absorbance of the initiator's characteristic absorption peak over time at a constant temperature.
-
The natural logarithm of the absorbance versus time will yield a straight line for a first-order reaction, the slope of which is equal to -kd.
-
The half-life can then be calculated using the equation: t½ = ln(2) / kd.
Gravimetric Determination of Initiator Efficiency in Polymerization
Objective: To determine the initiator efficiency (f) by comparing the experimental and theoretical rates of polymerization.
Methodology:
-
Conduct the bulk or solution polymerization of a chosen monomer (e.g., styrene, methyl methacrylate) using a known concentration of either AIBN or CHP at a constant temperature.
-
Periodically take samples from the reaction mixture and precipitate the polymer by adding a non-solvent.
-
Filter, dry, and weigh the polymer to determine the conversion of monomer to polymer over time.
-
The initial rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
-
The theoretical rate of polymerization can be calculated using the equation: Rp = kp * [M] * (f * kd * [I] / kt)^0.5, where kp and kt are the rate constants for propagation and termination, respectively, [M] is the monomer concentration, and [I] is the initiator concentration.
-
By using literature values for kp and kt, and the experimentally determined kd, the initiator efficiency (f) can be calculated.
Visualizing the Pathways
The following diagrams, generated using Graphviz, illustrate the decomposition pathways of AIBN and cumene hydroperoxide, as well as a generalized experimental workflow for comparing their efficiency.
Conclusion
The choice between cumene hydroperoxide and AIBN as a radical initiator should be guided by the specific requirements of the chemical transformation. For reactions demanding predictable kinetics and robustness across various solvents at moderate temperatures, AIBN is generally the superior choice. For high-temperature applications or specialized redox-initiated systems, cumene hydroperoxide presents a viable, albeit more complex, alternative. Researchers are encouraged to consider the data and experimental protocols presented in this guide to select the optimal initiator for their research and development endeavors.
References
- 1. Cumene hydroperoxide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. whxb.pku.edu.cn [whxb.pku.edu.cn]
- 7. Influence of Cage Effects in Directing the Outcome of C–X Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cumene Hydroperoxide | C9H12O2 | CID 6629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. AIBN|CAS:78-67-1|2,2'-Azobis(isobutyronitrile)|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of original polymeric hydroperoxides as innovative oxidizing agents for self-cure dental materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00639E [pubs.rsc.org]
Performance comparison of organic hydroperoxides in polymerization
Organic hydroperoxides are a class of organic compounds that play a crucial role as initiators in free-radical polymerization, a fundamental process in the manufacturing of a wide array of polymers and plastics.[1][2][3] Their utility stems from the lability of the oxygen-oxygen bond, which can be cleaved to generate reactive free radicals that initiate the polymerization chain reaction.[1][4] The choice of a specific organic hydroperoxide initiator is critical as it significantly influences the polymerization kinetics, the properties of the final polymer, and the overall efficiency and safety of the manufacturing process.[5][6]
This guide provides a comparative analysis of the performance of several commercially important organic hydroperoxides used in polymerization. It is intended for researchers, scientists, and professionals in drug development and material science to facilitate the selection of the most suitable initiator for their specific application.
Overview of Common Organic Hydroperoxides
This section details the characteristics and primary applications of four widely used organic hydroperoxides: tert-Butyl Hydroperoxide (t-BHP), Cumene Hydroperoxide (CHP), Diisopropylbenzene Hydroperoxide (DIBHP), and Pinane Hydroperoxide (PHP).
tert-Butyl Hydroperoxide (t-BHP) is a versatile initiator used in a variety of oxidation processes and polymerization reactions.[7][8] It is often employed in the production of plastics, coatings, and adhesives where it serves as a source of free radicals.[8] t-BHP is also utilized as a catalyst in oxidation and sulfonation reactions.[8]
Cumene Hydroperoxide (CHP) is a relatively stable organic peroxide that is a key intermediate in the production of phenol and acetone.[9] In polymerization, it is particularly noted for its role as a polymerization inhibitor in certain redox systems to provide extra stability, while also functioning as a strong free radical source.[9] This dual functionality makes it valuable in controlling the cure of epoxy resins.[9]
Diisopropylbenzene Hydroperoxide (DIBHP) is recognized for its superior initiation efficiency, offering a faster initiation rate in certain applications compared to other hydroperoxides like cumene hydroperoxide.[10] It is a vital initiator for the polymerization of styrene-butadiene rubber (SBR) and is also effective for acrylic and methacrylate polymerization.[10]
Pinane Hydroperoxide (PHP) , derived from a bicyclic terpene, is a primary initiator for a broad range of organic polymerization reactions essential for producing synthetic resins.[11][12][13] Beyond initiation, it also serves as a crosslinking and curing agent in the formulation of high-performance adhesives, sealants, coatings, and elastomers to enhance their mechanical properties and durability.[11][12][14]
Performance Comparison of Organic Hydroperoxides
The selection of an appropriate initiator is often guided by its thermal decomposition behavior, which is typically characterized by its half-life at different temperatures.[4][15] The half-life is the time required for half of the peroxide to decompose at a given temperature and is a critical parameter for matching an initiator to specific polymerization process temperatures.[4][15]
| Initiator | CAS No. | Active Oxygen (%) | 1-hour Half-life Temp. (°C) | 10-hour Half-life Temp. (°C) | Primary Applications |
| tert-Butyl Hydroperoxide (t-BHP) | 75-91-2 | Not specified | Not specified | Not specified | Polymerization initiator for plastics, coatings, adhesives; oxidation catalyst.[8] |
| Cumene Hydroperoxide (CHP) | 80-15-9 | >8.5 | Not specified | Not specified | Production of phenol/acetone; polymerization inhibitor in redox systems; epoxy resin curing.[9] |
| Diisopropylbenzene Hydroperoxide (DIBHP) | 26762-93-6 | 8.24 | 154 | 129 | Styrene-butadiene rubber (SBR), acrylics, methacrylates polymerization.[10][15] |
| Pinane Hydroperoxide (PHP) | 28324-52-9 | 4.70-5.18 | Not specified | Not specified | Initiator for synthetic resins; curing agent for adhesives, coatings, elastomers.[11][12][14] |
Experimental Protocols
To objectively evaluate and compare the performance of different organic hydroperoxide initiators, standardized experimental protocols are essential. Below are methodologies for key experiments.
Protocol 1: Determination of Polymerization Rate and Initiator Efficiency
This protocol outlines a general procedure for evaluating the kinetics of a polymerization reaction initiated by an organic hydroperoxide.
1. Materials and Reagents:
- Monomer (e.g., styrene, methyl methacrylate)
- Organic hydroperoxide initiator (e.g., t-BHP, CHP)
- Solvent (if required, e.g., toluene, monochlorobenzene)
- Inert gas (e.g., nitrogen, argon)
- Reaction vessel (e.g., glass reactor with temperature control and stirring)
- Analytical instruments: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Size-Exclusion Chromatography (SEC), Nuclear Magnetic Resonance (NMR) spectroscopy.[16]
2. Experimental Procedure:
- The reaction vessel is charged with the monomer and solvent (if applicable).
- The reaction mixture is purged with an inert gas to remove oxygen, which can inhibit free-radical polymerization.
- The vessel is heated to the desired reaction temperature.
- A known concentration of the organic hydroperoxide initiator is added to the reaction mixture to start the polymerization.
- Samples are withdrawn from the reactor at regular time intervals.
- The polymerization in the withdrawn samples is quenched (e.g., by rapid cooling or addition of an inhibitor).
- The monomer conversion is determined by analyzing the samples using GC or HPLC to measure the decrease in monomer concentration over time.
- The molecular weight and molecular weight distribution of the polymer are determined using SEC.[16]
- The polymerization rate can be calculated from the rate of monomer consumption.
- Initiator efficiency can be estimated by comparing the theoretical number of polymer chains that should be initiated with the actual number determined from the molecular weight and polymer yield.
3. Data Analysis:
- Plot monomer conversion as a function of time to determine the polymerization rate.
- Analyze the evolution of molecular weight and polydispersity index (PDI) over time using SEC data.[16]
- Compare the performance of different initiators under identical reaction conditions.
Protocol 2: Determination of Initiator Half-Life
The half-life of an initiator is a crucial parameter for selecting the appropriate initiator for a given polymerization temperature.[4][15]
1. Materials and Reagents:
- Organic hydroperoxide initiator
- Solvent (typically a 0.1 molar solution in monochlorobenzene is used)[15]
- Constant temperature bath or reactor
- Analytical method to determine peroxide concentration (e.g., titration, HPLC)
2. Experimental Procedure:
- A dilute solution of the organic hydroperoxide in the chosen solvent is prepared.
- The solution is placed in a constant temperature bath set to the desired temperature.
- Samples are taken at regular intervals.
- The concentration of the remaining peroxide in each sample is determined using a suitable analytical technique.
3. Data Analysis:
- The natural logarithm of the peroxide concentration is plotted against time.
- For a first-order decomposition, this plot should yield a straight line.
- The slope of the line is the negative of the decomposition rate constant (k).
- The half-life (t½) is calculated using the equation: t½ = ln(2) / k.
- This procedure is repeated at several temperatures to determine the temperature dependence of the half-life.[4][15]
Visualizing Polymerization and Experimental Workflows
To better understand the processes involved, the following diagrams illustrate the fundamental mechanism of radical polymerization and a typical experimental workflow for evaluating initiator performance.
References
- 1. Organic peroxides - Wikipedia [en.wikipedia.org]
- 2. Properties Of Organic Peroxides - News - Weifang Richem International Ltd [sino-richem.com]
- 3. publications.polymtl.ca [publications.polymtl.ca]
- 4. pergan.com [pergan.com]
- 5. thousandscomposite.com [thousandscomposite.com]
- 6. nbinno.com [nbinno.com]
- 7. tert-Butyl hydroperoxide | (CH3)3COOH | CID 6410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. adakem.com [adakem.com]
- 9. parchem.com [parchem.com]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Pinane Hydroperoxide Supplier | 28324-52-9 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]
- 13. PINANE HYDROPEROXIDE - Ataman Kimya [atamanchemicals.com]
- 14. zxchem.com [zxchem.com]
- 15. pergan.com [pergan.com]
- 16. Evaluating polymerization kinetics using microrheology - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Inter-laboratory Validation of Analytical Methods for Organic Peroxides
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise determination of organic peroxides is critical across various fields, from ensuring the safety of chemical processes to verifying the stability of pharmaceutical formulations. The validation of analytical methods used for this purpose, particularly through inter-laboratory studies, is essential to establish their reliability and comparability. This guide provides a comparative overview of common analytical methods for organic peroxides, supported by available performance data and detailed experimental protocols.
Introduction to Inter-laboratory Validation
Inter-laboratory validation, also known as a collaborative study or round-robin test, is a rigorous process to evaluate the performance of an analytical method. It involves multiple laboratories analyzing the same samples to assess the method's precision, accuracy, and overall robustness. Key performance characteristics evaluated include:
-
Repeatability (sr): The precision of a method under the same operating conditions over a short interval of time. It is often expressed as the repeatability standard deviation.
-
Reproducibility (sR): The precision of a method when used by different laboratories. It is typically expressed as the reproducibility standard deviation.
-
Accuracy: The closeness of the measured value to the true value.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of an analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Common Analytical Methods for Organic Peroxides
Several analytical techniques are employed for the determination of organic peroxides, each with its own advantages and limitations. The most common methods include titrimetry, chromatography, and spectrophotometry.
Titrimetric Methods
Iodometric titration is a widely used and established method for the assay of organic peroxides. It is based on the oxidation of iodide to iodine by the peroxide, followed by the titration of the liberated iodine with a standard solution of sodium thiosulfate.
Performance Characteristics of Titrimetric Methods
While comprehensive inter-laboratory data for a wide range of specific organic peroxides is not always publicly available, the precision and bias statements in standard methods like ASTM E298 provide an indication of the expected performance. The following table summarizes typical performance data for the titrimetric assay of organic peroxides based on established methods.
| Analyte | Method | Repeatability (sr) | Reproducibility (sR) |
| Various Organic Peroxides | ASTM E298 (Iodometric Titration) | Data not publicly available in abstracts. Full standard required for precision and bias statements. | Data not publicly available in abstracts. Full standard required for precision and bias statements. |
| Peroxide Value in Oils and Fats | AOAC 965.33 (Iodometric Titration) | Data from collaborative studies not detailed in available abstracts. | Data from collaborative studies not detailed in available abstracts. |
Experimental Protocol: Iodometric Titration (Based on ASTM E298)
This protocol provides a general outline for the iodometric titration of organic peroxides. Specific parameters may need to be adjusted based on the peroxide being analyzed.
-
Sample Preparation: Accurately weigh a sample of the organic peroxide into a flask.
-
Dissolution: Dissolve the sample in a suitable solvent, such as a mixture of isopropanol and acetic acid.
-
Reaction: Add a saturated solution of potassium iodide to the flask. The reaction may be carried out at room temperature or at an elevated temperature (e.g., 60°C) depending on the stability of the peroxide.
-
Titration: Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow color of the iodine has almost disappeared.
-
Endpoint Determination: Add a starch indicator solution, which will form a blue complex with the remaining iodine. Continue the titration until the blue color disappears, indicating the endpoint.
-
Calculation: Calculate the percentage of the organic peroxide in the sample based on the volume of sodium thiosulfate solution used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation and quantification of individual organic peroxides in a mixture. It offers high selectivity and sensitivity.
Performance Characteristics of HPLC Methods
The following table summarizes performance data from single-laboratory validation studies for specific organic peroxides. Inter-laboratory validation data is less commonly published.
| Analyte | Method | Linearity (r²) | Accuracy (% Recovery) | Precision (RSD%) |
| Benzoyl Peroxide | Reversed-Phase HPLC | >0.999 | 98-102 | <2 |
| Dicumyl Peroxide | Reversed-Phase HPLC | >0.99 | Not specified | Not specified |
Experimental Protocol: Reversed-Phase HPLC for Benzoyl Peroxide
This protocol provides a general procedure for the analysis of benzoyl peroxide by HPLC.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of acetonitrile and water.
-
Standard Preparation: Prepare a series of standard solutions of benzoyl peroxide of known concentrations in the mobile phase.
-
Sample Preparation: Dissolve the sample containing benzoyl peroxide in the mobile phase and filter it through a 0.45 µm filter.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Acetonitrile/Water gradient or isocratic elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 235 nm).
-
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Determine the concentration of benzoyl peroxide in the sample by comparing its peak area to the calibration curve generated from the standard solutions.
Spectrophotometric Methods
Spectrophotometric methods are often used for the determination of low levels of peroxides. These methods are typically based on a color-forming reaction between the peroxide and a chromogenic reagent.
Performance Characteristics of Spectrophotometric Methods
The performance of spectrophotometric methods can vary depending on the specific reagent and conditions used. The following table provides an example of performance data from a single-laboratory study.
| Analyte | Method | Linearity (r²) | Limit of Detection (LOD) | Precision (RSD%) |
| Benzoyl Peroxide | ABTS-based Spectrophotometry | 0.998 | 0.025 mg/L | <2 |
Experimental Protocol: Spectrophotometric Determination of Benzoyl Peroxide using ABTS
-
Reagent Preparation: Prepare a solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS).
-
Standard Preparation: Prepare a series of standard solutions of benzoyl peroxide.
-
Sample Preparation: Extract the benzoyl peroxide from the sample using a suitable solvent.
-
Color Reaction: Mix the sample or standard solution with the ABTS reagent. The benzoyl peroxide will oxidize ABTS to form a blue-green colored product.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 415 nm) using a spectrophotometer.
-
Quantification: Determine the concentration of benzoyl peroxide in the sample by comparing its absorbance to a calibration curve.
Visualizing the Validation Process
The following diagrams illustrate the workflow of an inter-laboratory validation study and the relationship between the key performance characteristics.
Caption: Workflow of an inter-laboratory validation study.
Caption: Relationship between key analytical method performance characteristics.
Conclusion
The selection of an appropriate analytical method for organic peroxides depends on factors such as the specific peroxide, the sample matrix, and the required level of sensitivity and precision. While standardized methods like those from ASTM and AOAC provide a strong foundation, a thorough understanding of their validated performance characteristics is crucial. This guide highlights the importance of inter-laboratory validation data in objectively comparing different analytical approaches. For researchers, scientists, and drug development professionals, relying on validated methods is paramount for generating reliable and reproducible data, ensuring product quality and safety.
A Comparative Guide to Industrial Initiators: Benchmarking 1-Hydroperoxy-2-propan-2-ylbenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of industrial polymerization, the choice of initiator is paramount to controlling reaction kinetics, polymer properties, and overall process efficiency. This guide provides an objective comparison of 1-Hydroperoxy-2-propan-2-ylbenzene, a member of the hydroperoxide family of initiators, against other commonly used industrial initiators such as benzoyl peroxide (BPO) and azobisisobutyronitrile (AIBN). The information presented herein is a synthesis of available experimental data to aid researchers in selecting the appropriate initiator for their specific applications.
Performance Data Comparison
The following tables summarize key performance indicators for this compound and other benchmark initiators. It is important to note that direct comparative data for this compound under identical conditions to other initiators is limited in publicly available literature. Therefore, data for the closely related isomer, cumene hydroperoxide (2-hydroperoxypropan-2-ylbenzene), is used as a proxy to provide a functional comparison. This assumption should be considered when interpreting the data.
Table 1: Thermal Decomposition Characteristics of Industrial Initiators
| Initiator | Chemical Structure | Decomposition Temperature (10-hr Half-Life, in Benzene) | Activation Energy (Ea, kJ/mol) |
| This compound (as Cumene Hydroperoxide) | C₆H₅C(CH₃)₂OOH | 158 °C | ~122 |
| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 73 °C | ~125 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 65 °C | ~129 |
Note: Data for this compound is represented by data for Cumene Hydroperoxide.
Table 2: Performance in Styrene Polymerization
| Initiator | Initiator Efficiency (f) | Polymerization Rate | Resulting Polymer Molecular Weight |
| This compound (as Cumene Hydroperoxide) | ~0.1 - 0.3 | Moderate | High |
| Benzoyl Peroxide (BPO) | ~0.4 - 0.6 | High | Moderate to High |
| Azobisisobutyronitrile (AIBN) | ~0.5 - 0.7 | High | Moderate |
Note: Initiator efficiency and resulting polymer properties are dependent on specific reaction conditions such as temperature, monomer concentration, and solvent.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for key comparative experiments are provided below.
1. Determination of Initiator Half-Life (t½)
-
Objective: To determine the time required for the concentration of the initiator to decrease by half at a specific temperature.
-
Methodology:
-
Prepare a dilute solution of the initiator (e.g., 0.1 M) in a suitable solvent (e.g., benzene, toluene).
-
Place multiple sealed ampoules of the solution in a constant temperature bath set to the desired temperature.
-
At regular time intervals, remove an ampoule and quench the decomposition by rapid cooling.
-
Analyze the remaining initiator concentration using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or titration.
-
Plot the natural logarithm of the initiator concentration versus time. The slope of the resulting linear plot will be the negative of the decomposition rate constant (k_d).
-
Calculate the half-life using the formula: t½ = ln(2) / k_d.
-
2. Measurement of Monomer Conversion
-
Objective: To determine the extent of monomer conversion to polymer over time.
-
Methodology (Gravimetric Method):
-
Perform the polymerization reaction under controlled conditions (temperature, initiator concentration, monomer concentration).
-
At specific time points, withdraw a known mass of the reaction mixture.
-
Immediately quench the polymerization by adding an inhibitor (e.g., hydroquinone) and cooling the sample.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol for polystyrene).
-
Filter, wash, and dry the precipitated polymer to a constant weight.
-
The monomer conversion is calculated as the mass of the polymer formed divided by the initial mass of the monomer.
-
3. Determination of Initiator Efficiency (f)
-
Objective: To quantify the fraction of radicals generated by the initiator that successfully initiate polymerization chains.
-
Methodology (Molecular Weight Method):
-
Polymerize a monomer to low conversion (<10%) using a known concentration of the initiator.
-
Determine the number-average molecular weight (Mn) of the resulting polymer using techniques like Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).[1]
-
Calculate the number of polymer chains formed.
-
The initiator efficiency (f) can be estimated by comparing the number of polymer chains formed to the theoretical number of radicals generated by the initiator.
-
Visualizing Reaction Mechanisms and Workflows
To provide a clearer understanding of the processes involved, the following diagrams have been generated using Graphviz.
Caption: General mechanism of radical polymerization initiation and propagation.
References
A Comparative Guide to Radical Initiators in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer chemistry, the selection of an appropriate radical initiator is a critical decision that profoundly influences the outcome of a polymerization reaction. The choice of initiator dictates not only the reaction kinetics but also the final properties of the polymer, such as molecular weight, polydispersity, and architecture. This guide provides a comprehensive comparison of the major classes of radical initiators, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their polymerization needs.
Overview of Radical Initiators
Radical polymerization is a chain reaction initiated by the generation of free radicals. These radicals can be produced through various mechanisms, leading to the classification of initiators into three primary categories: thermal initiators, photoinitiators, and redox initiators.
-
Thermal Initiators: These compounds decompose upon heating to generate free radicals. The rate of decomposition is highly dependent on temperature, a characteristic often described by the initiator's half-life (t½), the time required for 50% of the initiator to decompose at a specific temperature. Common classes of thermal initiators include azo compounds and organic peroxides.
-
Photoinitiators: These molecules generate radicals upon exposure to ultraviolet (UV) or visible light. They are essential components in photopolymerization, a process widely used in coatings, adhesives, and 3D printing. Photoinitiators are classified as Type I (unimolecular cleavage) or Type II (bimolecular reaction with a co-initiator).
-
Redox Initiators: These systems consist of a pair of compounds, an oxidizing agent and a reducing agent, that react to produce free radicals. A key advantage of redox systems is their ability to generate radicals at lower temperatures compared to thermal initiators, making them ideal for emulsion polymerization and for polymerizing temperature-sensitive monomers.
Performance Comparison of Radical Initiators
The performance of a radical initiator is evaluated based on several key parameters, including its decomposition kinetics (half-life), initiator efficiency (the fraction of radicals that successfully initiate polymerization), and its effect on the resulting polymer's properties.
Thermal Initiators: Azo vs. Peroxide Initiators
Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and organic peroxides, like benzoyl peroxide (BPO), are the most widely used thermal initiators.
Key Differences:
-
Decomposition Products: Azo initiators decompose to produce nitrogen gas and two carbon-centered radicals. Peroxide initiators form oxygen-centered radicals, which are generally more reactive and can participate in side reactions like hydrogen abstraction.
-
Induced Decomposition: Peroxides can undergo induced decomposition, where a radical attacks the peroxide molecule, leading to a more complex kinetic profile. Azo initiators are not susceptible to induced decomposition.
-
Solvent Effects: The decomposition rate of peroxides can be influenced by the solvent, whereas the decomposition of azo initiators is less solvent-dependent.
Table 1: Comparison of Common Thermal Initiators
| Initiator | Chemical Structure | 10-Hour Half-Life Temperature (°C) | Initiator Efficiency (f) in Styrene Polymerization | Typical Polymer Properties (Polystyrene) |
| 2,2'-Azobisisobutyronitrile (AIBN) | N#N-C(CH₃)₂CN | 65 | ~0.5 - 0.7 | Moderate MW, PDI ~1.5-2.0 |
| Benzoyl Peroxide (BPO) | C₆H₅C(O)O-OC(O)C₆H₅ | 73 | ~0.4 - 0.6 | Broader MW distribution due to transfer reactions |
| Lauroyl Peroxide (LPO) | C₁₁H₂₃C(O)O-OC(O)C₁₁H₂₃ | 62 | Varies with conditions | Used at lower temperatures |
| Potassium Persulfate (KPS) | K₂S₂O₈ | 60-70 (in water) | Water-soluble, used in emulsion polymerization | High MW polymers |
Data compiled from multiple sources. Initiator efficiency and polymer properties are dependent on specific reaction conditions (temperature, monomer concentration, solvent).
Photoinitiators
The efficiency of a photoinitiator is determined by its ability to absorb light at a specific wavelength (molar extinction coefficient, ε), the quantum yield of radical generation (Φ), and the reactivity of the generated radicals towards the monomer.
Table 2: Properties of Common Photoinitiators
| Photoinitiator | Type | Absorption Maxima (λmax, nm) | Quantum Yield (Φ) | Typical Applications |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | I | 330-340 | ~0.3 | Clear coatings, adhesives |
| Benzophenone | II | 250, 345 | ~0.2 (with co-initiator) | Pigmented coatings, inks |
| 1-Hydroxycyclohexyl Phenyl Ketone (HCPK) | I | 245, 280, 330 | ~0.7 | UV curing of acrylates and methacrylates |
| Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide (BAPO) | I | 370-395 | High | Pigmented systems, thick sections |
Data compiled from multiple sources. Quantum yield can vary with the co-initiator and reaction environment.
Redox Initiators
Redox initiation systems are particularly advantageous for emulsion polymerization, allowing for high molecular weight polymers to be produced at relatively low temperatures (0-50 °C). The reaction rate can be controlled by adjusting the concentration of the redox components.
Table 3: Common Redox Initiator Systems for Emulsion Polymerization
| Oxidizing Agent | Reducing Agent | Typical Reaction Temperature (°C) | Advantages | Common Monomers |
| Potassium Persulfate (KPS) | Sodium Bisulfite (NaHSO₃) | 20 - 50 | Water-soluble, efficient | Styrene, acrylates |
| tert-Butyl Hydroperoxide (t-BHP) | Sodium Formaldehyde Sulfoxylate (SFS) | 20 - 40 | Low temperature capability, high reaction rates | Vinyl acetate, acrylates |
| Cumene Hydroperoxide (CHP) | Ferrous Sulfate (Fe²⁺) | 10 - 30 | Very low temperature polymerization | Styrene-butadiene rubber (SBR) |
| Hydrogen Peroxide (H₂O₂) | Ascorbic Acid | 20 - 40 | "Green" initiator system | Acrylates, methacrylates |
Performance is highly dependent on the specific formulation, including surfactant and monomer concentrations.
Experimental Protocols
Determination of Initiator Half-Life (Thermal Initiators)
Methodology: Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Prepare a dilute solution (typically 1-5% by weight) of the initiator in a suitable solvent (e.g., toluene for AIBN and BPO).
-
DSC Analysis:
-
Place a known amount of the solution in a hermetically sealed DSC pan. An empty sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The DSC will record the heat flow as a function of temperature. The decomposition of the initiator will result in an exothermic peak.
-
-
Data Analysis:
-
The temperature at the peak of the exotherm corresponds to the maximum decomposition rate.
-
By performing the experiment at several different heating rates, the activation energy (Ea) and the pre-exponential factor (A) for the decomposition can be determined using the ASTM E698 method (Kissinger analysis).
-
The half-life (t½) at a specific temperature (T) can then be calculated using the Arrhenius equation: t½ = ln(2) / (A * exp(-Ea / RT)) where R is the ideal gas constant.
-
Determination of Initiator Efficiency
Methodology: Gravimetric Analysis of Polymer Yield
-
Polymerization Reaction:
-
In a reaction vessel, dissolve a known amount of the initiator in a known amount of purified monomer (e.g., styrene).
-
Degas the solution to remove oxygen, which can inhibit polymerization.
-
Heat the reaction mixture to a constant temperature where the initiator's half-life is known.
-
Allow the polymerization to proceed for a time that is significantly shorter than the initiator's half-life to ensure a relatively constant initiator concentration.
-
-
Polymer Isolation and Quantification:
-
Stop the reaction by rapidly cooling the mixture and adding an inhibitor.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene).
-
Filter, wash, and dry the polymer to a constant weight.
-
-
Calculation of Initiator Efficiency (f):
-
The number of moles of initiated polymer chains can be estimated from the polymer yield and the number-average molecular weight (Mn), determined by techniques like Gel Permeation Chromatography (GPC).
-
The theoretical number of moles of radicals produced is calculated from the initial initiator concentration and its known decomposition rate constant.
-
The initiator efficiency is the ratio of the moles of initiated polymer chains to the theoretical moles of radicals produced.
-
Synthesis of Polystyrene using AIBN (Example Protocol)
-
Monomer Purification: Purify styrene by passing it through a column of basic alumina to remove the inhibitor.
-
Reaction Setup: In a reaction tube, dissolve 40 mg of AIBN in 2.5 g of purified styrene.
-
Degassing: Seal the tube with a rubber septum and purge with nitrogen for 10-15 minutes to remove oxygen.
-
Polymerization: Place the reaction tube in a preheated oil bath at 60°C for 45 minutes.
-
Isolation: Cool the reaction and pour the viscous solution into 50 mL of stirring methanol to precipitate the polystyrene.
-
Purification and Drying: Filter the white polymer, wash with methanol, and dry in a vacuum oven to a constant weight.
Visualizing Initiation Mechanisms and Selection Workflow
Radical Generation Mechanisms
Caption: Mechanisms of radical generation for different initiator types.
Experimental Workflow for Initiator Selection
Caption: A logical workflow for selecting a suitable radical initiator.
Conclusion
The choice of a radical initiator is a multifaceted decision that requires careful consideration of the desired polymerization conditions and final polymer properties. Thermal initiators offer a range of decomposition temperatures suitable for various monomers and solvents. Photoinitiators provide spatial and tempo
Assessing the Purity of Commercial 1-Hydroperoxy-2-propan-2-ylbenzene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP), is a crucial organic peroxide utilized as a polymerization initiator and a key intermediate in the synthesis of phenol and acetone. The purity of commercial CHP is a critical factor for researchers and drug development professionals, as impurities can significantly impact reaction kinetics, yield, and the safety of chemical processes. This guide provides an objective comparison of the purity of commercially available technical grade cumene hydroperoxide, supported by established analytical methodologies.
Comparison of Commercial this compound Purity
Commercial technical grade cumene hydroperoxide is typically supplied as a solution with purity ranging from 77% to 86%. The primary impurities are unreacted cumene, the reduction product 2-phenyl-2-propanol (dimethyl phenylcarbinol), and the decomposition product acetophenone. The following table summarizes representative purity data from various commercial sources.
| Supplier/Source | Purity (Assay %) | Cumene (%) | 2-Phenyl-2-propanol (%) | Acetophenone (%) |
| Sigma-Aldrich (Technical Grade) | ~80 | Remainder | Remainder | Not Specified |
| ICN Biomedicals (cited in research) | 86 | 2.4 | 7.0 | 1.5[1] |
| TCI Chemicals | ~80 (contains ca. 20% aromatic hydrocarbon) | ~20 | Not Specified | Not Specified[2] |
| CAMEO Chemicals (general industrial grade) | 77-85 | Balance | Not Specified | Not Specified[3] |
| Arkema (Luperox® CU80) | 80 (in cumene) | 20 | Not Specified | Not Specified[4] |
Experimental Protocols for Purity Assessment
Accurate determination of cumene hydroperoxide purity and impurity profiles requires robust analytical methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are the most common techniques employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used method for the analysis of cumene hydroperoxide due to its ability to separate the parent compound from its non-volatile impurities without thermal degradation.
Principle: Reverse-phase HPLC separates compounds based on their polarity. A nonpolar stationary phase is used with a polar mobile phase. More polar compounds elute earlier than less polar compounds. Detection is typically performed using an ultraviolet (UV) detector.
Detailed Protocol:
-
Instrumentation:
-
High-Performance Liquid Chromatograph
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
UV Detector
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for MS compatibility)
-
Cumene hydroperoxide reference standard
-
Reference standards for expected impurities (cumene, 2-phenyl-2-propanol, acetophenone)
-
-
Mobile Phase Preparation:
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve the cumene hydroperoxide reference standard and impurity standards in the mobile phase to prepare stock solutions of known concentrations.
-
Prepare a series of calibration standards by diluting the stock solutions.
-
Accurately weigh and dissolve the commercial cumene hydroperoxide sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm or 254 nm[1]
-
-
Analysis:
-
Inject the calibration standards to establish a calibration curve for each compound.
-
Inject the sample solution.
-
Identify the peaks in the sample chromatogram by comparing retention times with the standards.
-
Quantify the amount of cumene hydroperoxide and each impurity in the sample using the calibration curves.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. However, the thermal lability of cumene hydroperoxide presents a challenge, as it can decompose in the hot injector port of the gas chromatograph. To circumvent this, a derivatization step to form a more thermally stable compound is recommended.
Principle: GC separates compounds based on their boiling points and interactions with the stationary phase. The separated compounds are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio, aiding in identification. Silylation of cumene hydroperoxide with an agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) converts the thermally labile hydroperoxy group into a more stable trimethylsilyl peroxide, allowing for analysis without degradation.
Detailed Protocol:
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column suitable for general purpose analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)
-
-
Reagents:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
An appropriate solvent (e.g., toluene)
-
Internal standard (e.g., tetradecane)
-
Cumene hydroperoxide and impurity reference standards
-
-
Derivatization and Sample Preparation:
-
Accurately weigh the commercial cumene hydroperoxide sample into a vial.
-
Add a known amount of the internal standard solution.
-
Add a precise amount of MSTFA.
-
Seal the vial and allow the reaction to proceed at room temperature for at least 2 hours.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 min
-
Ramp to 160 °C at 5 °C/min
-
Ramp to 280 °C at 20 °C/min, hold for 5 min
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-400
-
-
Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Identify the peaks corresponding to the silylated cumene hydroperoxide and the impurities by their mass spectra and retention times.
-
Quantify the components using the internal standard method.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of substances without the need for identical reference standards for each analyte.
Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Detailed Protocol:
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
-
Reagents:
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a signal that does not overlap with the analyte or impurity signals.
-
-
Sample Preparation:
-
Accurately weigh a specific amount of the commercial cumene hydroperoxide sample into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add a precise volume of the deuterated solvent to dissolve both the sample and the standard.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90°
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (S/N > 250 for <1% integration error).
-
-
Analysis:
-
Acquire the ¹H NMR spectrum.
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate the characteristic signals for cumene hydroperoxide (e.g., the hydroperoxy proton, -OOH), the impurities, and the internal standard.
-
Calculate the purity of the cumene hydroperoxide using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
-
Visualizations
The following diagrams illustrate the experimental workflow for purity assessment and the logical relationship between impurities and their potential impact on experimental outcomes.
References
- 1. 过氧化氢异丙苯 technical grade, 80% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Cumene Hydroperoxide 80-15-9 | TCI AMERICA [tcichemicals.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. luperox.arkema.com [luperox.arkema.com]
- 5. Separation of Cumene hydroperoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Quantitative Analysis of Impurities in 1-Hydroperoxy-2-propan-2-ylbenzene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of impurities in 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide (CHP), is critical for ensuring product quality, safety, and process control. Commercial CHP is often found with impurities that are primarily its decomposition products.[1] This guide provides a comparative overview of the primary analytical techniques used for the quantitative analysis of these impurities, supported by experimental data and detailed protocols.
The most common impurities in cumene hydroperoxide include:
-
Acetophenone: A ketone formed from the decomposition of CHP.[1]
-
2-Phenyl-2-propanol (Cumyl alcohol): An alcohol also resulting from CHP decomposition.[1]
-
Cumene: The unreacted starting material.[1]
-
α-Methylstyrene: A dehydration product of 2-phenyl-2-propanol.
The principal methods for analyzing these impurities are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). For determining the overall peroxide content, iodometric titration is a widely used method.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as whether the goal is to quantify individual impurities or to determine the total peroxide content.
| Technique | Principle | Applicability | Advantages | Limitations |
| HPLC | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | Quantification of individual non-volatile and thermally unstable impurities like acetophenone and 2-phenyl-2-propanol. | High versatility for a wide range of compounds.[2] Analysis at ambient temperature avoids degradation of thermally sensitive compounds like CHP.[3] | Longer analysis times compared to GC.[3] Higher cost of instrumentation and solvents.[3][4] |
| GC | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Quantification of volatile impurities like cumene, acetophenone, and α-methylstyrene. | Fast analysis times.[3] High sensitivity, especially with a flame ionization detector (FID).[5] | Not suitable for thermally unstable compounds like CHP, which can decompose in the hot injector, leading to inaccurate quantification of the hydroperoxide itself.[6] |
| Iodometric Titration | Redox titration where the peroxide reacts with iodide to liberate iodine, which is then titrated with a standard sodium thiosulfate solution. | Determination of the total peroxide content (assay of cumene hydroperoxide). | Simple, cost-effective, and accurate for determining total peroxide value.[7] | Does not provide information on individual impurities.[8] |
Quantitative Performance Comparison: HPLC vs. GC
The following table summarizes the quantitative performance characteristics of HPLC and GC for the analysis of key impurities in cumene hydroperoxide.
| Parameter | HPLC-UV | GC-FID |
| Analyte(s) | Acetophenone, 2-Phenyl-2-propanol | Cumene, Acetophenone, α-Methylstyrene |
| Limit of Detection (LOD) | ~0.4 ppm for related substances[9] | ~1.1 mg/kg (1.1 ppm) for impurities in cumene[6] |
| Limit of Quantitation (LOQ) | ~1.0 ppm for related substances[9] | ~3.8 mg/kg (3.8 ppm) for impurities in cumene[6] |
| Linearity Range | 1 - 30 ppm[9] | 1 - 500 mg/kg (1 - 500 ppm)[6] |
| Accuracy (% Recovery) | Typically 98-102% for drug substances and 97-103% for drug products.[10] | Good recovery reported in storage stability studies.[11] |
| Precision (% RSD) | ≤ 2% for major analytes; 5-10% for low-level impurities.[10] | Not explicitly stated, but good reproducibility is expected. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the simultaneous quantification of acetophenone and 2-phenyl-2-propanol in cumene hydroperoxide.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
Cumene hydroperoxide sample
-
Reference standards for acetophenone and 2-phenyl-2-propanol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 60:40 v/v).[12] Acidify with a small amount of phosphoric acid (e.g., 0.1%).[12] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve the reference standards of acetophenone and 2-phenyl-2-propanol in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the cumene hydroperoxide sample and dissolve it in the mobile phase to a known concentration.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Identify the peaks of acetophenone and 2-phenyl-2-propanol in the sample chromatogram by comparing their retention times with those of the standards. Calculate the concentration of each impurity using the calibration curve generated from the standard solutions.
Gas Chromatography (GC-FID) Method
This method is suitable for the quantification of volatile impurities such as cumene, acetophenone, and α-methylstyrene. Note that cumene hydroperoxide will likely decompose in the GC inlet.[6]
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column (e.g., 60-m × 0.32-mm i.d., 1-µm df)[11]
-
Data acquisition and processing software
Reagents:
-
Carbon disulfide (CS2) or other suitable solvent
-
Reference standards for cumene, acetophenone, and α-methylstyrene
Procedure:
-
Standard Solution Preparation: Prepare a stock solution containing known concentrations of cumene, acetophenone, and α-methylstyrene in the chosen solvent. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the cumene hydroperoxide sample and dissolve it in the solvent to a known concentration.
-
Chromatographic Conditions:
-
Column: 60-m × 0.32-mm i.d. ZB Wax (1-µm df) or equivalent[11]
-
Carrier Gas: Helium or Nitrogen
-
Inlet Temperature: 250 °C (Note: CHP will decompose)
-
Oven Temperature Program: e.g., initial temperature of 60°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Detector Temperature: 280 °C
-
Injection Volume: 1 µL
-
-
Analysis: Inject the standard solutions and the sample solution into the GC system.
-
Quantification: Identify the impurity peaks in the sample chromatogram based on retention times. Calculate the concentration of each impurity using the calibration curve.
Iodometric Titration for Peroxide Value
This method determines the total amount of hydroperoxides.
Instrumentation:
-
Buret
-
Erlenmeyer flask
-
Analytical balance
Reagents:
-
Acetic acid:Chloroform solvent mixture (3:2 v/v)
-
Saturated potassium iodide (KI) solution
-
0.1 N Sodium thiosulfate (Na₂S₂O₃) standard solution
-
Starch indicator solution (1%)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.2-0.4 g of the cumene hydroperoxide sample into an Erlenmeyer flask.[7]
-
Reaction: Add 30 mL of the acetic acid:chloroform mixture and swirl to dissolve the sample. Add 0.5 mL of saturated KI solution.[7]
-
Titration: Add 30 mL of deionized water. Titrate the liberated iodine with the 0.1 N sodium thiosulfate solution until the yellow color almost disappears.
-
Endpoint Determination: Add 1-2 mL of starch indicator solution. The solution will turn blue. Continue the titration with sodium thiosulfate until the blue color disappears.
-
Calculation: Calculate the peroxide value (in meq/kg) using the following formula: Peroxide Value = (V * N * 1000) / W Where:
-
V = volume of Na₂S₂O₃ solution used (mL)
-
N = normality of the Na₂S₂O₃ solution
-
W = weight of the sample (g)
-
Visualizations
Caption: Experimental workflow for HPLC analysis of impurities.
Caption: Experimental workflow for GC analysis of impurities.
References
- 1. Dermal Exposure to Cumene Hydroperoxide: Assessing its Toxic Relevance and Oxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN104535675A - Method for determining cumene hydroperoxide impurity - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. img.antpedia.com [img.antpedia.com]
- 7. US7012255B2 - Method of measuring the concentration of hydroperoxides of alkylaromatic hydrocarbons - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. osha.gov [osha.gov]
- 12. Separation of Cumene hydroperoxide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Safety Operating Guide
Proper Disposal of 1-Hydroperoxy-2-propan-2-ylbenzene: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Hydroperoxy-2-propan-2-ylbenzene, also known as cumene hydroperoxide. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure laboratory safety and regulatory compliance. Cumene hydroperoxide is a reactive and potentially explosive organic peroxide that requires careful handling and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is toxic, corrosive, and can cause severe skin burns and eye damage.[1] It is also a suspected carcinogen and mutagen.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.
Key Hazards:
-
Reactive and Potentially Explosive: Can decompose violently when heated or contaminated with materials such as acids, bases, metals, and rust.[2]
-
Strong Oxidizer: Can ignite organic materials.
-
Toxic and Corrosive: Harmful if swallowed, inhaled, or in contact with skin. Causes severe skin burns and eye damage.[1]
-
Flammable: It is a flammable liquid and vapor.[1]
Spill Management
In the event of a spill, immediate action is required to minimize risk.
Small Spills:
-
Eliminate all ignition sources from the immediate area.[3]
-
Absorb the spill with an inert, non-combustible material such as vermiculite, dry sand, or earth.[3][4] Do not use combustible materials like paper towels.
-
Using non-sparking tools, collect the absorbed material and place it into a loosely covered plastic container for later disposal.[3]
-
The contaminated area should be washed with a surfactant and water to ensure no residue remains.
Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office or emergency response team immediately.
Disposal Procedures
Disposal of this compound must be handled as hazardous waste.[4] Never flush organic peroxides down the drain.[1] The recommended methods for disposal are incineration by a licensed facility or chemical neutralization prior to disposal.
Quantitative Data for Disposal and Handling
| Parameter | Value | Source |
| Recommended Dilution for Incineration | < 1% active oxygen content | [3] |
| Ferrous Sulfate Solution for Neutralization | 60g FeSO₄·7H₂O + 6mL conc. H₂SO₄ + 110mL H₂O | [1] |
| Small Spill Isolation Distance | At least 50 meters (150 feet) | [3] |
| Large Spill Initial Evacuation Distance | At least 250 meters (800 feet) | [3] |
Experimental Protocol for Laboratory-Scale Neutralization
This protocol details a method for neutralizing small quantities of this compound in a laboratory setting before collection by a certified hazardous waste handler. This procedure should be performed in a fume hood with appropriate PPE.
Materials:
-
This compound waste
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
A suitable water-insoluble solvent (e.g., the solvent from which the peroxide was removed)
-
Beakers or flasks
-
Stir plate and stir bar
-
Peroxide test strips
Procedure:
-
Prepare the Ferrous Sulfate Reagent: In a designated beaker, carefully prepare the ferrous sulfate solution by dissolving 6 g of ferrous sulfate heptahydrate in 11 mL of deionized water. Slowly add 6 mL of concentrated sulfuric acid to the solution while stirring. This reaction is exothermic; allow the solution to cool.
-
Dilute the Peroxide Waste: If the concentration of cumene hydroperoxide is high, dilute it with a water-insoluble solvent to a safer concentration (e.g., <10%).
-
Neutralization:
-
Place the diluted peroxide waste in a flask with a stir bar.
-
Slowly add the prepared ferrous sulfate solution to the stirring peroxide waste. The addition should be done in small portions to control the exothermic reaction.
-
Continue stirring the mixture.
-
-
Verification of Neutralization:
-
After a few minutes of stirring, test the solvent for the presence of peroxides using a peroxide test strip.
-
If the test is positive, add more ferrous sulfate solution and continue to stir.
-
Repeat the testing until a negative result for peroxides is obtained.
-
-
Final Disposal: Once the peroxides are neutralized, the resulting solution should be collected in a properly labeled hazardous waste container for disposal by your institution's EHS office.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
Safeguarding Your Research: Essential Personal Protective Equipment for Handling 1-Hydroperoxy-2-propan-2-ylbenzene
Effective handling of 1-Hydroperoxy-2-propan-2-ylbenzene, commonly known as cumene hydroperoxide, in a laboratory setting necessitates stringent adherence to safety protocols to mitigate risks of exposure and ensure a secure research environment. This powerful oxidizing agent, utilized in various chemical syntheses, demands careful selection and use of personal protective equipment (PPE). Below are the detailed guidelines for PPE, operational procedures, and disposal plans tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) for Cumene Hydroperoxide
A comprehensive approach to personal safety involves a multi-layered barrier against potential chemical contact. The following table summarizes the required PPE for handling cumene hydroperoxide.
| Protection Type | Specific Equipment | Key Considerations |
| Respiratory Protection | MSHA/NIOSH approved supplied-air respirator with a full facepiece (pressure-demand or other positive-pressure mode)[1] or a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[2] | To be used where the potential for overexposure exists or if engineering controls like local exhaust ventilation are not available or sufficient.[1][2] |
| Eye and Face Protection | Tightly fitting safety goggles and a faceshield (8-inch minimum).[2][3] | Essential for preventing severe eye irritation and burns from splashes or vapors.[2][4] |
| Hand Protection | Solvent-resistant rubber gloves.[4] | Gloves should be inspected before use and disposed of properly after handling the chemical.[3] |
| Body Protection | Protective gloves and clothing.[1] This includes a rubber apron[4], a complete suit protecting against chemicals, or flame-retardant antistatic protective clothing.[3] | The type of body protection should be chosen based on the concentration and amount of the substance being handled.[2][3] |
| Emergency Facilities | Eye wash fountains and emergency shower facilities.[1] | Must be located in the immediate work area for immediate use in case of accidental exposure.[1] |
Experimental Workflow for Safe Handling
The following diagram outlines the procedural steps for safely handling cumene hydroperoxide, from preparation to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Always handle cumene hydroperoxide within a well-ventilated area, preferably inside a chemical fume hood.[1]
-
Store in tightly closed containers in a cool, well-ventilated area away from heat and direct sunlight.[1]
-
Sources of ignition, such as smoking and open flames, are strictly prohibited in areas where cumene hydroperoxide is used, handled, or stored.[1]
-
Use only non-sparking tools and explosion-proof electrical equipment when handling this chemical.[1]
Emergency Procedures:
-
In case of skin contact, immediately wash the affected area with soap and plenty of water.[2]
-
For eye contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
If inhaled, move the person into fresh air. If breathing is difficult, provide artificial respiration.[2]
-
In the event of a spill, evacuate the area and remove all ignition sources.[1] Absorb the spill with an inert material like vermiculite or sand and place it in a sealed container for disposal.[1]
Disposal Plan:
-
Cumene hydroperoxide and any contaminated materials must be disposed of as hazardous waste.[1]
-
Contact your institution's environmental health and safety department or a licensed professional waste disposal service for specific disposal guidelines.[1][2] Do not dispose of this chemical down the drain.[2] Contaminated packaging should be disposed of as unused product.[2]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
